molecular formula C5H6N2OS B1349094 2-(Methylthio)pyrimidin-5-ol CAS No. 4874-33-3

2-(Methylthio)pyrimidin-5-ol

Cat. No.: B1349094
CAS No.: 4874-33-3
M. Wt: 142.18 g/mol
InChI Key: VVTBLRLLKIDVKB-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidin-5-ol ( 4874-33-3) is a solid heterocyclic compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol . This molecule features a pyrimidine ring, a privileged scaffold in medicinal chemistry, substituted with a methylthio group at the 2-position and a hydroxyl group at the 5-position . This specific arrangement provides a versatile chemical handle for researchers, as the methylthio group can be readily displaced by nucleophiles or oxidized, allowing for the synthesis of a diverse library of more complex molecules . The core pyrimidine structure is fundamental to life, forming the basis of nucleic acids, and its derivatives are extensively investigated for a wide spectrum of biological activities . As such, this compound serves as a valuable intermediate in organic synthesis and drug discovery projects. Its derivatives are relevant in the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds . Researchers utilize this compound as a precursor for constructing fused bicyclic systems like pyrimidopyrimidines, which are associated with a range of biological applications such as inhibiting cancer cell growth and acting as nucleoside transport inhibitors . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTBLRLLKIDVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343227
Record name 2-(Methylthio)pyrimidin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-33-3
Record name 2-(Methylthio)pyrimidin-5-ol
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Record name 2-(methylsulfanyl)pyrimidin-5-ol
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Foundational & Exploratory

2-(Methylthio)pyrimidin-5-ol: A Technical Overview of a Sparsely Characterized Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-5-ol, a sulfur-containing pyrimidine derivative, presents itself as a molecule of interest within the landscape of medicinal chemistry and drug discovery. While the pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including established pharmaceuticals, the specific isomer this compound remains a largely uncharted entity in scientific literature. This technical guide aims to consolidate the currently available information on its basic properties, while also highlighting the significant knowledge gaps that present opportunities for future research.

Core Physicochemical Properties

Limited experimental data is publicly available for this compound. The majority of accessible information is derived from computational predictions and supplier specifications.

PropertyValueSource
CAS Number 4874-33-3Chemical Abstract Service
Molecular Formula C₅H₆N₂OS---
Molecular Weight 142.18 g/mol ---
Boiling Point 301.2 °C (Predicted)Supplier Data
Purity Typically ≥97%Commercial Suppliers
Storage Sealed in dry, room temperatureCommercial Suppliers

Note: The boiling point is a predicted value and has not been experimentally verified in available literature. Critical experimental data, such as melting point and solubility in various solvents, are not currently available in published resources.

Synthesis and Experimental Protocols

A significant deficit exists in the scientific literature regarding the specific synthesis of this compound. While general methods for the synthesis of substituted pyrimidines are well-documented, a detailed, experimentally validated protocol for this particular isomer is not publicly accessible. Research into the synthesis of related 2-(methylthio)pyrimidine derivatives often involves the methylation of a corresponding 2-thiouracil precursor. However, the adaptation of such methods for the synthesis of the 5-hydroxy isomer would require dedicated experimental investigation and optimization.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not readily found in public databases. The characterization of this molecule would necessitate the acquisition and interpretation of such data.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity of this compound. While the broader class of 2-(methylthio)pyrimidine derivatives has been explored for various therapeutic applications, including as potential antimicrobial and anticancer agents, no such studies have been specifically reported for the 5-ol isomer. Consequently, there is no information regarding its potential molecular targets or any associated signaling pathways.

Future Research Directions

The current lack of data for this compound presents a clear opportunity for foundational research. Key areas for investigation include:

  • Development of a robust and scalable synthetic route. This would be the first critical step to enable further study.

  • Thorough physicochemical characterization. This includes experimental determination of melting point, solubility, and pKa.

  • Comprehensive spectral analysis. Detailed NMR, MS, and IR data are required for unambiguous structural confirmation and as a reference for future studies.

  • Screening for biological activity. A broad-based screening approach against various cell lines and microbial strains could uncover potential therapeutic applications.

  • Computational modeling and docking studies. In silico methods could help to predict potential biological targets and guide experimental work.

The following diagram illustrates a potential, though currently hypothetical, workflow for the initial investigation of this compound.

logical_relationship cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation synthesis Synthetic Route Development purification Purification & Isolation synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization physchem Physicochemical Profiling (Melting Point, Solubility) characterization->physchem screening Biological Screening (e.g., Anticancer, Antimicrobial) physchem->screening hit_id Hit Identification screening->hit_id target_id Target Identification hit_id->target_id pathway Signaling Pathway Analysis target_id->pathway

Figure 1. A proposed workflow for the initial scientific investigation of this compound.

Conclusion

This compound represents a molecule with untapped potential. Its structural similarity to biologically active pyrimidine derivatives suggests that it could be a valuable building block for the development of new therapeutic agents. However, the current body of knowledge is exceptionally limited. This guide serves to summarize the sparse available data and, more importantly, to delineate the extensive research required to fully characterize this compound and explore its potential applications in drug discovery and development. The scientific community is encouraged to undertake the foundational studies necessary to unlock the potential of this intriguing heterocycle.

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a proposed synthesis protocol, and describes key analytical techniques for its characterization.

Chemical Structure and Properties

This compound is a substituted pyrimidine with a methylthio group at the 2-position and a hydroxyl group at the 5-position. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases.[1] The presence of the methylthio and hydroxyl groups offers potential sites for further chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4874-33-3[2]
Molecular Formula C₅H₆N₂OS[2]
Molecular Weight 142.18 g/mol [2]
IUPAC Name This compound
Canonical SMILES CSC1=NC=C(C=N1)O
InChI Key VVTBLRLLKIDVKB-UHFFFAOYSA-N

Synthesis Protocol

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial formation of a 2-thioxo-1,2,3,4-tetrahydropyrimidine intermediate, followed by S-methylation.

Step 1: Synthesis of 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine

  • Reactants:

    • Diethyl 2-formylsuccinate (1 equivalent)

    • Thiourea (1 equivalent)

    • Sodium ethoxide (2 equivalents)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • To the stirred solution, add thiourea and diethyl 2-formylsuccinate.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

    • The resulting precipitate, 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine, is collected by vacuum filtration, washed with cold ethanol, and dried.

Step 2: S-Methylation to Yield this compound

  • Reactants:

    • 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine (1 equivalent)

    • Methyl iodide (1.1 equivalents)

    • Sodium hydroxide (1 equivalent)

    • Water/Ethanol mixture (solvent)

  • Procedure:

    • Dissolve 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine in an aqueous ethanol solution containing sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add methyl iodide dropwise to the cooled, stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully neutralize the mixture with a suitable acid to precipitate the product.

    • Collect the crude this compound by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G start Diethyl 2-formylsuccinate + Thiourea step1 Cyclocondensation (Sodium Ethoxide, Ethanol, Reflux) start->step1 intermediate 5-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine step1->intermediate step2 S-Methylation (Methyl Iodide, NaOH) intermediate->step2 product This compound step2->product G compound 2-(Methylthio)pyrimidine Derivative inhibition Inhibition compound->inhibition ftsz FtsZ Monomers polymerization Polymerization ftsz->polymerization GTP-dependent z_ring Z-Ring Formation polymerization->z_ring disruption Disruption polymerization->disruption cell_division Bacterial Cell Division z_ring->cell_division block Blockage z_ring->block inhibition->polymerization disruption->z_ring block->cell_division

References

An In-depth Technical Guide to the Proposed Synthesis of 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The 2-(methylthio)pyrimidine scaffold, in particular, is a key intermediate in the synthesis of various biologically active molecules.[1][4] This guide outlines a proposed synthetic route for 2-(Methylthio)pyrimidin-5-ol, a derivative for which specific synthesis data is scarce, and provides detailed hypothetical protocols for its preparation. The potential biological significance of this class of compounds is also discussed.

Proposed Synthesis of this compound

The proposed synthesis involves a multi-step process starting from a protected malondialdehyde derivative, followed by cyclization with thiourea, methylation, and final deprotection to yield the target compound. This strategy is designed to regioselectively introduce the desired functional groups onto the pyrimidine core.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: S-Methylation cluster_3 Step 4: Deprotection A 1,1,3,3-Tetraethoxy-2-bromopropane C 2-Benzyloxy-1,1,3,3-tetraethoxypropane A->C Substitution B Sodium Benzyloxide B->C E 5-(Benzyloxy)-2-thiouracil C->E Condensation/Cyclization (with in situ deprotection of acetal) D Thiourea D->E G 2-(Methylthio)-5-(benzyloxy)pyrimidine E->G Methylation F Methyl Iodide F->G I This compound (Target) G->I Hydrogenolysis H H2, Pd/C H->I

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

  • Preparation of Sodium Benzyloxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry benzyl alcohol to a suspension of sodium hydride in dry tetrahydrofuran (THF) at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

  • Substitution Reaction: To the freshly prepared sodium benzyloxide solution, add 1,1,3,3-tetraethoxy-2-bromopropane dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 2-benzyloxy-1,1,3,3-tetraethoxypropane.

  • Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add thiourea followed by the dropwise addition of 2-benzyloxy-1,1,3,3-tetraethoxypropane.

  • Cyclization and Hydrolysis: Heat the reaction mixture to reflux. The acidic conditions generated during the work-up will hydrolyze the acetal groups, leading to the in situ formation of 2-benzyloxymalondialdehyde, which then cyclizes with thiourea.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry to obtain 5-(benzyloxy)-2-thiouracil.

  • Reaction Setup: Suspend 5-(benzyloxy)-2-thiouracil in an aqueous solution of sodium hydroxide.

  • Methylation: Cool the mixture in an ice bath and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Isolation: The product may precipitate out of the solution. If not, acidify the reaction mixture with a weak acid like acetic acid to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 2-(methylthio)-5-(benzyloxy)pyrimidine.

  • Hydrogenolysis: Dissolve 2-(methylthio)-5-(benzyloxy)pyrimidine in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data for the Synthesis of a Related Isomer

While quantitative data for the proposed synthesis of this compound is not available, the synthesis of the isomeric 2-(methylthio)pyrimidin-4-ol is well-documented. The following table summarizes the reactant quantities and yield for this related synthesis, which proceeds via the methylation of 2-thiouracil.[5][6]

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles (mol)RoleYield (%)
2-Thiouracil128.1533.3 g0.26Starting Material98
Sodium Hydroxide40.0020.8 g0.52Base
Methyl Iodide141.9418.5 mL (42.1 g)0.29Methylating Agent
Acetic Acid60.05--Acidification
Water18.02183 mL-Solvent

Note: This data is for the synthesis of 2-(methylthio)pyrimidin-4-one, an isomer of the target compound, and is provided for illustrative purposes only.

Potential Biological Significance

Derivatives of 2-thiopyrimidines are known to exhibit a wide range of biological activities.[1][2] These include antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1] The introduction of a sulfur-containing substituent at the 2-position of the pyrimidine ring can significantly influence the molecule's biological profile. Furthermore, substituted pyrimidines are of interest in the development of kinase inhibitors and other targeted therapies.[7][8]

Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, many pyrimidine derivatives are known to act as kinase inhibitors, interfering with ATP binding and modulating pathways involved in cell cycle progression and proliferation.

G cluster_0 Hypothetical Mechanism of Action ligand This compound kinase Protein Kinase (e.g., CDK, EGFR) ligand->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed pathway leverages well-established chemical transformations and offers a logical route to this novel compound. Further research into the synthesis and biological evaluation of this and related pyrimidine derivatives is warranted to explore their potential as therapeutic agents. The information presented here serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in the synthesis of novel heterocyclic compounds.

References

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 2-(Methylthio)pyrimidin-5-ol, covering its chemical identity, physicochemical properties, a proposed synthetic route, and the biological potential of its broader chemical class.

Chemical Identity and Synonyms

The compound with the CAS Number 4874-33-3 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This nomenclature clearly defines the core pyrimidine ring structure with a hydroxyl group at the 5th position and a methylthio group at the 2nd position.

Researchers may encounter this compound under various synonyms in chemical databases and literature. These include:

  • 2-methylsulfanylpyrimidin-5-ol[1]

  • 5-Hydroxy-2-methylthiopyrimidine[1]

  • 2-(methylthio)-5-Pyrimidinol

  • 5-Pyrimidinol,2-(methylthio)-

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its application in research and development, influencing factors from solubility in experimental assays to its potential as a drug candidate. The available data for this compound is summarized below. It is important to note that while some data is available, experimental values for properties such as melting point, boiling point, and pKa are not readily found in the current literature, representing a data gap for this specific molecule.

PropertyValueSource
CAS Number 4874-33-3[1]
Molecular Formula C₅H₆N₂OS[1]
Molecular Weight 142.18 g/mol [2]
Physical Form SolidVendor Data
Purity Typically ≥97%Vendor Data
Storage Sealed in dry, room temperature[2]

Experimental Protocols: A Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a viable synthetic route can be proposed based on established methods for analogous pyrimidine derivatives. The following protocol is adapted from the synthesis of the related isomer, 2-(Methylthio)pyrimidin-4-ol, which involves the S-methylation of a thiouracil precursor.

Proposed Synthesis of this compound

This proposed synthesis starts from 2-thiouracil, a readily available starting material.

Step 1: Preparation of 2-Thiouracil Precursor (Not detailed) The synthesis would first require the appropriate 5-hydroxypyrimidine-2-thiol. General methods for constructing the pyrimidine ring often involve the condensation of a three-carbon component with thiourea.

Step 2: S-Methylation of 5-hydroxy-2-thiopyrimidine

  • Dissolution: Dissolve the 5-hydroxy-2-thiopyrimidine precursor in an aqueous solution of sodium hydroxide at a 1:2 molar ratio. The reaction should be conducted in an ice bath to maintain a temperature of 0°C.

  • Addition of Methylating Agent: Slowly add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.

  • Acidification and Precipitation: Cool the resulting solution to 0°C and acidify with glacial acetic acid. This will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Potential Biological Activity and Research Directions

Direct biological screening data for this compound is not available in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in a vast array of biologically active compounds. This suggests that this compound could be a valuable starting point for medicinal chemistry campaigns.

Derivatives of 2-thiopyrimidines and 2-methylthiopyrimidines have demonstrated a wide spectrum of biological activities, including:

  • Anticancer: Some 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines have shown inhibitory properties against transplanted rodent tumors. A study on 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines found that some derivatives inhibit cell proliferation of the A-431 cell line and show activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK).[3]

  • Analgesic and Anti-inflammatory: A series of 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to possess analgesic activity, likely through the inhibition of peripheral pain mechanisms.[4]

  • Antimicrobial and Antiviral: The pyrimidine ring is a core component of nucleosides, and its derivatives are widely explored as antimicrobial and antiviral agents.[5][6]

Given the broad bioactivity of related compounds, this compound is a candidate for inclusion in diverse biological screening programs.

Workflow for Synthesis and Biological Screening

The following diagram illustrates a general workflow for the synthesis, purification, and subsequent biological screening of a novel compound like this compound. This logical flow is fundamental for drug discovery and development.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation start Starting Materials (e.g., 5-hydroxy-2-thiopyrimidine, Methyl Iodide) reaction S-Methylation Reaction start->reaction workup Acidification and Precipitation reaction->workup purification Filtration and Recrystallization workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization pure_compound Pure this compound characterization->pure_compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) pure_compound->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active end hit_id->end Inactive lead_opt Lead Optimization sar->lead_opt

References

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-5-ol (CAS: 4874-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Core Compound Properties

This compound is a pyrimidine derivative characterized by a methylthio group at the 2-position and a hydroxyl group at the 5-position. Its fundamental properties are summarized below.

PropertyValue
CAS Number 4874-33-3
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
IUPAC Name This compound
Physical Form Solid
Storage Conditions Sealed in a dry environment at room temperature
Purity (Typical) ≥97%

Synthesis and Experimental Protocols

Disclaimer: The following experimental protocol is for the synthesis of the isomeric compound 2-(Methylthio)pyrimidin-4-ol and is provided as a representative example of a potential synthetic route. Researchers should adapt and optimize this protocol for the synthesis of this compound.

Representative Synthesis of a 2-(Methylthio)pyrimidine Analogue

A plausible synthetic pathway for 2-(methylthio)pyrimidine derivatives is initiated from a thiouracil compound, which undergoes methylation at the sulfur atom.

G Thiouracil 2-Thiouracil Derivative Methylation Methylation Reaction Thiouracil->Methylation Methyl Iodide, Base (e.g., NaOH) Product 2-(Methylthio)pyrimidine Derivative Methylation->Product Acidification (e.g., Acetic Acid)

Caption: General synthesis workflow for 2-(methylthio)pyrimidine derivatives.

Experimental Protocol (for 2-(Methylthio)pyrimidin-4-ol):

  • Dissolution: 2-Thiouracil (0.26 mol) is dissolved in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).

  • Cooling: The mixture is cooled in an ice bath to an internal temperature of 0°C.

  • Methylation: Methyl iodide (0.29 mol) is added slowly to the cooled mixture.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Acidification: The resulting solution is cooled to 0°C and acidified with glacial acetic acid.

  • Precipitation and Filtration: The white precipitate that forms is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with cold water and dried to yield the final product.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for this compound, the broader class of pyrimidine and 2-thio-pyrimidine derivatives is known to exhibit a wide range of pharmacological activities.[1][2] These include:

  • Antimicrobial

  • Anti-inflammatory

  • Antiviral

  • Antitumor

  • Analgesic

The diverse biological activities of pyrimidine analogues make them attractive scaffolds in drug discovery.[1] The introduction of a methylthio group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

A General Workflow for Biological Screening

A typical workflow for assessing the biological potential of a novel compound like this compound is outlined below. This process begins with the synthesized compound and proceeds through various stages of in vitro and in vivo testing to identify and validate its therapeutic potential.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Primary_Screening Primary High-Throughput Screening (HTS) Analysis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action (MoA) Studies Dose_Response->Mechanism_of_Action Animal_Models Efficacy in Animal Models of Disease Mechanism_of_Action->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology & Safety Studies Pharmacokinetics->Toxicology

References

2-(Methylthio)pyrimidin-5-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(Methylthio)pyrimidin-5-ol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical summary of the molecular weight and formula for this compound.

Physicochemical Data Summary

The essential molecular data for this compound is presented below. This information is critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

PropertyValue
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol

This data has been verified across multiple chemical data sources.[1][2][3][4]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

A This compound B Molecular Formula C5H6N2OS A->B has C Molecular Weight 142.18 g/mol A->C has

Fig. 1: Relationship between chemical identity and molecular properties.

References

An In-Depth Technical Guide to the Theoretical Properties and Descriptors of 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and molecular descriptors of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its physicochemical characteristics, predicted pharmacokinetic (ADMET) profile, and drug-likeness properties, offering valuable insights for researchers engaged in the development of novel therapeutics. All quantitative data has been computationally predicted using established in silico models.

Core Molecular Properties

This compound possesses a molecular formula of C₅H₆N₂OS and a molecular weight of 142.18 g/mol .[1] Its chemical structure is characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a hydroxyl group at the 5-position. The canonical SMILES representation of the molecule is CSC1=NC=C(O)C=N1.

Table 1: Fundamental Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆N₂OSPubChem
Molecular Weight142.18 g/mol PubChem
IUPAC NameThis compoundP&S Chemicals[2]
CAS Number4874-33-3P&S Chemicals[2]
Canonical SMILESCSC1=NC=C(O)C=N1Chemenu[3]
LogP (octanol-water partition coefficient)0.59admetSAR
Water Solubility-2.13 log(mol/L)admetSAR
Topological Polar Surface Area (TPSA)58.14 ŲadmetSAR
Number of Hydrogen Bond Donors1admetSAR
Number of Hydrogen Bond Acceptors4admetSAR
Number of Rotatable Bonds1admetSAR

Predicted ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its potential as a drug candidate. The following tables summarize the predicted ADMET properties of this compound based on multiple in silico models.

Absorption and Distribution

Table 2: Predicted Absorption and Distribution Properties

PropertyPredictionInterpretationSource
Human Intestinal Absorption+ (97.9% probability)Readily absorbed from the gastrointestinal tractadmetSAR
Caco-2 Permeability-0.01 log(Papp) in 10⁻⁶ cm/sModerate to low intestinal permeabilityadmetSAR
Blood-Brain Barrier Penetration- (0.83 probability of being non-penetrant)Unlikely to cross the blood-brain barrieradmetSAR
P-glycoprotein SubstrateNon-substrate (94.2% probability)Not likely to be actively effluxed by P-gpadmetSAR
Plasma Protein Binding4.4%Low binding to plasma proteinsADMET-AI
Metabolism

Table 3: Predicted Metabolic Properties

PropertyPredictionInterpretationSource
CYP450 2D6 SubstrateNon-substrate (77.4% probability)Not a substrate of the CYP2D6 enzymeadmetSAR
CYP450 3A4 SubstrateNon-substrate (86.1% probability)Not a substrate of the CYP3A4 enzymeadmetSAR
CYP450 1A2 InhibitorNon-inhibitor (90.3% probability)Unlikely to inhibit the CYP1A2 enzymeadmetSAR
CYP450 2C9 InhibitorNon-inhibitor (85.2% probability)Unlikely to inhibit the CYP2C9 enzymeadmetSAR
CYP450 2D6 InhibitorNon-inhibitor (95.1% probability)Unlikely to inhibit the CYP2D6 enzymeadmetSAR
CYP450 2C19 InhibitorNon-inhibitor (89.9% probability)Unlikely to inhibit the CYP2C19 enzymeadmetSAR
CYP450 3A4 InhibitorNon-inhibitor (88.4% probability)Unlikely to inhibit the CYP3A4 enzymeadmetSAR
Excretion and Toxicity

Table 4: Predicted Excretion and Toxicity Properties

PropertyPredictionInterpretationSource
Half-life (t₁⸝₂)0.65 hoursShort predicted half-lifeADMETlab 2.0
Clearance8.8 mL/min/kgHigh predicted clearanceADMETlab 2.0
hERG InhibitionNon-inhibitor (97.8% probability)Low risk of cardiac toxicityadmetSAR
Ames MutagenicityNon-mutagenic (94.7% probability)Low risk of mutagenicityadmetSAR
CarcinogenicityNon-carcinogen (86.7% probability)Low risk of carcinogenicityadmetSAR
Acute Oral Toxicity (LD₅₀)2.52 mol/kg (Class III)Slightly toxicadmetSAR
Skin SensitisationNegativeUnlikely to cause skin sensitizationADMETlab 2.0

Drug-Likeness and Medicinal Chemistry Descriptors

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several rules and descriptors have been developed to aid in this evaluation.

Table 5: Drug-Likeness and Medicinal Chemistry Friendliness

Rule/DescriptorValue/ComplianceInterpretationSource
Lipinski's Rule of FiveCompliant (0 violations)Good oral bioavailability is likelyadmetSAR
Ghose FilterCompliantFavorable drug-like propertiesadmetSAR
Veber's RuleCompliantGood oral bioavailability is likelyadmetSAR
Egan's RuleCompliantGood oral bioavailability is likelyadmetSAR
Muegge's RuleCompliantFavorable drug-like propertiesadmetSAR
Bioavailability Score0.55Good probability of bioavailabilityMolinspiration
Lead-likeness-2.70May require optimization to be considered a lead compoundMolinspiration
Synthetic Accessibility2.13Relatively easy to synthesizeMolinspiration

Visualization of Computational Workflow and Property Relationships

The following diagrams illustrate the computational workflow for predicting the theoretical properties of this compound and the logical relationships between its structural features and predicted biological properties.

computational_workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Data smiles SMILES String (CSC1=NC=C(O)C=N1) admet_sar admetSAR smiles->admet_sar admet_ai ADMET-AI smiles->admet_ai admetlab ADMETlab 2.0 smiles->admetlab physchem Physicochemical Properties admet_sar->physchem admet ADMET Profile admet_sar->admet drug_likeness Drug-Likeness admet_sar->drug_likeness admet_ai->admet admetlab->admet

Computational workflow for property prediction.

property_relationships cluster_structure Molecular Structure cluster_properties Predicted Properties structure This compound (C5H6N2OS) physchem Physicochemical Properties structure->physchem determines absorption Absorption & Distribution physchem->absorption influences drug_likeness Drug-Likeness physchem->drug_likeness influences metabolism Metabolism absorption->metabolism affects toxicity Toxicity metabolism->toxicity can lead to drug_likeness->absorption is a composite of drug_likeness->metabolism is a composite of drug_likeness->toxicity is a composite of

Relationships between structure and predicted properties.

Experimental Protocols: A Representative Synthesis

Synthesis of 2-(Methylthio)pyrimidine Derivatives

This procedure involves the S-methylation of a corresponding pyrimidine-2-thione precursor.

Materials:

  • Pyrimidine-2-thione derivative (1 equivalent)

  • Methyl iodide (1.1 equivalents)

  • Base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) (1.2 equivalents)

  • Solvent (e.g., dimethylformamide (DMF), acetone, or ethanol)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine-2-thione derivative in the chosen solvent.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the thiol group.

  • S-methylation: Add methyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. If a precipitate forms, it can be collected by filtration, washed with water, and dried. If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Conclusion

The in silico analysis of this compound suggests that it possesses a promising drug-like profile. It is predicted to have good intestinal absorption, low plasma protein binding, and a low likelihood of inhibiting major CYP450 enzymes or causing significant toxicity. Its compliance with multiple drug-likeness rules further supports its potential as a scaffold for the development of new therapeutic agents. However, its predicted short half-life and high clearance may necessitate structural modifications to improve its pharmacokinetic properties for in vivo applications. The provided theoretical data serves as a valuable starting point for further experimental investigation and lead optimization in drug discovery programs.

References

The Methylthio Group: A Cornerstone in Modern Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products. The strategic functionalization of this heterocycle is critical for modulating biological activity and optimizing pharmacokinetic properties. Among the diverse substituents utilized, the methylthio group (-SCH₃) has proven to be an exceptionally versatile and reactive handle, enabling a wide array of chemical transformations essential for drug discovery and development. This guide provides a comprehensive overview of the synthesis, reactivity, and application of the methylthio group in pyrimidine chemistry, complete with experimental protocols and data-driven insights.

Reactivity of the Methylthio Group

The chemical behavior of a pyrimidine molecule is significantly influenced by a methylthio group at the 2- or 4-position. Its utility stems primarily from its susceptibility to nucleophilic aromatic substitution (SNAr) and oxidation, which paves the way for further functionalization, including metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group serves as an effective leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents. This characteristic allows for its displacement by a broad spectrum of nucleophiles, offering a direct method for introducing diverse functionalities and building molecular complexity.[1][2] This reactivity is a cornerstone for creating libraries of pyrimidine derivatives for structure-activity relationship (SAR) studies.[1]

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

NucleophileProduct TypeTypical Yield (%)
Amines (R-NH₂)2-Amino-pyrimidines60-95
Alkoxides (R-O⁻)2-Alkoxy-pyrimidines70-90
Thiolates (R-S⁻)2-Thioether-pyrimidines80-95
Cyanide (CN⁻)2-Cyano-pyrimidines50-70
Data compiled from BenchChem.[1]
Oxidation to Highly Reactive Intermediates

The reactivity of the methylthio group in SNAr reactions can be dramatically amplified by its oxidation to the corresponding sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃).[1][2] These oxidized species are excellent leaving groups, rendering the pyrimidine ring highly susceptible to nucleophilic attack.[2][3] Reactions with the resulting methylsulfonylpyrimidines often proceed under milder conditions and with higher yields compared to their methylthio precursors.[1][3] In comparative studies, 2-methylthiopyrimidines were found to be far less reactive or completely unreactive towards nucleophiles like glutathione, whereas the corresponding 2-sulfonylpyrimidines reacted rapidly.[3][4]

Table 2: Oxidation of 2-Methylthiopyrimidines

Oxidizing AgentProductTypical Yield (%)
m-CPBA (1 equiv.)2-Methylsulfinylpyrimidine85-95
m-CPBA (2 equiv.)2-Methylsulfonylpyrimidine90-98
Hydrogen Peroxide2-Methylsulfinyl/sulfonyl pyrimidine70-90
Oxone®2-Methylsulfonylpyrimidine90-95
Data compiled from BenchChem.[1]

The following diagram illustrates the central role of the methylthio group as a versatile handle for pyrimidine functionalization.

A 2-Methylthiopyrimidine B Nucleophilic Aromatic Substitution (SNAr) A->B Direct Displacement D Oxidation (e.g., m-CPBA, Oxone®) A->D C 2-Substituted Pyrimidine (e.g., Amino, Alkoxy) B->C E 2-Methylsulfinyl/sulfonyl Pyrimidine D->E Activated Intermediate F Enhanced SNAr (Milder Conditions) E->F F->C Versatile Functionalization

Core Reactivity Pathways of Methylthiopyrimidines.
Metal-Catalyzed Cross-Coupling Reactions

While the methylthio group itself can participate in some cross-coupling reactions, it is more common to first displace it with a halide. The resulting halopyrimidine is an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrimidines crucial for SAR studies.[1]

Applications in Drug Discovery

The versatility of the methylthio group has been instrumental in the development of compounds that modulate critical biological signaling pathways.[1] Its use as a chemical handle allows for the rapid generation of diverse libraries of pyrimidine derivatives, which can be screened to identify novel drug candidates.[1][2]

start Methylthio-Pyrimidine Precursor lib_synth Library Synthesis (SNAr, Cross-Coupling, etc.) start->lib_synth hts High-Throughput Screening (HTS) lib_synth->hts hit_id Hit Identification hts->hit_id lead_op Lead Optimization (SAR) hit_id->lead_op candidate Drug Candidate lead_op->candidate

Workflow for Pyrimidine Library Synthesis and Screening.
Anticancer Activity: Kinase Inhibition

Many pyrimidine derivatives synthesized using the methylthio group as a versatile handle have been developed as potent kinase inhibitors for cancer therapy.[1] These compounds frequently target key signaling pathways, such as the PI3K/Akt/mTOR and VEGFR pathways, which are implicated in cell proliferation and survival.[1] For instance, new series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their inhibitory activity on EGF receptor tyrosine kinase (EGFR-TK) phosphorylation.[5]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt/mTOR PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor (from -SCH₃ precursor) Inhibitor->PI3K

Kinase Inhibition in Cancer Signaling Pathways.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent such as DMF, DMSO, or ethanol is treated with the desired nucleophile (1.1-2.0 equivalents).[1] The reaction mixture is stirred at a temperature ranging from ambient to reflux, depending on the reactivity of the nucleophile and substrate.[1] The reaction progress is monitored by an appropriate technique like TLC or LC-MS until the starting material is consumed.[1] Upon completion, the product is isolated through a standard work-up procedure, which may involve extraction and purification by column chromatography.[1]

Synthesis of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine

This key intermediate can be prepared in a multi-step sequence starting from commercially available 2-mercapto-6-methylpyrimidin-4(3H)-one.[6]

  • Methylation: The starting material is methylated using iodomethane in the presence of potassium carbonate to yield 6-methyl-2-(methylthio)pyrimidine-4(3H)-one.[6]

  • Iodination: The product from the first step is iodinated at the 5-position using iodine and sodium hydroxide.[6]

  • Chlorination: Subsequent treatment with phosphorus oxychloride (POCl₃) results in the formation of the target compound, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine.[6]

General Procedure for Oxidation of Methylthiopyrimidines

To a solution of the 2-methylthiopyrimidine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), an oxidizing agent is added portion-wise at a controlled temperature, often 0 °C to room temperature.[1][2]

  • For conversion to the sulfoxide , approximately 1.0-1.2 equivalents of an agent like m-CPBA are used.[1]

  • For conversion to the sulfone , 2.0-2.5 equivalents of m-CPBA or a strong oxidant like Oxone® are employed.[1] The reaction is stirred until complete conversion of the starting material is observed via TLC or LC-MS. The mixture is then quenched, washed (e.g., with sodium bicarbonate solution), and the organic layer is dried and concentrated. The crude product is purified by chromatography or recrystallization.

Conclusion

The methylthio group is a cornerstone of modern pyrimidine chemistry, providing a reliable and multifaceted point for diversification.[1] Its facile displacement, particularly after oxidation to the highly reactive sulfone, combined with its compatibility with a range of metal-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists.[1] The capacity to rapidly generate extensive libraries of pyrimidine derivatives from methylthio-substituted precursors continues to drive the discovery of novel drug candidates targeting a wide spectrum of diseases. A thorough understanding of the reactivity and synthetic utility of this functional group is therefore essential for any professional engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.[1]

References

The Diverse Biological Landscape of 2-Thiopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted biological activities of 2-thiopyrimidine derivatives, offering insights into their therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a sulfur atom at the C2 position, creating the 2-thiopyrimidine core, has been shown to significantly enhance and diversify the pharmacological profile of these compounds. This modification provides a versatile platform for the development of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This technical guide delves into the key biological activities of 2-thiopyrimidine derivatives, presenting curated data and methodologies to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

2-Thiopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines.[3][4][5] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer, such as the STAT3/STAT5a and EGFR pathways.

Quantitative Anticancer Data

The cytotoxic potential of various 2-thiopyrimidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative IC50 values is presented in the table below.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
2-Thiopyrimidine/chalcone hybrid 9d K-562 (Leukemia)0.77[6]
2-Thiopyrimidine/chalcone hybrid 9f K-562 (Leukemia)1.74[6]
2-Thiopyrimidine/chalcone hybrid 9n K-562 (Leukemia)0.83[6]
2-Thiopyrimidine/chalcone hybrid 9p K-562 (Leukemia)0.95[6]
2-Thiopyrimidine/chalcone hybrid 9a MCF-7 (Breast Cancer)1.37[6]
2-Thiopyrimidine/chalcone hybrid 9r MCF-7 (Breast Cancer)3.56[6]
2-Thiopyrimidine/chalcone hybrid 9a HT-29 (Colon Cancer)2.10[6]
2-Thiopyrimidine/chalcone hybrid 9l HT-29 (Colon Cancer)2.37[6]
Thiazolo[4,5-d]pyrimidine 3b C32 (Melanoma)24.4[7]
Thiazolo[4,5-d]pyrimidine 3b A375 (Melanoma)25.4[7]
Thiazolo[4,5-d]pyrimidine 3b HaCaT (Normal Keratinocytes)33.5[7]
Thienopyrimidine derivative 2 MCF-7 (Breast Cancer)0.013[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential therapeutic compounds.[1][9][10]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 2-thiopyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed cells in 96-well plate treat Add 2-thiopyrimidine derivatives start->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze STAT_Pathway cluster_pathway Inhibition of STAT3/STAT5a Pathway by 2-Thiopyrimidine Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (e.g., JAK, EGFR) Cytokine->Receptor STAT STAT3 / STAT5a (Inactive) Receptor->STAT Phosphorylation pSTAT p-STAT3 / p-STAT5a (Active) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibitor 2-Thiopyrimidine Derivatives Inhibitor->pSTAT Inhibition Inhibitor->Dimer EGFR_Pathway cluster_pathway Inhibition of EGFR Signaling Pathway by 2-Thiopyrimidine Derivatives EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2/SOS pEGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Thiopyrimidine Derivatives Inhibitor->pEGFR Inhibition Anti_Inflammatory_Pathway cluster_pathway Mechanism of Anti-inflammatory Action of 2-Thiopyrimidine Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Activation COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Inhibitor 2-Thiopyrimidine Derivatives Inhibitor->COX2 Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pathways of pyrimidine metabolism, the enzymatic machinery involved, and the regulatory mechanisms that ensure nucleotide homeostasis. It further delves into the pathophysiology of inherited disorders of pyrimidine metabolism, outlining their clinical manifestations, diagnostic approaches, and current therapeutic strategies. Finally, the role of pyrimidine metabolism as a target for drug development, particularly in oncology, is explored.

Core Pathways of Pyrimidine Metabolism

Pyrimidine nucleotides, including uracil (U), cytosine (C), and thymine (T), are fundamental building blocks for DNA and RNA.[1][2] They also play crucial roles in the metabolism of carbohydrates and lipids.[3][4] Cellular pools of pyrimidines are maintained through a balance of de novo synthesis, salvage pathways, and catabolism.

De Novo Pyrimidine Biosynthesis

The de novo pathway constructs the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[1][5] This energy-intensive process is particularly active in rapidly proliferating cells.[1][6] The pathway culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[4][7]

The key enzymatic steps in de novo pyrimidine synthesis are:[5][8][9]

  • Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP. This is a major regulated step in animals.[1][8]

  • Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) combines carbamoyl phosphate with aspartate to form carbamoyl aspartate. This is the primary regulatory step in bacteria.[8]

  • Ring Closure: Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[5][8]

  • Oxidation: Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, oxidizes dihydroorotate to orotate.[5][8]

  • Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[8]

  • Decarboxylation: OMP decarboxylase (ODC) removes a carboxyl group from OMP to yield UMP.[4][8]

In mammals, the first three enzymatic activities (CPS II, ATCase, and dihydroorotase) are part of a single trifunctional protein called CAD. The last two steps (OPRT and ODC) are catalyzed by another bifunctional enzyme, UMP synthase (UMPS).[8]

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP1 2 ATP ATP1->Carbamoyl_Phosphate Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate CAD CAD (CPSII, ATCase, Dihydroorotase) Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate NAD+ -> NADH DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP PRPP -> PPi UMPS UMP Synthase (OPRT, ODC) PRPP PRPP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP CO2

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from extracellular sources.[1][10][11] This pathway is particularly important in tissues with low rates of de novo synthesis.[1][11] Key enzymes in this pathway include:[1][4]

  • Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP).

  • Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

  • Thymidine Phosphorylase (TP): Reversibly converts thymine to thymidine.

  • Uridine Phosphorylase (UP): Reversibly converts uracil to uridine.

Pyrimidine_Salvage_Pathway DNA_RNA_Degradation DNA/RNA Degradation (Intracellular) Uracil Uracil DNA_RNA_Degradation->Uracil Thymine Thymine DNA_RNA_Degradation->Thymine Extracellular_Nucleosides Extracellular Nucleosides (Uridine, Thymidine) Uridine Uridine Extracellular_Nucleosides->Uridine Thymidine Thymidine Extracellular_Nucleosides->Thymidine Uracil->Uridine Ribose-1-P <-> Pi Thymine->Thymidine Deoxyribose-1-P <-> Pi UMP UMP Uridine->UMP ATP -> ADP UP Uridine Phosphorylase TMP TMP Thymidine->TMP ATP -> ADP TP Thymidine Phosphorylase UCK Uridine-Cytidine Kinase TK Thymidine Kinase

Caption: Pyrimidine Salvage Pathway.

Regulation of Pyrimidine Synthesis

The de novo pathway is tightly regulated to prevent the overproduction of pyrimidine nucleotides.[1] The primary control point in mammalian cells is CPS II, which is:[1][9]

  • Inhibited by the end-product UTP (feedback inhibition).[1][9]

  • Activated by PRPP and ATP.[9]

CTP synthetase, which converts UTP to CTP, is also subject to feedback inhibition by CTP.[1]

Pyrimidine Catabolism

Pyrimidines are degraded into highly soluble end products, such as β-alanine (from uracil and cytosine) and β-aminoisobutyrate (from thymine), which can be further metabolized or excreted.[4][8][9] The initial and rate-limiting step in this pathway is catalyzed by dihydropyrimidine dehydrogenase (DPD).[12]

Pyrimidine_Catabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NADPH -> NADP+ Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine NADPH -> NADP+ Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate H2O DPD Dihydropyrimidine Dehydrogenase (DPD) Beta_Ureidoisobutyrate β-Ureidoisobutyrate Dihydrothymine->Beta_Ureidoisobutyrate H2O Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine H2O -> CO2 + NH3 DHP Dihydropyrimidinase Beta_Aminoisobutyrate β-Aminoisobutyrate Beta_Ureidoisobutyrate->Beta_Aminoisobutyrate H2O -> CO2 + NH3 Malonyl_CoA Malonyl-CoA Beta_Alanine->Malonyl_CoA BUP β-Ureidopropionase Methylmalonyl_CoA Methylmalonyl-CoA Beta_Aminoisobutyrate->Methylmalonyl_CoA

Caption: Pyrimidine Catabolism Pathway.

Disorders of Pyrimidine Metabolism

Defects in the enzymes of pyrimidine metabolism can lead to a range of inherited metabolic disorders with diverse clinical presentations.[3][13]

Hereditary Orotic Aciduria (UMP Synthase Deficiency)

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency of UMP synthase.[4][14][15] This leads to the accumulation of orotic acid and a deficiency of pyrimidine nucleotides.[4][15]

  • Clinical Manifestations: Megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, developmental delay, and orotic acid crystalluria which can lead to urinary obstruction.[4][16][17]

  • Diagnosis: The hallmark of this disorder is the massive excretion of orotic acid in the urine.[17] It is important to differentiate it from orotic aciduria secondary to urea cycle defects, such as ornithine transcarbamylase deficiency, where hyperammonemia is present.[4][6][14] Diagnosis is confirmed by measuring UMP synthase activity in erythrocytes or cultured fibroblasts and by molecular genetic testing of the UMPS gene.[4][17]

  • Treatment: The primary treatment is oral administration of uridine triacetate, a prodrug of uridine.[15][18][19] This bypasses the enzymatic block and provides a source for pyrimidine nucleotide synthesis.[18]

ParameterNormal RangeHereditary Orotic AciduriaReference
Urinary Orotic AcidUndetectable or very lowUp to 1.5 g/day [17]
UMP Synthase Activity100%2-7% of normal[4]
Dihydropyrimidine Dehydrogenase (DPD) Deficiency

DPD deficiency is an autosomal recessive disorder that impairs the catabolism of uracil and thymine.[20][21] The clinical presentation is highly variable, ranging from asymptomatic to severe neurological problems.[21][22]

  • Clinical Manifestations: In severe cases with infantile onset, symptoms can include seizures, intellectual disability, microcephaly, and autistic behaviors.[12][21][22] A significant clinical implication of DPD deficiency is the risk of severe, life-threatening toxicity upon administration of fluoropyrimidine chemotherapy drugs like 5-fluorouracil (5-FU) and capecitabine.[20][22]

  • Diagnosis: Diagnosis is based on the detection of elevated levels of uracil and thymine in plasma and urine.[10][12] DPD enzyme activity can be measured in peripheral blood mononuclear cells.[23] Genotyping of the DPYD gene for known pathogenic variants is now recommended before initiating fluoropyrimidine therapy.[22]

  • Treatment: There is no specific treatment for the neurological manifestations. Management is supportive. For individuals with DPD deficiency who require chemotherapy, dose adjustments or alternative drugs are necessary.[12]

ParameterNormal RangeDPD DeficiencyReference
Urinary UracilUndetectable or very low2.0-10.5 mmol/g creatinine[23]
Urinary ThymineUndetectable or very low2.3-7.5 mmol/g creatinine[23]
DPD Enzyme Activity (leukocytes)1.01-4.46 nmol/h/mg protein<0.01-0.04 nmol/h/mg protein[23]
Thymidine Kinase 2 (TK2) Deficiency

TK2 deficiency is an autosomal recessive mitochondrial DNA (mtDNA) maintenance disorder.[24][25][26] TK2 is a mitochondrial enzyme in the pyrimidine salvage pathway responsible for phosphorylating deoxythymidine.[25] Its deficiency leads to a depletion of mtDNA in muscle tissue.[25][27]

  • Clinical Manifestations: The primary feature is a progressive and severe myopathy (muscle weakness).[24][25] The age of onset and severity are variable, with early-onset forms being more severe and rapidly progressive.[24][27] Symptoms can include difficulty walking, swallowing, and breathing.[24][25]

  • Diagnosis: Diagnosis is suspected based on clinical presentation. Muscle biopsy may show ragged-red fibers and COX-deficient fibers.[28] The definitive diagnosis is made by quantifying mtDNA content in muscle tissue, which is typically severely reduced, and by identifying biallelic pathogenic variants in the TK2 gene.[27]

  • Treatment: There is currently no cure for TK2 deficiency. Treatment is supportive and aimed at managing symptoms.

ParameterNormal RangeTK2 DeficiencyReference
Muscle mtDNA Content100% of age- and tissue-matched controls5-30% of normal[27][29]

Pyrimidine Metabolism as a Therapeutic Target

The high demand for nucleotides in rapidly proliferating cells, such as cancer cells, makes the pyrimidine biosynthesis pathway an attractive target for chemotherapy.[1][2]

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition can effectively deplete the pyrimidine pool in cancer cells, leading to cell cycle arrest and apoptosis.[1][14] Several DHODH inhibitors have been developed and are used in the treatment of cancer and autoimmune diseases.[14][24]

  • Leflunomide: An inhibitor of DHODH used in the treatment of rheumatoid arthritis.[14][24]

  • Teriflunomide: The active metabolite of leflunomide, also used for autoimmune conditions.[24]

  • Brequinar: A potent DHODH inhibitor that has been investigated for its anticancer activity.[20]

  • PTC299: A novel DHODH inhibitor currently in clinical trials for acute myeloid leukemia (AML).[16]

Research is ongoing to develop new and more selective DHODH inhibitors for various therapeutic applications.[14][21]

Experimental Protocols

Quantification of Pyrimidine Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of pyrimidines in biological fluids.

Principle: Urine or plasma samples are prepared, often by protein precipitation, and then subjected to liquid chromatography to separate the metabolites of interest. The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification based on their mass-to-charge ratio.[30][31]

Generalized Protocol:

  • Sample Preparation:

    • For urine, dilute the sample with water.

    • For plasma, precipitate proteins using a solvent like acetonitrile or perchloric acid.[9]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Chromatographic Separation:

    • Inject the prepared sample onto a liquid chromatography system.

    • Use a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column) to separate the pyrimidine metabolites.[32]

  • Mass Spectrometric Detection:

    • Eluted metabolites are ionized (e.g., using electrospray ionization) and analyzed by a tandem mass spectrometer.

    • Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay

Principle: This assay measures the rate of conversion of a substrate (e.g., radiolabeled uracil or thymine) to its product by DPD in a cell lysate (typically from peripheral blood mononuclear cells).

Generalized Protocol:

  • Cell Lysate Preparation: Isolate peripheral blood mononuclear cells from a blood sample and prepare a cell lysate.

  • Enzyme Reaction:

    • Incubate the cell lysate with a reaction mixture containing a known concentration of radiolabeled substrate (e.g., [¹⁴C]-thymine), NADPH, and buffer at 37°C.

  • Separation of Substrate and Product:

    • Stop the reaction after a defined time.

    • Separate the radiolabeled product (e.g., [¹⁴C]-dihydrothymine) from the unreacted substrate using a technique like high-performance liquid chromatography (HPLC).

  • Quantification:

    • Quantify the amount of product formed using a radioactivity detector.

    • Calculate the enzyme activity based on the rate of product formation per unit of protein in the lysate.

DPYD Genotyping

Principle: This involves analyzing the patient's DNA for specific genetic variants in the DPYD gene that are known to cause DPD deficiency.

Generalized Protocol:

  • DNA Extraction: Extract genomic DNA from a blood or saliva sample.

  • Genotyping Method:

    • Allele-specific PCR or Real-time PCR: Design primers that specifically amplify the wild-type or variant alleles.

    • DNA Sequencing (Sanger or Next-Generation): Sequence the relevant exons and flanking intronic regions of the DPYD gene to identify any variations.

    • LAMP coupled melt-curve analysis: A method used to genotype common DPYD variants.[5]

  • Data Analysis: Compare the patient's DNA sequence to the reference sequence of the DPYD gene to identify any pathogenic variants. The identified variants are then used to predict the patient's DPD phenotype (e.g., normal metabolizer, intermediate metabolizer, or poor metabolizer) based on established guidelines.[22]

DPYD_Genotyping_Workflow Sample Patient Sample (Blood or Saliva) DNA_Extraction DNA Extraction Sample->DNA_Extraction Genotyping DPYD Genotyping (e.g., PCR, Sequencing) DNA_Extraction->Genotyping Data_Analysis Data Analysis (Variant Calling) Genotyping->Data_Analysis Phenotype_Prediction Phenotype Prediction (Normal, Intermediate, Poor Metabolizer) Data_Analysis->Phenotype_Prediction Clinical_Decision Clinical Decision (Fluoropyrimidine Dosing) Phenotype_Prediction->Clinical_Decision

Caption: DPYD Genotyping Workflow.

Measurement of Mitochondrial DNA (mtDNA) Content

Principle: This assay quantifies the amount of mtDNA relative to nuclear DNA (nDNA) in a tissue sample, typically muscle. A low mtDNA/nDNA ratio is indicative of mtDNA depletion.

Generalized Protocol:

  • DNA Extraction: Extract total DNA from the tissue sample (e.g., muscle biopsy).

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using two sets of primers and probes: one that specifically amplifies a mitochondrial gene (e.g., MT-ND1) and another that amplifies a single-copy nuclear gene (e.g., B2M).

    • The probes are labeled with different fluorescent dyes.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the relative amount of mtDNA compared to nDNA using the ΔΔCt method.

    • Compare the patient's mtDNA/nDNA ratio to that of age- and tissue-matched controls.

References

The Enduring Potency of Pyrimidine Analogs in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry. Its inherent ability to mimic endogenous nucleobases allows for the rational design of analogs that can effectively modulate a wide array of biological processes. This has led to the development of a multitude of clinically significant drugs targeting a spectrum of diseases, from life-threatening cancers and viral infections to common bacterial ailments. This in-depth technical guide provides a comprehensive review of the core principles and recent advancements in the field of pyrimidine analogs, with a focus on their applications as anticancer, antiviral, and antimicrobial agents. We will delve into their mechanisms of action, present key quantitative data, and provide illustrative experimental workflows and signaling pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Anticancer Pyrimidine Analogs: Disrupting the Machinery of Malignancy

Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. By interfering with the synthesis of nucleic acids or by directly incorporating into DNA and RNA, these compounds selectively target rapidly proliferating cancer cells.

Key Anticancer Pyrimidine Analogs and Their Mechanisms of Action
  • 5-Fluorouracil (5-FU): One of the earliest and most successful pyrimidine antimetabolites, 5-FU primarily acts as a thymidylate synthase (TS) inhibitor. Its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, thereby blocking the synthesis of thymidine, an essential precursor for DNA replication.[1]

  • Gemcitabine: A nucleoside analog of deoxycytidine, gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis. The triphosphate form is incorporated into DNA, causing chain termination and inducing apoptosis.[2]

  • Capecitabine: A prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue through a series of enzymatic steps, the last of which is catalyzed by thymidine phosphorylase, an enzyme often overexpressed in tumors. This tumor-selective activation is designed to increase efficacy and reduce systemic toxicity.[1]

  • EGFR and VEGFR Kinase Inhibitors: A newer class of anticancer pyrimidine analogs functions by inhibiting key signaling pathways involved in tumor growth and angiogenesis. Many of these compounds are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By blocking the ATP-binding site of these receptors, they prevent downstream signaling cascades that promote cell proliferation, survival, and blood vessel formation.[3][4][5][6]

Quantitative Data for Anticancer Pyrimidine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine analogs against various cancer cell lines.

Compound/DrugTarget/MechanismCancer Cell LineIC50 (µM)Reference
5-FluorouracilThymidylate Synthase InhibitorHCT-116 (Colon)13.2 ± 1.1[7]
GemcitabineDNA Synthesis InhibitorMiaPaCa-2 (Pancreatic)24.2 ± 1.3[7]
Compound 131 Tubulin Polymerization InhibitorA549 (Lung)0.80 ± 0.09[8]
HepG2 (Liver)0.11 ± 0.02[8]
U937 (Lymphoma)0.07 ± 0.01[8]
Compound 29 EGFRL858R/T790M InhibitorH1975 (Lung)0.00588 ± 0.00007[9]
Compound 7j VEGFR-2 InhibitorA549 (Lung)N/A[5]
Compound 7d VEGFR-2 InhibitorA549 (Lung)9.19 - 13.17[5]
HepG2 (Liver)11.94 - 18.21[5]
Compound SP2 VEGFR-2 InhibitorHT-29 (Colon)4.07[10]
COLO-205 (Colon)4.98[10]
Signaling Pathways Targeted by Anticancer Pyrimidine Analogs

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Pyrimidine-based tyrosine kinase inhibitors block the ATP binding site of EGFR, preventing its autophosphorylation and the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_TKI Pyrimidine TKI Pyrimidine_TKI->EGFR EGF EGF EGF->EGFR

EGFR Signaling Pathway Inhibition by Pyrimidine TKIs.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine-based inhibitors block VEGFR activation, thereby inhibiting downstream signaling that leads to endothelial cell proliferation, migration, and survival.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR

VEGFR Signaling Pathway Inhibition by Pyrimidine Analogs.
Experimental Protocols

The synthesis of 5-fluorouracil derivatives often involves the modification of the N1 or N3 positions of the pyrimidine ring. The following is a generalized procedure for the N1-acylation of 5-FU.

Synthesis_Workflow start Start step1 Dissolve 5-Fluorouracil in a suitable solvent (e.g., DMF). start->step1 step2 Add a base (e.g., K2CO3) to the reaction mixture. step1->step2 step3 Add the acylating agent (e.g., an acyl chloride) dropwise at 0°C. step2->step3 step4 Stir the reaction mixture at room temperature for a specified time. step3->step4 step5 Monitor the reaction by TLC. step4->step5 step6 Quench the reaction with water and extract the product with an organic solvent. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end Characterize the purified product (NMR, MS, etc.). step7->end

General workflow for the synthesis of a 5-FU derivative.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and allow them to adhere overnight. start->step1 step2 Treat the cells with various concentrations of the pyrimidine analog. step1->step2 step3 Incubate for a specified period (e.g., 48-72 hours). step2->step3 step4 Add MTT solution to each well and incubate for 2-4 hours. step3->step4 step5 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. step4->step5 step6 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. step5->step6 end Calculate the IC50 value. step6->end

General workflow for the MTT cytotoxicity assay.

Antiviral Pyrimidine Analogs: Combating Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral agents that function by inhibiting viral polymerases, thereby halting the replication of the viral genome.

Key Antiviral Pyrimidine Analogs and Their Mechanisms of Action
  • Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a potent inhibitor of viral reverse transcriptase. After intracellular phosphorylation to its triphosphate form, AZT is incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.

  • Lamivudine (3TC): A cytidine analog, lamivudine is another reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. Similar to AZT, it is converted to its triphosphate form and causes chain termination upon incorporation into viral DNA.

  • Acyclovir: While technically a purine analog, its mechanism of action is highly relevant to the discussion of nucleoside analogs. It is a guanosine analog that is selectively phosphorylated by viral thymidine kinase in herpesvirus-infected cells. The resulting acyclovir triphosphate inhibits viral DNA polymerase and is incorporated into the viral DNA, causing chain termination.

Quantitative Data for Antiviral Pyrimidine Analogs

The following table summarizes the in vitro antiviral activity (IC50 values) of selected pyrimidine analogs.

Compound/DrugVirusCell LineIC50 (µM)Reference
Zidovudine (AZT)HIV-1Peripheral Blood Lymphocytes0.12[11]
LamivudineHIV-1Peripheral Blood Mononuclear Cells~0.003-0.015N/A
Compound 40 HIV-1MT-40.0009 - 0.0084[12]
Compound 41 HIV-1MT-44.29[12]
Mechanism of Reverse Transcriptase Inhibition

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are prodrugs that are phosphorylated by host cell kinases to their active triphosphate forms. These triphosphates compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.

RT_Inhibition cluster_viral_replication Viral DNA Synthesis RT Reverse Transcriptase Growing_DNA Growing Viral DNA RT->Growing_DNA Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Viral_RNA Viral RNA Template Viral_RNA->RT dNTPs Natural dNTPs dNTPs->RT NRTI_TP NRTI-TP NRTI_TP->RT NRTI NRTI Prodrug Host_Kinases Host Cell Kinases NRTI->Host_Kinases Host_Kinases->NRTI_TP

Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors.

Antimicrobial Pyrimidine Analogs: Targeting Essential Bacterial Pathways

Pyrimidine analogs have also been successfully developed as antimicrobial agents, primarily by targeting the folate biosynthesis pathway, which is essential for bacterial survival.

Key Antimicrobial Pyrimidine Analogs and Their Mechanisms of Action
  • Trimethoprim: A potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By inhibiting DHFR, trimethoprim depletes the bacterial cell of these essential building blocks, leading to bacteriostasis.

  • Sulfonamides (in combination with Trimethoprim): While not pyrimidine analogs themselves, sulfonamides are often used in combination with trimethoprim (e.g., as co-trimoxazole). Sulfonamides inhibit an earlier step in the folate pathway, dihydropteroate synthase. The sequential blockade of the same pathway by two different drugs results in a synergistic antibacterial effect and can reduce the development of resistance.

Quantitative Data for Antimicrobial Pyrimidine Analogs

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected pyrimidine analogs against various bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
TrimethoprimEscherichia coli0.5 - 2N/A
Staphylococcus aureus0.5 - 2N/A
Compound 12 Staphylococcus aureusN/A (MICsa = 0.87 µM/ml)[13]
Compound 5 Bacillus subtilisN/A (MICbs = 0.96 µM/ml)[13]
Compound PYB01 Staphylococcus aureusN/A (MIC = 168.4 µM)
Methicillin-resistant S. aureus (MRSA)N/A (MIC = 168.4 µM)
Dihydrofolate Reductase (DHFR) Inhibition Pathway

Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate. Pyrimidine inhibitors like trimethoprim bind to the active site of bacterial DHFR with much higher affinity than to the human enzyme, leading to selective toxicity.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Purine, Thymidine, Amino Acid Biosynthesis THF->Biosynthesis Trimethoprim Trimethoprim Trimethoprim->DHFR

Inhibition of the Dihydrofolate Reductase Pathway.
Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common technique for determining MIC.

MIC_Assay_Workflow start Start step1 Prepare a serial dilution of the pyrimidine analog in a 96-well microtiter plate. start->step1 step2 Inoculate each well with a standardized suspension of the test bacterium. step1->step2 step3 Include a positive control (bacteria, no drug) and a negative control (broth only). step2->step3 step4 Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. step3->step4 step5 Visually inspect the wells for turbidity (bacterial growth). step4->step5 end The MIC is the lowest concentration of the analog in a clear well. step5->end

General workflow for the MIC assay.

Conclusion

The pyrimidine scaffold continues to be a privileged structure in medicinal chemistry, yielding a remarkable diversity of therapeutic agents. From the foundational antimetabolites that revolutionized cancer treatment to the highly targeted kinase inhibitors and potent antiviral and antimicrobial agents of today, the adaptability of the pyrimidine core is undeniable. The ongoing exploration of novel substitution patterns and fused-ring systems promises to further expand the therapeutic utility of this remarkable heterocycle. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and relevant biological pathways associated with pyrimidine analogs is paramount for the continued innovation of next-generation therapeutics. This guide has aimed to provide a solid foundation in these core areas, fostering further research and development in this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process starting from a commercially available substituted pyrimidine.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in the core structure of nucleic acids and their ability to interact with a wide range of biological targets. The introduction of a methylthio group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. This protocol outlines a feasible synthetic route to obtain this compound for research and development purposes.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-2-thiouracil. The proposed pathway involves the S-methylation of the thiouracil ring followed by a nucleophilic substitution to introduce the hydroxyl group at the 5-position.

Synthesis_Pathway Thiouracil 5-Bromo-2-thiouracil Methylated 5-Bromo-2-(methylthio)pyrimidine Thiouracil->Methylated  CH3I, Base   FinalProduct This compound Methylated->FinalProduct  NaOH, Heat  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

This procedure details the S-methylation of 5-bromo-2-thiouracil.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-thiouracil (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Base: To the solution, add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.2 eq) and stir until the starting material is fully dissolved.

  • Methylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-2-(methylthio)pyrimidine.

Step 2: Synthesis of this compound

This procedure describes the conversion of the 5-bromo intermediate to the final 5-hydroxy product.

  • Reaction Setup: In a sealed reaction vessel, suspend 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-16 hours. The reaction should be carried out in a sealed vessel to prevent the evaporation of the solvent.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable acid (e.g., concentrated HCl) to a pH of approximately 7. The product may precipitate out of the solution. If not, the aqueous layer can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepReactantReagentProductYield (%)Purity (%)
15-Bromo-2-thiouracilMethyl Iodide5-Bromo-2-(methylthio)pyrimidine85-95>95
25-Bromo-2-(methylthio)pyrimidineSodium HydroxideThis compound60-70>98

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: S-Methylation cluster_step2 Step 2: Hydroxylation start1 Dissolve 5-Bromo-2-thiouracil and Base in Solvent add_meI Add Methyl Iodide start1->add_meI react1 Stir at Room Temperature add_meI->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Neutralize, Filter, and Dry monitor1->workup1 product1 5-Bromo-2-(methylthio)pyrimidine workup1->product1 start2 Suspend Intermediate in NaOH(aq) product1->start2  Use in Next Step   react2 Heat in Sealed Vessel start2->react2 monitor2 Monitor by TLC/LC-MS react2->monitor2 workup2 Neutralize and Extract monitor2->workup2 purify Column Chromatography workup2->purify product2 This compound purify->product2

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Methyl iodide is toxic and volatile; handle it in a well-ventilated fume hood.

  • Reactions involving strong acids and bases should be performed with caution.

  • Ensure that the sealed reaction vessel in Step 2 is pressure-rated for the reaction conditions.

Disclaimer: This protocol is a proposed synthetic route and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe execution of these procedures.

Application Notes and Protocols for the Methylation of Pyrimidine-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-methylation of pyrimidine-5-ol to synthesize 5-methoxypyrimidine, a valuable intermediate in medicinal chemistry and drug development. While a specific, peer-reviewed protocol for this direct methylation is not widely published, this guide outlines a robust procedure based on well-established principles of phenolic O-methylation. The protocol details the use of dimethyl sulfate as a methylating agent under basic conditions. Additionally, this document includes a summary of quantitative data from analogous reactions, a detailed experimental workflow, and characterization data for the final product.

Introduction

Pyrimidine-5-ol and its derivatives are important heterocyclic compounds in organic synthesis and medicinal chemistry. The methylation of the hydroxyl group at the 5-position yields 5-methoxypyrimidine, a key building block for the synthesis of various biologically active molecules. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the 5-hydroxyl group, making it amenable to O-methylation under appropriate basic conditions. This protocol provides a reliable method for this transformation, which is crucial for the development of novel therapeutics.

Data Presentation

As no direct quantitative data for the methylation of pyrimidine-5-ol is readily available in the cited literature, the following table summarizes the reaction conditions and yields for an analogous O-methylation of a phenolic compound, salicylic acid, using dimethyl sulfate. This data provides a reasonable expectation for the yield of the proposed protocol.

ReactantMethylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Salicylic AcidDimethyl SulfateNaHCO₃None (DMS as solvent)909096[1][2]

Experimental Protocols

Protocol: Methylation of Pyrimidine-5-ol to 5-Methoxypyrimidine

This protocol describes the O-methylation of pyrimidine-5-ol using dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.

Materials:

  • Pyrimidine-5-ol

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Fume hood

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine pyrimidine-5-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.5 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-methoxypyrimidine by column chromatography on silica gel or by recrystallization to obtain the final product.

Product Characterization (5-Methoxypyrimidine):

  • Molecular Formula: C₅H₆N₂O[3]

  • Molecular Weight: 110.11 g/mol [3]

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.67 (s, 1H), 8.34 (s, 2H), 3.90 (s, 3H). (Predicted, based on similar structures and data for pyrimidine-5-ol[4])

  • Mass Spectrometry (EI): m/z (%) = 110 (M+), 80, 53, 42. (Predicted based on fragmentation patterns of similar molecules)

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Pyrimidine-5-ol, K₂CO₃, Acetone add_dms Add Dimethyl Sulfate start->add_dms reflux Reflux add_dms->reflux workup Quench, Extract reflux->workup Reaction Complete purify Column Chromatography workup->purify product 5-Methoxypyrimidine purify->product

Caption: Experimental workflow for the methylation of pyrimidine-5-ol.

References

Application Notes and Protocols: 2-(Methylthio)pyrimidin-5-ol and its Analogs as Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(methylthio)pyrimidine derivatives, including 2-(methylthio)pyrimidin-5-ol, as versatile intermediates in the synthesis of pharmacologically active compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the 2-(methylthio) group offers a strategic point for chemical modification, enabling the development of potent and selective therapeutic agents. This document details the synthesis, application, and biological significance of this class of compounds, with a particular focus on their role in the development of kinase inhibitors for cancer therapy.

Introduction

The 2-(methylthio)pyrimidine core is a privileged scaffold in drug discovery, appearing in a variety of compounds with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The methylthio group at the 2-position can act as a leaving group for nucleophilic substitution or be oxidized to the corresponding sulfoxide or sulfone, providing multiple avenues for structural elaboration and modulation of physicochemical and pharmacological properties. While this compound itself is a valuable building block, its close analog, 2-methyl-4,6-dichloropyrimidine, serves as a key intermediate in the synthesis of the multi-targeted kinase inhibitor, Dasatinib. This document will use the synthesis of Dasatinib as a case study to illustrate the utility of 2-(methylthio)pyrimidine-related intermediates in modern drug development.

Case Study: Dasatinib - A Multi-Targeted Kinase Inhibitor

Dasatinib (marketed as Sprycel®) is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[1][2] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib showcases the strategic use of a pyrimidine intermediate to construct the final drug molecule.

Synthetic Pathway Overview

A common synthetic route to Dasatinib involves the coupling of a substituted thiazole moiety with a 2-methyl-4,6-dichloropyrimidine intermediate. This pyrimidine core is central to the molecule's ability to bind to the kinase domain of its targets. While Dasatinib itself contains a 2-methylpyrimidine, synthetic strategies often employ precursors with a 2-methylthio group which can be readily converted to the desired structure.

The key steps in a representative synthesis of Dasatinib are outlined below.

G cluster_synthesis Dasatinib Synthesis Workflow start Starting Materials: 2-Methyl-4,6-dichloropyrimidine 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate Intermediate: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide step1->intermediate step2 Coupling with 1-(2-hydroxyethyl)piperazine intermediate->step2 dasatinib Dasatinib step2->dasatinib

A simplified workflow for the synthesis of Dasatinib.
Quantitative Data for Dasatinib Synthesis

The following table summarizes the yields for the key steps in a reported synthesis of Dasatinib, highlighting the efficiency of using the 2-methyl-4,6-dichloropyrimidine intermediate.[3][4]

StepReactionReactantsProductYield (%)
1Nucleophilic Aromatic Substitution2-Methyl-4,6-dichloropyrimidine and 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide~76%[3]
2Coupling ReactionThe intermediate from Step 1 and 1-(2-hydroxyethyl)piperazineDasatinib~91%[5]
Overall Two-Step Synthesis Dasatinib ~69%

Experimental Protocols

Protocol 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes the nucleophilic aromatic substitution reaction between 2-methyl-4,6-dichloropyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Materials:

  • 2-Methyl-4,6-dichloropyrimidine

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Sodium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in anhydrous DMF, add sodium tert-butoxide (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of 2-methyl-4,6-dichloropyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of Dasatinib

This protocol details the final coupling step to produce Dasatinib.

Materials:

  • 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 1-(2-hydroxyethyl)piperazine

  • Dioxane

  • Water

Procedure:

  • In a sealed vessel, dissolve 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in dioxane.

  • Add 1-(2-hydroxyethyl)piperazine (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield Dasatinib.

Signaling Pathway Inhibition by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively active in certain cancers, leading to uncontrolled cell proliferation and survival.[1][6] The primary targets are the BCR-ABL fusion protein and Src family kinases.

G cluster_pathway Dasatinib Mechanism of Action Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits Src Src Family Kinases Dasatinib->Src Inhibits Downstream Downstream Signaling (e.g., STAT5, CrkL, MAPK, Akt) BCR_ABL->Downstream Activates Src->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream signaling.

By binding to the ATP-binding site of these kinases, Dasatinib prevents the phosphorylation of their downstream substrates. This blockade disrupts the signaling cascades that drive cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death) of the malignant cells.[1] The ability of Dasatinib to inhibit multiple kinases contributes to its broad therapeutic activity.[2]

Conclusion

The 2-(methylthio)pyrimidine scaffold and its derivatives are valuable intermediates in drug discovery, providing a flexible platform for the synthesis of complex and potent therapeutic agents. The successful development of Dasatinib, a multi-targeted kinase inhibitor, underscores the strategic importance of pyrimidine-based intermediates in modern medicinal chemistry. The synthetic protocols and biological insights provided in these application notes are intended to guide researchers in the design and synthesis of novel drug candidates targeting a range of diseases.

References

Application Notes and Protocols: 2-(Methylthio)pyrimidines in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-(methylthio)pyrimidine derivatives in antiviral research. The following sections summarize the antiviral activity of these compounds against various viral pathogens, outline detailed experimental methodologies for their evaluation, and illustrate key mechanisms of action.

Application Note 1: Anti-HIV-1 Activity of 2-(Methylthio)pyrimidine Derivatives

A series of 5-allyl-6-benzyl-2-(methylthio)pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity and preventing the conversion of viral RNA into DNA.

Quantitative Data

The antiviral activity and cytotoxicity of representative 2-(methylthio)pyrimidine derivatives against HIV-1 are summarized in the table below. The data highlights the potency and selectivity of these compounds.

Compound IDChemical NameTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
11c 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-oneHIV-10.32>20>62.5
  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for its antiviral activity over cellular toxicity.

Mechanism of Action: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

2-(Methylthio)pyrimidine derivatives in this series act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the enzyme's active site.[3] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity required for converting the viral RNA genome into double-stranded DNA.[4] This mechanism effectively halts the viral replication cycle.[1][5]

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_rt Reverse Transcription cluster_inhibition Inhibition cluster_integration Integration Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesis Host_DNA Host Cell DNA Viral_DNA->Host_DNA Integration Provirus Provirus NNRTI 2-(Methylthio)pyrimidine (NNRTI) NNRTI->RT Allosteric Binding Host_DNA->Provirus

Caption: Mechanism of HIV-1 replication inhibition by 2-(methylthio)pyrimidine NNRTIs.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of anti-HIV-1 activity and cytotoxicity of 2-(methylthio)pyrimidine derivatives using the MT-4 human T-cell line.

Protocol 1: Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol determines the 50% inhibitory concentration (IC₅₀) of a test compound against HIV-1 replication in MT-4 cells by quantifying the p24 viral antigen.

Materials:

  • MT-4 human T-cell line

  • HIV-1 laboratory-adapted strain (e.g., IIIB, NL4-3)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Test compounds (2-(methylthio)pyrimidine derivatives)

  • Control inhibitor (e.g., Zidovudine or Nevirapine)

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in complete medium.

  • Treatment: Add 50 µL of the diluted compounds to the designated wells. Include wells with no compound as "virus controls" and wells with uninfected cells as "mock controls."

  • Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except for the mock-infected wells) to achieve a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for p24 analysis.

  • p24 Antigen Quantification: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[6][7]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a test compound in MT-4 cells to assess its effect on cell viability.[8]

Materials:

  • MT-4 cells

  • Complete RPMI-1640 medium

  • Test compounds

  • 96-well cell culture plates

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as in the antiviral assay (5 x 10⁴ cells/well in 100 µL).

  • Treatment: Add 100 µL of serial dilutions of the test compounds to the wells. Include "cell control" wells containing only cells and medium.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the cell control. Plot the percentage of cytotoxicity against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.[6]

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed MT-4 Cells in 96-well plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of 2-(Methylthio)pyrimidine Compounds B->C D Infect Cells with HIV-1 C->D E Incubate for 4-5 days at 37°C D->E F Measure Cell Viability (MTT Assay) for CC₅₀ Determination E->F G Measure Viral Replication (p24 ELISA) for IC₅₀ Determination E->G H Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) F->H G->H

References

Application Notes and Protocols: Leveraging 2-(Methylthio)pyrimidine Scaffolds in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the specific use of 2-(Methylthio)pyrimidin-5-ol as a direct starting material in widely documented kinase inhibitor syntheses is not prevalent in the reviewed literature, the 2-(methylthio)pyrimidine core is a valuable and frequently utilized scaffold. The following application notes and protocols are based on established synthetic strategies for converting 2-(methylthio)pyrimidines into potent 2-aminopyrimidine-based kinase inhibitors. This document provides a practical guide for researchers looking to explore the potential of this chemical class in drug discovery.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a foundational heterocyclic motif found in numerous FDA-approved drugs. In the realm of kinase inhibition, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition.

The 2-(methylthio) group on the pyrimidine ring serves as an excellent leaving group, facilitating its conversion to the desired 2-amino functionality through nucleophilic aromatic substitution (SNAr). This synthetic handle makes 2-(methylthio)pyrimidine derivatives, such as the conceptual starting material this compound, attractive precursors for the rapid generation of diverse kinase inhibitor libraries.

This document outlines the synthesis of a hypothetical, yet representative, 2-aminopyrimidine-based kinase inhibitor targeting the PI3K/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3][4][5]

Targeted Signaling Pathway: PI3K/AKT/mTOR

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][6] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Pathway

Synthetic Workflow Overview

The general synthetic strategy involves a multi-step process beginning with a functionalized 2-(methylthio)pyrimidine derivative. The key transformation is the nucleophilic aromatic substitution of the 2-methylthio group with a desired amine, followed by further modifications to build the final kinase inhibitor.

Synthetic_Workflow

Experimental Protocols

General Synthesis of a 2-Aminopyrimidine Kinase Inhibitor from a 2-(Methylthio)pyrimidine Precursor

This protocol describes a representative synthesis of a potent PI3K/mTOR dual inhibitor.

Step 1: Synthesis of 5-substituted-2-(methylthio)pyrimidine

This initial step involves the protection or modification of the 5-hydroxyl group of this compound to prevent unwanted side reactions in subsequent steps. For this example, we will consider the synthesis of a 5-alkoxy derivative.

  • Reaction:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-2-(methylthio)pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to form the 2-Aminopyrimidine Core

This is the key step where the 2-methylthio group is displaced by a primary amine.

  • Reaction:

    • In a sealed microwave vial, combine the 5-alkoxy-2-(methylthio)pyrimidine from Step 1 (1.0 eq) and the desired primary amine (e.g., 4-fluoroaniline, 1.2 eq) in a high-boiling point solvent such as n-butanol or 1,4-dioxane.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Heat the reaction mixture in a microwave reactor to 150-180 °C for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to yield the 2-aminopyrimidine intermediate.

Step 3: Palladium-Catalyzed Cross-Coupling for Final Product Synthesis

Further diversification of the pyrimidine scaffold can be achieved through cross-coupling reactions at other positions (e.g., C4 or C6 if they are halogenated). Assuming a 4-chloro-substituted pyrimidine was used initially, a Suzuki or Buchwald-Hartwig coupling can be performed.

  • Reaction (Suzuki Coupling Example):

    • To a degassed solution of the 4-chloro-2-aminopyrimidine intermediate from Step 2 (1.0 eq) and a boronic acid or ester (e.g., 3-(trifluoromethyl)phenylboronic acid, 1.2 eq) in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., sodium carbonate, 2.0 eq).

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation: In Vitro Kinase Inhibitory Activity

The synthesized compounds are typically evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Other Kinases
PYR-INH-001 PI3Kα15.2>100-fold vs. PI3Kβ, γ, δ
mTOR8.5-
PYR-INH-002 Aurora A5.8>200-fold vs. Aurora B, C
Aurora B1250-
Reference Cpd 1 PI3Kα5.1-
Reference Cpd 2 Aurora A2.3-

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminopyrimidine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyrimidine ring and the appended functionalities.

SAR_Insights

  • 2-Amino Group: Essential for hinge binding.

  • Substituents at C4 and C6: These positions often project into the selectivity pocket of the kinase, and modifications here can significantly impact inhibitor selectivity.

  • Substituent on the 2-Amino Group: This vector typically points towards the solvent-exposed region and can be modified to improve physicochemical properties and potency.

  • Substituent at C5: Modifications at this position can interact with a hydrophobic pocket in some kinases, leading to enhanced potency.

Conclusion

The 2-(methylthio)pyrimidine scaffold represents a versatile and valuable starting point for the synthesis of potent and selective 2-aminopyrimidine-based kinase inhibitors. The straightforward conversion of the 2-methylthio group to the crucial 2-amino functionality, coupled with the potential for diversification at other positions on the pyrimidine ring, makes this an attractive strategy for academic and industrial drug discovery programs. The protocols and insights provided herein offer a foundation for researchers to explore this promising chemical space in the ongoing quest for novel therapeutics targeting kinase-driven diseases.

References

Spectroscopic Analysis of 2-(Methylthio)pyrimidin-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic analysis of 2-(Methylthio)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed protocols for acquiring experimental data via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to enable researchers to characterize this compound.

Compound Overview

Structure:

Molecular Formula: C₅H₆N₂OS

Molecular Weight: 142.18 g/mol [1]

CAS Number: 4874-33-3[1]

Significance: Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methylthio group and a hydroxyl group suggests potential for diverse chemical interactions and biological activities, making spectroscopic characterization crucial for quality control, structural confirmation, and further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar compounds, including pyrimidin-5-ol[2], 2-(methylthio)pyrimidine derivatives[3][4][5], and other substituted pyrimidines.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~2.5 - 2.6Singlet3H-S-CH₃Based on typical shifts for methylthio groups on pyrimidine rings.
~8.0 - 8.2Singlet2HPyrimidine C4-H, C6-HAromatic protons on the pyrimidine ring, expected to be in this region.
~9.5 - 10.5Broad Singlet1H-OHPhenolic proton, chemical shift can vary with solvent and concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~12 - 15-S-CH₃Typical range for a methyl group attached to a sulfur atom.
~140 - 145C4, C6Aromatic carbons adjacent to nitrogen atoms in the pyrimidine ring.
~150 - 155C5-OHCarbon atom bearing the hydroxyl group.
~165 - 170C2-SCarbon atom attached to the methylthio group.

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3500BroadO-H stretchCharacteristic of a hydroxyl group.
2900-3000WeakC-H stretch (aromatic)Aromatic C-H vibrations.
~2920WeakC-H stretch (aliphatic)Methyl group C-H vibrations.
1550-1650Medium-StrongC=N and C=C stretchPyrimidine ring vibrations.
1200-1300MediumC-O stretchPhenolic C-O bond.
650-750MediumC-S stretchCarbon-sulfur bond vibration.
Table 4: Predicted Mass Spectrometry Data
m/zProposed FragmentRationale
142[M]⁺Molecular ion peak.
127[M - CH₃]⁺Loss of a methyl radical from the methylthio group.
99[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.
79[M - SCH₃]⁺Loss of the methylthio radical.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to standard procedures.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

  • Data Analysis: Process the spectra using appropriate software to identify chemical shifts, coupling constants, and peak integrations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • FTIR spectrometer with a sample holder (e.g., for KBr pellets)

  • Mortar and pestle

  • Pellet press

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the mass range to scan, for example, from m/z 40 to 300.

  • Sample Introduction: Introduce the sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the solvent cuvette with the sample cuvette and measure the absorbance spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR (as solid) NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV UV-Vis Spectroscopy Dissolution->UV Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Electronic_Transitions Electronic Transitions UV->Electronic_Transitions

Caption: General workflow for the spectroscopic analysis of this compound.

Hypothetical Signaling Pathway Involvement

Pyrimidine analogs are known to interfere with various cellular signaling pathways. For instance, some act as inhibitors of protein kinases. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a pyrimidine derivative.

signaling_pathway Receptor Growth Factor Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Activates Kinase2 Protein Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Compound This compound (Hypothetical Inhibitor) Compound->Kinase1 Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-(Methylthio)pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidines are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry and drug development. Their derivatives have been explored for a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of 2-(methylthio)pyrimidine derivatives, ensuring accurate and reproducible data for research and development.

Key Applications of NMR in the Study of 2-(Methylthio)pyrimidines:

  • Structural Verification: Confirmation of the successful synthesis of target 2-(methylthio)pyrimidine derivatives.

  • Purity Assessment: Determination of the purity of synthesized compounds.

  • Tautomeric and Isomeric Analysis: Investigation of tautomerism and the presence of isomers, which can be crucial for understanding biological activity.[2]

  • Structure-Activity Relationship (SAR) Studies: Comparative analysis of NMR data across a series of analogs to understand how structural modifications influence the electronic environment and, potentially, biological function.

Experimental Protocols

A generalized workflow for the NMR characterization of 2-(methylthio)pyrimidines is presented below. This workflow outlines the critical steps from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Sample Weigh ~5-10 mg of 2-(methylthio)pyrimidine derivative Solvent Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz or higher) Tube->Spectrometer Lock Lock and shim Spectrometer->Lock Acquire_1H Acquire ¹H NMR spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed Acquire_13C->Acquire_2D Processing Fourier transform, phase correction, and baseline correction Acquire_2D->Processing Referencing Reference spectra to residual solvent peak or TMS Processing->Referencing Integration Integrate ¹H signals Referencing->Integration Peak_Picking Peak pick ¹H and ¹³C signals Integration->Peak_Picking Analysis Assign signals and analyze coupling patterns Peak_Picking->Analysis

Caption: General workflow for NMR characterization.
Protocol 1: Standard ¹H and ¹³C NMR Data Acquisition

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of 2-(methylthio)pyrimidine derivatives.

Materials:

  • 2-(Methylthio)pyrimidine sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS), optional if referencing to residual solvent peak)

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-(methylthio)pyrimidine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, automated shimming routines are sufficient.

  • ¹H NMR Data Acquisition:

    • Set the appropriate spectral width and acquisition time for the ¹H NMR experiment.

    • A standard pulse program is typically used.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment (e.g., using a zgpg30 pulse program).

    • Acquire the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR (typically 1024 scans or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra. For ¹H NMR in CDCl₃, the residual solvent peak is at δ 7.26 ppm. For ¹³C NMR in CDCl₃, the peak is at δ 77.16 ppm. If TMS is used, its signal is at δ 0.00 ppm for both ¹H and ¹³C.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Peak pick both spectra to determine the chemical shifts (δ) in parts per million (ppm).

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR data for the parent 2-(methylthio)pyrimidine and some of its derivatives. Chemical shifts are reported in ppm.

Table 1: ¹H NMR Data for Selected 2-(Methylthio)pyrimidines
CompoundSolventS-CH₃ (s)H-4 (d)H-5 (t)H-6 (d)Other SignalsReference
2-(Methylthio)pyrimidineCDCl₃2.578.526.968.52-[3]
5-Chloro-2-(methylthio)pyrimidine-----Data not specified in provided excerpts[4]
4-Aryl-2-methylthiopyrimidineCDCl₃2.65-7.36 (d)8.53 (d)7.45-7.50 (m, 3H, Ar-H), 8.05-8.10 (m, 2H, Ar-H)[3]
4,6-Diphenyl-2-methylthiopyrimidineCDCl₃2.72-7.76 (s)-7.48–7.52 (m, 6H, Ar-H), 8.10–8.16 (m, 4H, Ar-H)[3]

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: ¹³C NMR Data for Selected 2-(Methylthio)pyrimidines
CompoundSolventS-CH₃C-2C-4C-5C-6Other SignalsReference
2-(Methylthio)pyrimidineCDCl₃14.1172.6156.8116.0156.8-[3]
4-Aryl-2-methylthiopyrimidineCDCl₃14.4172.6163.6111.8157.4127.0, 128.8, 131.0, 136.2 (Aryl-C)[3]
4,6-Diphenyl-2-methylthiopyrimidineCDCl₃14.5172.6164.5107.8164.5127.1, 128.7, 130.8, 136.8 (Aryl-C)[3]

Interpretation of NMR Spectra

  • ¹H NMR: The methyl group attached to the sulfur atom (S-CH₃) typically appears as a sharp singlet in the upfield region, generally between δ 2.3 and 2.8 ppm.[1][3] The protons on the pyrimidine ring (H-4, H-5, and H-6) exhibit characteristic chemical shifts and coupling patterns. For the parent 2-(methylthio)pyrimidine, H-5 appears as a triplet, while H-4 and H-6 are a doublet further downfield.[3] Substitution on the pyrimidine ring will significantly alter these patterns.

  • ¹³C NMR: The carbon of the S-CH₃ group resonates at approximately δ 14 ppm.[3] The C-2 carbon, being directly attached to the electronegative sulfur and two nitrogen atoms, is the most deshielded carbon of the pyrimidine ring, appearing around δ 172 ppm. The chemical shifts of C-4, C-5, and C-6 are sensitive to the nature and position of substituents on the ring.[3]

Advanced NMR Techniques

For complex structures or for unambiguous assignment of all signals, 2D NMR experiments are highly recommended.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-(Methylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidine derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Understanding the fragmentation behavior of these molecules under mass spectrometric conditions is crucial for their structural elucidation, metabolite identification, and pharmacokinetic studies. This document provides a detailed overview of the characteristic mass spectrometry fragmentation patterns of 2-(methylthio)pyrimidine derivatives, along with standardized protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fragmentation Patterns and Mechanisms

The electron ionization (EI) mass spectra of 2-(methylthio)pyrimidine derivatives are characterized by several key fragmentation pathways. The presence of the sulfur atom often results in a detectable M+2 isotope peak, which can aid in the identification of sulfur-containing fragments. The fragmentation is typically initiated by the loss of radicals from the substituent groups, followed by cleavage of the pyrimidine ring itself.

A common fragmentation pathway involves the initial loss of a methyl radical (•CH3) from the methylthio group, or from other substituents on the pyrimidine ring. This is often followed by the elimination of other small molecules or radicals. The pyrimidine ring can undergo characteristic cleavages, leading to the formation of smaller charged fragments.

For instance, in the analysis of 5-Methoxy-2-methylthiopyrimidine, the molecular ion peak is expected, and characteristic fragment ions arise from the successive loss of functional groups and cleavage of the pyrimidine ring.

Quantitative Fragmentation Data

The following table summarizes the proposed mass spectrometry fragmentation data for a representative 2-(methylthio)pyrimidine derivative, 5-Methoxy-2-methylthiopyrimidine. This data can serve as a reference for the interpretation of mass spectra of analogous compounds.

m/zProposed Fragment IonProposed Neutral Loss
156[C6H8N2OS]+• (Molecular Ion)-
141[C5H5N2OS]+•CH3
125[C5H5N2O]+•SCH3
113[C5H5N2S]+•OCH3
98[C4H4N2S]+•CO, •H
83[C3H3N2S]+•C2H3O
69[C3H3N2]+•S, •CH3

Experimental Protocols

The following are generalized protocols for the analysis of 2-(methylthio)pyrimidine derivatives. These should be optimized based on the specific compound, instrumentation, and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable 2-(methylthio)pyrimidine derivatives.

1. Sample Preparation:

  • Dissolution: Dissolve a known quantity of the 2-(methylthio)pyrimidine derivative in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a final concentration of approximately 1 mg/mL.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is suitable for a wider range of 2-(methylthio)pyrimidine derivatives, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the 2-(methylthio)pyrimidine derivative in methanol or acetonitrile.

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Biological Matrix Samples (for drug development): For analysis in matrices like plasma or urine, perform protein precipitation. Add three volumes of cold acetonitrile (containing an internal standard, if used) to one volume of the sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins. The resulting supernatant can be directly analyzed.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • **Ion

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) and Purification of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification and analysis of pyrimidine compounds, a class of heterocyclic molecules central to medicinal chemistry and drug development.[1][2] The purity of these compounds is critical for obtaining reliable biological data and ensuring the successful synthesis of target molecules.[3] The following sections detail common purification techniques, provide step-by-step protocols, and summarize analytical HPLC methods.

Overview of Purification Techniques

The purification of pyrimidine derivatives is essential to remove impurities such as starting materials, reagents, and by-products.[1] The choice of purification method depends on the compound's physical properties (e.g., solid, oil), the nature of the impurities, and the required scale and purity. The most common techniques include recrystallization, column chromatography, solid-phase extraction (SPE), and preparative HPLC.[1][4]

  • Recrystallization: A cost-effective method for purifying solid compounds based on differential solubility of the target compound and impurities in a specific solvent at varying temperatures.[1]

  • Flash Column Chromatography: A widely used preparative technique that separates compounds based on their differential polarity by passing a mixture through a solid stationary phase (typically silica gel).[1][5]

  • Solid-Phase Extraction (SPE): A versatile technique used for sample cleanup by partitioning compounds between a solid and a liquid phase. It is often used for sample preparation before analytical chromatography.[1]

  • Preparative HPLC: A high-resolution chromatography technique used for purifying compounds to a high degree, which can be scaled up from an analytical method.[1][6]

Detailed Experimental Protocols

Protocol 1: Recrystallization of Solid Pyrimidine Compounds

Recrystallization is a powerful technique for purifying solid pyrimidine derivatives.[1] It can be performed using a single solvent or a two-solvent system.

A. Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][4] Common solvents include ethanol, methanol, water, and ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the hot solvent to create a saturated solution.[1][7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[1][3]

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3][7] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[1][4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1][7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities or mother liquor.[1][3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

B. Two-Solvent Recrystallization

This method is used when no single solvent is ideal. It requires a pair of miscible solvents: a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[1]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[1]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[1]

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.[1]

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a standard method for purifying a wide range of pyrimidine derivatives from complex mixtures.[1][3]

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase (solvent system). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[1] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1][4] For aminopyrimidine derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase is often recommended.[3]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.[3][4] Pour the slurry into a glass column, ensuring even packing without air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.[4] Carefully load the sample onto the top of the silica gel bed.[4]

  • Elution: Begin adding the mobile phase to the top of the column, applying pressure to achieve a steady flow, and start collecting fractions.[4] A gradient of increasing polarity (e.g., 0-10% methanol in dichloromethane) can be used to elute compounds of varying polarities.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.[4]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrimidine compound.[3][4]

G General Workflow for Purification by Flash Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation Crude Crude Pyrimidine Product TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Pyrimidine Compound Evap->Pure

Caption: General workflow for purification by flash column chromatography.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is primarily used for cleaning up samples before high-sensitivity analysis rather than for bulk purification.[1]

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains either the target pyrimidine or the impurities. Common sorbents include reversed-phase (C8, C18), normal-phase (silica), and ion-exchange materials.[1][8]

  • Conditioning: Activate the sorbent by passing a suitable solvent through the cartridge.[1]

  • Sample Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with a solvent that elutes impurities while the target compound remains bound to the sorbent.[1]

  • Elution: Elute the purified pyrimidine compound from the cartridge using a stronger solvent that disrupts its interaction with the sorbent.[1]

  • Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.[1]

HPLC Methods for Analysis and Purification of Pyrimidine Compounds

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of pyrimidine derivatives.[8][9] These methods can be scaled up for preparative purification to achieve high-purity compounds.[6]

General and Specific HPLC Conditions

The tables below summarize typical conditions for the HPLC analysis of various pyrimidine compounds.

Table 1: General RP-HPLC Conditions for Pyrimidine Derivatives

Parameter Typical Conditions Reference
Stationary Phase C8 or C18 silica gel columns [8]
Column Length 7-30 cm [8]
Mobile Phase Isocratic or gradient elution with buffered aqueous solutions and an organic modifier (e.g., acetonitrile, methanol). Phosphate or acetate buffers are common. [8]
Flow Rate 1.0 - 1.5 mL/min [8]
Temperature Room Temperature [8]

| Detection | UV-Vis, Fluorescence, or Mass Spectrometry (MS) |[8] |

Table 2: Specific HPLC Method Examples for Pyrimidine Compounds

Analyte(s) Column Mobile Phase Flow Rate Detection Reference
2-bromo-pyrimidine Newcrom R1 (Reverse Phase) Acetonitrile, Water, and Phosphoric Acid Not Specified Not Specified [6]
Purines & Pyrimidines Ascentis® Si (Silica) 10:90 (v/v) 200 mM Ammonium Formate (pH 3.0) : Acetonitrile 0.2 mL/min UV, 270 nm [10]
Uracil & Uridine Primesep N (HILIC) 90:10 (v/v) Acetonitrile : Water 1.0 mL/min UV, 250 nm [11]

| Purine & Pyrimidine Bases | Not Specified | 50 mM Acetate Buffer (pH 4.0) with 3% Methanol | Not Specified | Not Specified |[9] |

Protocol 4: Preparative HPLC Purification
  • Method Development & Scale-Up: Develop an analytical HPLC method that provides good separation of the target pyrimidine from its impurities. Scale up this method to a preparative column, adjusting the flow rate and injection volume accordingly.[1]

  • Sample Preparation: Dissolve the crude or partially purified pyrimidine compound in the mobile phase or a compatible solvent.[1]

  • Purification Run: Inject the sample onto the preparative HPLC system.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound, often using a UV detector to trigger the fraction collector.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using the initial analytical HPLC method.[1]

  • Isolation: Combine the pure fractions and remove the solvent to obtain the final high-purity compound.

Signaling Pathways Involving Pyrimidine Metabolism

In many diseases, particularly cancer, the metabolic pathways that produce nucleotides are highly active.[5] The de novo pyrimidine synthesis pathway is a key process that is often upregulated by oncogenic signaling to support rapid cell proliferation.[5][12]

The pathway begins with the enzyme CAD (Carbamoyl Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase), which catalyzes the first three steps to produce dihydroorotate.[5] This is then converted to orotate by dihydroorotate dehydrogenase (DHODH) in the mitochondria. Finally, UMP synthase (UMPS) converts orotate into uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[5][12] This pathway is tightly regulated by growth-promoting signals, such as the PI3K-Akt-mTORC1 pathway.[5]

G De Novo Pyrimidine Biosynthesis Pathway cluster_reg Oncogenic Signaling Glutamine Glutamine + Bicarbonate + Aspartate CAD CAD Glutamine->CAD 3 steps Dihydroorotate Dihydroorotate DHODH DHODH (Mitochondria) Dihydroorotate->DHODH Orotate Orotate UMPS UMPS Orotate->UMPS UMP Uridine Monophosphate (UMP) Other Other Pyrimidine Nucleotides UMP->Other PRPP PRPP PRPP->UMPS CAD->Dihydroorotate DHODH->Orotate UMPS->UMP mTORC1 PI3K-Akt-mTORC1 mTORC1->CAD activates cMyc c-Myc cMyc->CAD upregulates cMyc->UMPS upregulates

Caption: Overview of the de novo pyrimidine biosynthesis pathway.

References

Application Notes and Protocols: Development of Analgesic Compounds from 2-Methylthio-1,4-dihydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthio-1,4-dihydropyrimidines (2-MT-DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, certain derivatives have exhibited promising analgesic properties, suggesting their potential as novel pain management therapeutics. The synthesis of these compounds is often achieved through a modification of the Biginelli reaction, a one-pot cyclocondensation, followed by S-alkylation.[2][4] This document provides detailed protocols for the synthesis and analgesic evaluation of 2-MT-DHPMs, along with a discussion of their potential mechanism of action.

Synthesis of 2-Methylthio-1,4-dihydropyrimidines

The synthesis of 2-MT-DHPMs is typically a two-step process, beginning with the synthesis of a dihydropyrimidine-2-thione precursor via the Biginelli reaction, followed by S-methylation.[2][4]

Step 1: Synthesis of 1,2,3,4-Tetrahydropyrimidine-2-thione Derivatives (Biginelli Reaction)

Protocol:

  • In a round-bottom flask, combine the appropriate aldehyde (0.02 mol), an active methylene compound (e.g., ethyl acetoacetate, 0.02 mol), and thiourea (0.03 mol).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., aluminum chloride, 0.01 mol, or a few drops of concentrated HCl) in a suitable solvent such as methanol (10 mL).

  • Stir the mixture at room temperature for a few minutes, and then reflux for the time required to complete the reaction (monitored by Thin Layer Chromatography - TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the 1,2,3,4-tetrahydropyrimidine-2-thione derivative) is collected by filtration.

  • Wash the precipitate with cold methanol and dry it.

Step 2: Synthesis of 2-Methylthio-1,4-dihydropyrimidine Derivatives (S-methylation)

Protocol:

  • In a round-bottom flask, dissolve the 1,2,3,4-tetrahydropyrimidine-2-thione derivative (0.01 mol) in a suitable solvent like methanol (20 mL).

  • Add methyl iodide (0.011 mol) to the solution.

  • Reflux the mixture for approximately 2 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture.

  • The product, a 2-methylthio-1,4-dihydropyrimidine derivative, can be isolated by filtration or by evaporating the solvent and purifying the residue using column chromatography or recrystallization.

Experimental Workflow

The overall workflow for the development and evaluation of 2-methylthio-1,4-dihydropyrimidine-based analgesic compounds is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Analgesic Activity Evaluation s1 Biginelli Reaction (Thione Synthesis) s2 S-methylation (2-MT-DHPM Synthesis) s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 c1 Elemental Analysis s3->c1 Characterize Pure Compound c2 IR Spectroscopy s3->c2 Characterize Pure Compound c3 1H NMR Spectroscopy s3->c3 Characterize Pure Compound e1 Acetic Acid-Induced Writhing Test s3->e1 Test for Analgesic Activity e2 Hot Plate Test s3->e2 Test for Analgesic Activity e3 Tail-Flick Test s3->e3 Test for Analgesic Activity

Figure 1: Overall experimental workflow.

Analgesic Activity Data

The analgesic activity of a series of synthesized 2-methylthio-1,4-dihydropyrimidine derivatives was evaluated using the acetic acid-induced writhing test.[1][2] The results are summarized in the table below.

Compound IDR Group at C4% Analgesic Activity (at 50 mg/kg)
IIh p-dimethylaminophenyl70.32%
IIk H58.45%
IIe p-chlorophenyl57.08%
IIl H50.68%
IIf p-chlorophenyl (with methyl ester at C5)Lowest Activity

Data sourced from Sawant et al., 2011.[1][2]

Experimental Protocols for Analgesic Assays

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses the efficacy of analgesics against visceral pain.

Protocol:

  • Use mice as the animal model, fasted for 12-18 hours before the experiment.

  • Administer the test compound (e.g., 50 mg/kg, intraperitoneally or orally) to the test group of animals.

  • Administer a standard analgesic drug (e.g., diclofenac sodium) to the positive control group and the vehicle to the negative control group.

  • After a set period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.6% v/v acetic acid solution intraperitoneally to each animal.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a specific stretching movement of the abdomen and/or hind limbs) for a defined period, typically 20 minutes.

  • Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesia)

This method is used to evaluate centrally acting analgesics.

Protocol:

  • Use mice or rats as the animal model.

  • Maintain the hot plate at a constant temperature, typically 55 ± 0.5 °C.

  • Place each animal on the hot plate and start a timer.

  • Observe the animal for signs of pain, such as licking of the hind paws or jumping.

  • Record the latency time for the animal to show a pain response.

  • Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • Administer the test compound and a standard drug (e.g., morphine) to the respective test and positive control groups.

  • Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the reaction time compared to the control group indicates an analgesic effect.

Tail-Flick Test (Central Analgesia)

This test also assesses centrally mediated analgesia.

Protocol:

  • Use mice or rats, gently restraining them.

  • Apply a radiant heat source to a specific portion of the tail.

  • Measure the time taken for the animal to flick its tail away from the heat source.

  • Establish a baseline latency for each animal before administering any substances.

  • Administer the test compound and a standard drug to their respective groups.

  • Measure the tail-flick latency at different time points after administration.

  • An increase in latency indicates an analgesic effect. A cut-off time is used to avoid tissue damage.

Proposed Mechanism of Action: Peripheral Analgesia

The analgesic activity of 2-methylthio-1,4-dihydropyrimidines is suggested to be mediated through the inhibition of peripheral pain mechanisms.[2][3][4] This likely involves the modulation of key signaling pathways in nociceptive neurons. While the exact molecular target for this class of compounds is yet to be definitively identified, dihydropyrimidine derivatives are known to interact with various ion channels, including calcium channels.[5][6] Inhibition of these channels on peripheral nerve endings can reduce neuronal excitability and decrease the transmission of pain signals.

The diagram below illustrates a generalized peripheral pain signaling pathway that could be a target for these analgesic compounds.

G cluster_stimuli Noxious Stimuli cluster_neuron Peripheral Nociceptive Neuron cluster_drug Potential Site of Action s1 Inflammatory Mediators (e.g., Prostaglandins) n1 Receptors (e.g., GPCRs, TRP Channels) s1->n1 s2 Heat, Mechanical Stimuli s2->n1 n2 Activation of Second Messengers n1->n2 n3 Opening of Ion Channels (e.g., Na+, Ca2+) n2->n3 n4 Neuron Depolarization (Action Potential) n3->n4 n5 Signal Transmission to CNS n4->n5 d1 2-MT-DHPMs d1->n3 Inhibition

Figure 2: Proposed peripheral pain signaling pathway.

References

Application Notes and Protocols: Synthesis of 2-Amino-pyrimidines from 2-Methylthiopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-amino-pyrimidine derivatives via the nucleophilic aromatic substitution (SNAr) of 2-methylthiopyrimidines. The 2-methylthio group serves as an effective leaving group, enabling the introduction of a diverse range of amino functionalities at the 2-position of the pyrimidine core. The resulting 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of therapeutic agents, including potent kinase inhibitors. These notes cover the reaction mechanism, substrate scope, and detailed experimental procedures.

Introduction

2-Amino-pyrimidine derivatives are a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] A significant number of these compounds function as inhibitors of protein kinases, which are critical regulators of cellular processes. The 2-amino-pyrimidine core can mimic the hydrogen bonding pattern of the adenine base of ATP, facilitating its binding to the ATP-binding site of kinases and thereby inhibiting their function.

The synthesis of these crucial derivatives often relies on the displacement of a suitable leaving group on the pyrimidine ring with an amine. While halogens are commonly employed as leaving groups, the 2-methylthio group offers a versatile and practical alternative. This protocol details the direct displacement of the 2-methylthio group from various 2-methylthiopyrimidine substrates. In cases of less reactive substrates, an oxidation of the methylthio group to a more reactive methylsulfinyl or methylsulfonyl group can be performed to enhance the rate of substitution.[2]

Reaction Principle

The synthesis of 2-amino-pyrimidines from 2-methylthiopyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically carried out by heating the 2-methylthiopyrimidine with a primary or secondary amine in a polar aprotic solvent. The addition of a base is often beneficial to deprotonate the amine, increasing its nucleophilicity.

For substrates that are less reactive, a two-step, one-pot approach can be employed. This involves the initial oxidation of the 2-methylthio group to a 2-methylsulfinyl or 2-methylsulfonyl group, which are better leaving groups. This is then followed by the addition of the amine to displace the oxidized group.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-amino-pyrimidine derivatives from 2-methylthiopyrimidine substrates. The yields are illustrative of the typical efficiency of the SNAr reaction.

Entry2-Methylthiopyrimidine SubstrateAmineProductYield (%)
12-MethylthiopyrimidineAnilineN-Phenylpyrimidin-2-amine~85
24,6-Dimethyl-2-methylthiopyrimidineMorpholine4-(4,6-Dimethylpyrimidin-2-yl)morpholine~90
35-Bromo-2-methylthiopyrimidineBenzylamineN-Benzyl-5-bromopyrimidin-2-amine~80
42-MethylthiopyrimidinePiperidine2-(Piperidin-1-yl)pyrimidine~92
54-Phenyl-2-methylthiopyrimidineCyclohexylamineN-Cyclohexyl-4-phenylpyrimidin-2-amine~78

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-pyrimidines

Materials:

  • 2-Methylthiopyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) (5-10 mL)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 mmol)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-methylthiopyrimidine derivative (1.0 mmol), the desired amine (1.2 mmol), and the base (2.0 mmol).

  • Flush the flask with nitrogen or argon gas.

  • Add the anhydrous polar aprotic solvent (5-10 mL) to the flask.

  • Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for Less Reactive Substrates (Oxidation-Amination)

For less reactive 2-methylthiopyrimidines, an initial oxidation step can be performed.

Additional Materials:

  • Oxidizing agent (e.g., m-CPBA or Oxone®)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 2-methylthiopyrimidine derivative (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxidizing agent (e.g., m-CPBA, 2.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the formation of the sulfone by TLC.

  • Upon completion of the oxidation, the solvent can be removed under reduced pressure.

  • The crude 2-methylsulfonylpyrimidine can then be subjected to the general amination protocol described above, often at a lower reaction temperature.

Mandatory Visualizations

Signaling Pathway Diagram

Many 2-amino-pyrimidine derivatives are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_nucleus Cellular Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 2-Amino-pyrimidine Inhibitor Inhibitor->JAK Inhibition experimental_workflow start Start reactants Combine 2-methylthiopyrimidine, amine, and base in solvent start->reactants reaction Heat reaction mixture (80-120 °C, 4-24 h) reactants->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: Add water, extract with organic solvent monitoring->workup Complete wash Wash organic layer with water and brine workup->wash dry Dry organic layer (e.g., Na₂SO₄) and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methylthio)pyrimidin-5-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for synthesizing this compound involves the S-methylation of a corresponding 2-thiouracil precursor. This reaction is typically carried out by dissolving the 2-thiouracil derivative in a basic solution, followed by the addition of a methylating agent.

Q2: What are the common side reactions that can lower the yield of this compound?

A2: Several side reactions can occur, which may decrease the overall yield of the desired product. The most prevalent side reactions include:

  • N-methylation: The methylating agent can react with the nitrogen atoms on the pyrimidine ring, leading to the formation of N-methylated isomers.[1]

  • Oxidation: The methylthio group (-SCH₃) is susceptible to oxidation, which can form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) byproducts.[1]

  • Incomplete S-methylation: If the reaction is not allowed to proceed to completion or if the methylating agent is not sufficiently reactive, unreacted starting material will remain, thus lowering the yield of the final product.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any potential side products.

Q4: What are the recommended purification methods for this compound?

A4: The purification of this compound typically involves the following steps:

  • Precipitation and Filtration: After the reaction is complete, the product is often precipitated by acidifying the reaction mixture with an acid like acetic acid.[1] The resulting solid can then be collected by vacuum filtration.

  • Washing: The filtered solid should be washed with cold water to remove any remaining salts and water-soluble impurities.[1]

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete S-methylation.- Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and not degraded.- Optimize reaction conditions such as temperature, reaction time, and the amount of base used.[1]
Formation of side products (N-methylation, oxidation).- For N-methylation, consider using a less reactive methylating agent or optimizing the reaction temperature (lower temperatures often favor S-methylation).- To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Losses during workup and purification.- Check the solubility of your product in the workup and washing solvents to minimize losses.- Ensure the pH for precipitation is optimized for maximum recovery.
Presence of Impurities in Final Product Incomplete reaction.- Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor by TLC.
Co-precipitation of side products.- Optimize the precipitation conditions (e.g., temperature, rate of acidification) to selectively precipitate the desired product.- Consider recrystallization from a suitable solvent to further purify the product.
Inefficient washing.- Increase the volume and/or number of washes of the filtered product.
Product is a sticky solid or oil instead of a powder Presence of residual solvent.- Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature if the compound is stable.
Presence of impurities.- Further purification by recrystallization or column chromatography may be necessary.

Experimental Protocols

Below are representative protocols for the S-methylation of a thiouracil precursor. Note that these protocols are for the closely related 2-(methylthio)pyrimidin-4-ol and may require optimization for the synthesis of this compound.

Protocol 1: S-Methylation using Methyl Iodide

This protocol details the methylation of 2-thiouracil to form a 2-(methylthio)pyrimidine derivative.[2][3]

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Amount Moles Equivalents
2-Thiouracil128.1533.3 g0.261.0
Sodium Hydroxide40.0020.8 g0.522.0
Methyl Iodide141.9418.5 mL0.291.1
Water18.02183 mL--
Glacial Acetic Acid60.05As needed--

Procedure:

  • In a round-bottom flask, dissolve 2-thiouracil in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath until the internal temperature reaches 0°C.

  • Slowly add methyl iodide dropwise to the reaction mixture, ensuring the temperature remains below 10°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the solution to 0°C and acidify with glacial acetic acid to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with cold water (3 x 150 mL).

  • Dry the product to afford 2-methylsulfanyl-3H-pyrimidin-4-one. A yield of 37.4 g (98%) has been reported for this specific transformation.[2]

Protocol 2: Alternative S-Methylation

This protocol provides an alternative procedure for the S-methylation of a thiouracil precursor.[3]

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Amount
2-thioxo-2,3-dihydropyrimidin-4(1H)-one128.1537 g
Sodium Hydroxide40.0023 g
Iodomethane141.9420 mL
Water18.02200 mL
Acetic Acid60.0517 mL

Procedure:

  • To an aqueous solution of sodium hydroxide, add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and iodomethane.

  • Stir the mixture overnight at room temperature.

  • Add acetic acid to the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the precipitate with ice water.

  • Dry the residue to obtain the final product. A yield of 28 g has been reported for this specific transformation.[3]

Visualizations

Experimental Workflow for S-Methylation

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolution Dissolve 2-Thiouracil in NaOH(aq) cooling1 Cool to 0°C dissolution->cooling1 methylation Add Methyl Iodide (keep below 10°C) cooling1->methylation stirring Stir at RT for 16h methylation->stirring cooling2 Cool to 0°C stirring->cooling2 Reaction Mixture acidification Acidify with Acetic Acid cooling2->acidification filtration Vacuum Filtration acidification->filtration washing Wash with Cold Water filtration->washing drying Dry Product washing->drying final_product This compound drying->final_product Purified Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_loss Solutions for Workup Loss start Low Yield Observed incomplete_reaction Incomplete S-Methylation start->incomplete_reaction side_products Side Product Formation start->side_products workup_loss Workup/Purification Loss start->workup_loss check_reagents Check Reagent Quality incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temp, Base) incomplete_reaction->optimize_conditions optimize_temp Optimize Temperature (Lower for N-methylation) side_products->optimize_temp inert_atmosphere Use Inert Atmosphere (for Oxidation) side_products->inert_atmosphere check_solubility Check Product Solubility workup_loss->check_solubility optimize_ph Optimize Precipitation pH workup_loss->optimize_ph re_run Re-run Experiment check_reagents->re_run optimize_conditions->re_run optimize_temp->re_run inert_atmosphere->re_run check_solubility->re_run optimize_ph->re_run

Caption: A troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during synthetic protocols and to provide guidance on reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrimidine synthesis?

A1: The most prevalent side reactions depend on the synthetic route employed. For the widely used Biginelli and Pinner reactions, common side reactions include the formation of Hantzsch-type dihydropyridines, N-acylureas, uncyclized intermediates, and products from self-condensation of starting materials.[1][2]

Q2: How can I minimize the formation of the yellow, fluorescent Hantzsch dihydropyridine byproduct in my Biginelli reaction?

A2: The formation of Hantzsch dihydropyridine is a common competing reaction, especially at elevated temperatures.[1] To minimize this side product, consider the following troubleshooting steps:

  • Temperature Control: Lowering the reaction temperature can significantly suppress the Hantzsch pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli product over the Hantzsch byproduct.[1]

  • Order of Addition: Adding the urea component last to the reaction mixture can sometimes reduce its decomposition into ammonia, which is a key component in the Hantzsch reaction.[1]

Q3: I am observing a significant amount of unreacted starting materials and a low yield. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Catalyst Inactivity: Your catalyst may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or using a fresh batch.[1]

  • Suboptimal Temperature: The reaction may require a higher temperature to overcome the activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[1]

  • Purity of Reagents: Impurities in your starting materials can inhibit the reaction. Ensure high purity of aldehydes, β-ketoesters, and urea/amidines.[1]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and yields. Experiment with different solvents to find the most suitable one for your specific substrates.[3]

Q4: My crude product from a Biginelli reaction is difficult to purify due to a suspected N-acylurea byproduct. How can I confirm and avoid its formation?

A4: N-acylureas are known byproducts in the Biginelli reaction that can complicate purification.[1]

  • Confirmation: These byproducts can be characterized and identified using spectroscopic methods such as NMR and mass spectrometry.[4][5]

  • Avoidance: Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of catalyst, can help suppress the formation of N-acylureas.[1] Recrystallization is often an effective method for removing this impurity.[1]

Q5: In my Pinner synthesis, the cyclization step seems to be incomplete. How can I drive the reaction to completion?

A5: Incomplete cyclization in the Pinner synthesis can be due to insufficient activation of the carbonyl group or steric hindrance.

  • Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]

  • Reaction Time and Temperature: Extended reaction times or an increase in temperature may be necessary to drive the cyclization to completion.

  • Base Selection: The choice and stoichiometry of the base are crucial. Stronger bases like sodium ethoxide are often used to promote cyclization.[7]

Troubleshooting Guides

Biginelli Reaction: Low Yield and Byproduct Formation
SymptomPossible CauseSuggested Solution
Low yield of dihydropyrimidinone (DHPM) Inefficient catalystIncrease catalyst loading or switch to a more effective catalyst (e.g., from a mild Lewis acid to a stronger one).[8][9]
Low reaction temperatureGradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition.[1]
Impure reactantsEnsure the purity of aldehyde, β-dicarbonyl compound, and urea/thiourea.
Formation of a yellow, fluorescent byproduct Hantzsch dihydropyridine formationLower the reaction temperature. Screen different Lewis acid catalysts that may favor the Biginelli pathway.[1]
Presence of a hard-to-remove impurity N-acylurea formationOptimize reactant stoichiometry. Utilize recrystallization for purification, carefully selecting the solvent.[1]
Pinner Reaction: Low Yield and Incomplete Reaction
SymptomPossible CauseSuggested Solution
Low yield of pyrimidine Hydrolysis of intermediatesEnsure strictly anhydrous conditions throughout the reaction. Use freshly dried solvents and reagents.[10][11]
Poor quality amidineUse freshly prepared or purified amidine salt.
Self-condensation of 1,3-dicarbonyl compoundOptimize the stoichiometry and choice of base.
Incomplete cyclization Insufficient carbonyl activationAdd a catalytic amount of a Brønsted or Lewis acid.[6]
Steric hindranceConsider using a more reactive 1,3-dicarbonyl equivalent if steric hindrance is suspected.

Data Presentation

Table 1: Effect of Different Lewis Acid Catalysts on the Yield of a Model Biginelli Reaction

Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) reacted at room temperature without solvent.

Catalyst (20 mol%)Time (h)Yield (%)
None10Trace
FeCl₃292
NiCl₂·6H₂O3.590
CoCl₂·6H₂O388
CuCl₂·2H₂O2.591
ZnCl₂385
MnCl₂·4H₂O482

Data adapted from a study on Lewis acid catalysis in Biginelli reactions.[8]

Table 2: Influence of Solvent on the Yield of a Biginelli Reaction

Reaction Conditions: Benzaldehyde, ethyl acetoacetate, and urea catalyzed by Bi(NO₃)₃.

SolventDielectric Constant (ε)Yield (%)
Toluene2.3865
Dichloromethane8.9378
Tetrahydrofuran (THF)7.5280
Acetonitrile36.6495
Ethanol24.5588

Data adapted from a study on solvent effects in the Biginelli reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Catalyst (e.g., HCl, FeCl₃, Yb(OTf)₃) (0.1-1 mmol, 1-10 mol%)[12][13]

  • Solvent (e.g., ethanol, acetonitrile) or solvent-free

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and the catalyst.

  • If using a solvent, add it to the flask (e.g., 20 mL of ethanol).

  • Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid precipitates.

  • Collect the crude product by filtration and wash it with cold water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for the Pinner Synthesis of Substituted Pyrimidines

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Strong base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol[1]

Procedure:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[1]

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under the inert atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[1]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Mandatory Visualizations

Biginelli_vs_Hantzsch Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Enamine Enamine Aldehyde->Enamine BetaKetoester β-Ketoester BetaKetoester->Enamine Biginelli_Product Biginelli Product (Dihydropyrimidinone) BetaKetoester->Biginelli_Product Hantzsch_Product Hantzsch Byproduct (Dihydropyridine) BetaKetoester->Hantzsch_Product Urea Urea Urea->Acyliminium Acyliminium->Biginelli_Product Desired Pathway Enamine->Hantzsch_Product Side Reaction (favored at high temp)

Competing pathways in the Biginelli reaction.

Pinner_Troubleshooting Start Pinner Synthesis Start Check_Yield Low Yield or Incomplete Reaction? Start->Check_Yield Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Incomplete_Cyclization Incomplete Cyclization? Check_Yield->Incomplete_Cyclization No Amidine_Purity Check Amidine Purity Anhydrous->Amidine_Purity Base_Stoichiometry Optimize Base/Stoichiometry Amidine_Purity->Base_Stoichiometry Base_Stoichiometry->Incomplete_Cyclization Add_Acid Add Catalytic Acid Incomplete_Cyclization->Add_Acid Yes Success Successful Synthesis Incomplete_Cyclization->Success No Increase_Temp_Time Increase Temp/Time Add_Acid->Increase_Temp_Time Increase_Temp_Time->Success

Troubleshooting workflow for the Pinner synthesis.

Pyrimidine_Antagonist_MoA cluster_pathway Pyrimidine Biosynthesis Pathway cluster_drug Drug Action cluster_dna Cellular Processes dUMP dUMP TS Thymidylate Synthase dUMP->TS FdUMP FdUMP (Active Metabolite) dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis TS->dTMP FU 5-Fluorouracil (5-FU) FU->FdUMP Metabolic Activation FdUMP->TS Inhibition Apoptosis Apoptosis (Cell Death) DNA_Synthesis->Apoptosis

Mechanism of action of 5-Fluorouracil.

References

Troubleshooting N-methylation vs. S-methylation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in distinguishing between N-methylation and S-methylation during pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrimidine synthesis yielded a product with the correct mass for a methyl group addition, but I'm unsure of the methylation site (N vs. S). What is the general troubleshooting workflow?

A: Confirming the site of methylation is a common challenge due to the isomeric nature of the products. A systematic approach combining chromatographic separation and spectroscopic analysis is essential for unambiguous identification. The general workflow involves an initial analysis to see if you have a single product or a mixture, followed by separation and detailed structural characterization.

G start Reaction Complete (Correct Mass Confirmed) check_purity Initial Analysis (LC-MS, TLC, or crude NMR) start->check_purity is_mixture Mixture of Isomers? check_purity->is_mixture separate Chromatographic Separation (e.g., HPLC, Flash Chromatography) is_mixture->separate Yes single_product Single Isomer Detected is_mixture->single_product No analyze_n Analyze N-isomer separate->analyze_n analyze_s Analyze S-isomer separate->analyze_s structure_elucidation Structural Elucidation (NMR, MS/MS) analyze_n->structure_elucidation analyze_s->structure_elucidation single_product->structure_elucidation end Structure Confirmed structure_elucidation->end G isomers Mixture of Isobaric Isomers (N-CH₃ and S-CH₃) ms1 MS1: Select Parent Ion (e.g., m/z = 150) isomers->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Fragment Ions cid->ms2 n_fragments N-Methyl Fragments (e.g., m/z = 122, 95) ms2->n_fragments s_fragments S-Methyl Fragments (e.g., m/z = 103, 78) ms2->s_fragments G sub Pyrimidine-thiol hard_reagent Hard Reagent (e.g., (CH₃)₂SO₄) Polar Protic Solvent soft_reagent Soft Reagent (e.g., CH₃I) Polar Aprotic Solvent n_prod N-Methyl Product s_prod S-Methyl Product hard_reagent->n_prod Favors soft_reagent->s_prod Favors

Technical Support Center: Optimization of the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of the Biginelli reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.

Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low conversion is a frequent issue in the Biginelli reaction. Several factors, from catalyst inefficiency to suboptimal conditions, can be the cause. A systematic approach to troubleshooting is recommended.[1]

Possible Causes & Solutions:

  • Catalyst Issues: The choice and activity of the catalyst are critical.[2] Classical methods using strong Brønsted acids (e.g., HCl) can be effective, but many modern protocols use Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) which can offer milder conditions and improved yields.[2][3]

    • Catalyst Inactivity: Ensure your catalyst is active. Reusable catalysts may need regeneration.[1]

    • Suboptimal Choice: Screen different Brønsted and Lewis acids to find the most effective one for your specific substrates.[2]

  • Reaction Conditions: Temperature and reaction time are key parameters.

    • Insufficient Temperature/Time: The reaction may not have reached completion.[1] Try increasing the temperature or extending the reaction time. Monitoring progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1][2]

    • Solvent Effects: The solvent polarity influences reaction rates and yields.[2] While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions can significantly improve outcomes.[1][2]

  • Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction or lead to unwanted side reactions.[1][2] Always use high-purity starting materials.

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction.[2] Consider prolonging the reaction time or using a more powerful catalytic system.

G start Problem: Low Product Yield cat_check Is the catalyst active and optimized? start->cat_check cond_check Are reaction conditions (T, time) optimal? cat_check->cond_check Yes cat_sol Solution: - Screen different Lewis/Brønsted acids. - Increase catalyst loading. - Regenerate reusable catalyst. cat_check->cat_sol No reagent_check Are reagents of high purity? cond_check->reagent_check Yes cond_sol Solution: - Increase temperature. - Prolong reaction time. - Monitor via TLC. cond_check->cond_sol No solv_check Is the solvent choice appropriate? reagent_check->solv_check Yes reagent_sol Solution: - Purify starting materials. - Use fresh reagents. reagent_check->reagent_sol No solv_sol Solution: - Test different polar solvents. - Consider solvent-free conditions. solv_check->solv_sol No success Yield Improved solv_check->success Yes cat_sol->cond_check cond_sol->reagent_check reagent_sol->solv_check solv_sol->success

A troubleshooting workflow for addressing low yields in the Biginelli reaction.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?

A2: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired DHPM.

Common Side Products & Prevention Strategies:

  • Hantzsch-type Dihydropyridines: This is a frequent byproduct, especially when urea decomposes at high temperatures to form ammonia.[1] The Hantzsch pathway involves the reaction of two equivalents of the β-ketoester with the aldehyde.[1]

    • Prevention: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[1]

  • N-acylureas: These can form from a competing reaction between the β-ketoester and urea, complicating purification.[1]

    • Prevention: Modifying the order of addition (e.g., adding urea last) or using milder reaction conditions can sometimes suppress this side reaction.

  • Aldehyde Self-Condensation/Polymerization: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions.[2]

    • Prevention: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[2]

Q3: A precipitate has formed during the reaction, but it doesn't seem to be my product. What could it be?

A3: An unexpected precipitate could be an insoluble intermediate or a polymerized starting material.

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2]

    • Solution: Try a different solvent system with higher solubilizing power for all reaction components and intermediates.[2]

  • Polymerization: As mentioned, aldehydes can polymerize.[2]

    • Solution: Altering the reaction conditions, such as temperature or catalyst, may prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the Biginelli reaction, and how does it help in optimization?

A1: The reaction mechanism is believed to proceed through a series of bimolecular reactions.[4] Understanding the key steps is vital for optimization. The most widely accepted mechanism, proposed by Kappe, involves an N-acyliminium ion intermediate.[3][5]

  • Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.[3] This is often the rate-determining step.[4]

  • Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and adds to the iminium intermediate.[3]

  • Cyclization and Dehydration: The ring is closed via intramolecular nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[3]

Optimization Implications: Conditions that favor the formation and stability of the N-acyliminium ion intermediate, such as the use of Lewis acids or specific solvents, can significantly improve reaction yields and rates.[5]

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium 1. Condensation (+H+, -H2O) Urea Urea Urea->Iminium 1. Condensation (+H+, -H2O) BetaKetoester β-Ketoester Adduct Open-Chain Ureide Adduct BetaKetoester->Adduct 2. Nucleophilic Addition Iminium->Adduct 2. Nucleophilic Addition DHPM DHPM Adduct->DHPM 3. Cyclization & Dehydration

Proposed reaction mechanism for the Biginelli reaction via an N-acyliminium ion intermediate.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is substrate-dependent, but there are general guidelines. While classic Brønsted acids (HCl, H₂SO₄) are effective, a wide array of Lewis acids have been shown to improve yields and shorten reaction times.[6][7] For instance, Yb(OTf)₃ has been used effectively under solvent-free conditions, allowing for catalyst recovery and reuse.[3] Other popular choices include InCl₃, FeCl₃, and LiClO₄.[3][7] It is often best to perform small-scale screening experiments with a few different catalysts to identify the optimal choice for your specific substrates.

Q3: What is the effect of temperature on the Biginelli reaction?

A3: Temperature is a critical parameter. Traditionally, the reaction is carried out by refluxing the components in a solvent like ethanol.[6] However, the optimal temperature can vary. Some reactions benefit from milder conditions to prevent side product formation, while others require higher temperatures, especially under solvent-free conditions, to proceed efficiently.[2][8] For example, one study found that under solvent-free conditions with a specific catalyst, increasing the temperature from 50°C to 80°C dramatically increased the yield, with no significant improvement seen by further increasing it to 100°C.[9]

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the effect of different catalysts and solvents on the reaction outcome.

Table 1: Comparison of Various Catalysts for the Synthesis of DHPMs (Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea)

CatalystConditionsTime (h)Yield (%)Reference
HCl (Classical)Reflux in Ethanol18~40-60[5],[10]
Yb(OTf)₃Solvent-free, 100°C0.592[3]
InCl₃Reflux in THF391[3]
LiClO₄Reflux in Acetonitrile592[3]
FeCl₃·6H₂OSolvent-free, 100°C0.7595[7]
Dicalcium PhosphateReflux in Ethanol0.694[11]

Table 2: Effect of Solvent on Yield (Reaction: Benzaldehyde, Acetylacetone, and Urea catalyzed by Dicalcium Phosphate)

SolventTime (min)Yield (%)Reference
Ethanol (EtOH)3594[11]
Acetonitrile (CH₃CN)3562[11]
Ethyl Acetate (AcOEt)3555[11]
Tetrahydrofuran (THF)3570[11]
Solvent-free3575[11]

Experimental Protocols

General Protocol for an Optimized Biginelli Reaction

This protocol provides a generalized procedure for the synthesis of DHPMs using a Lewis acid catalyst under reflux conditions.

Materials:

  • Aldehyde (10 mmol, 1.0 equiv)

  • β-ketoester (10 mmol, 1.0 equiv)

  • Urea or Thiourea (15 mmol, 1.5 equiv)

  • Catalyst (e.g., InCl₃, 10 mol%)

  • Solvent (e.g., Ethanol or Acetonitrile, 20 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[2]

  • Solvent and Catalyst Addition: Add the chosen solvent (20 mL) followed by the catalyst (e.g., 1 mol% of a Lewis acid).[2]

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).[1] The reaction is complete when the starting materials are no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the product) forms, it can be isolated by vacuum filtration.[7][11]

    • If no precipitate forms, pour the reaction mixture into cold water or ice to induce precipitation.[10]

    • Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold water and a small amount of cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to afford the pure DHPM.[11]

References

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying polar pyrimidine derivatives?

A1: The primary challenges in purifying polar pyrimidine derivatives stem from their inherent high polarity. This often leads to:

  • Poor retention in reverse-phase chromatography (RPC): Polar compounds have a higher affinity for the polar mobile phase than the nonpolar stationary phase, causing them to elute quickly with little separation.[1]

  • Peak tailing in HPLC: Secondary interactions between basic pyrimidine derivatives and acidic residual silanol groups on silica-based columns can cause asymmetrical peak shapes.[2][3]

  • Difficulty in crystallization: High solubility in common polar solvents can make it challenging to achieve the supersaturation needed for crystal formation.[4][5]

  • Compound instability: Some pyrimidine derivatives may be unstable on silica gel, leading to degradation during purification.[4]

Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?

A2: Several chromatographic techniques are well-suited for the purification of polar pyrimidines:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. It uses a polar stationary phase and a high-organic, low-aqueous mobile phase, which promotes the retention of highly polar compounds.[6]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using columns with polar-embedded or polar-endcapping technologies, or by using ion-pairing agents in the mobile phase to increase retention.[1]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[7]

  • Ion-Exchange Chromatography (IEC): This method is effective for pyrimidine derivatives that can be ionized, as it separates molecules based on their charge.

Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?

A3: To enhance retention in RPC, consider the following strategies:

  • Increase the polarity of the mobile phase: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1]

  • Use a specialized column: Employ a C18 column with polar endcapping or an embedded polar group to better retain polar analytes.[1][2]

  • Adjust the mobile phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase their hydrophobicity and, consequently, their retention on a nonpolar stationary phase.[1]

  • Utilize ion-pairing reagents: Adding an ion-pairing agent to the mobile phase can form a neutral complex with an ionized analyte, increasing its retention on the reverse-phase column.

Q4: My polar pyrimidine compound is showing significant peak tailing. What can I do to improve the peak shape?

A4: Peak tailing for polar, basic compounds is often due to interactions with acidic silanol groups on the silica stationary phase. To mitigate this:

  • Optimize the mobile phase pH: For basic compounds, using a low pH mobile phase (e.g., pH ≤ 3) can protonate the analyte and suppress silanol ionization.[3]

  • Use a high-purity, end-capped column: Modern columns are designed with minimal residual silanol groups.[2]

  • Add a basic modifier: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to block the active silanol sites.[5]

  • Check for column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[8]

Q5: What are the key considerations for successful crystallization of a polar pyrimidine derivative?

A5: Successful crystallization depends on carefully controlling the solubility of your compound. Key considerations include:

  • Solvent Selection: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with a range of solvents and solvent mixtures.

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of an amorphous solid or oil.[9]

  • Supersaturation: Achieve supersaturation by either cooling a saturated solution, slowly evaporating the solvent, or adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).

  • pH Adjustment: For ionizable pyrimidines, adjusting the pH can significantly alter their solubility and aid in crystallization.

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause(s) Suggested Solution(s)
Poor or no retention in Reverse-Phase HPLC Analyte is too polar for the stationary phase. Mobile phase is too strong.- Increase the aqueous portion of the mobile phase. - Use a column with a more polar stationary phase (e.g., phenyl-hexyl, embedded polar group). - Add an ion-pairing reagent to the mobile phase.[1]
Peak Tailing in HPLC Secondary interactions with residual silanol groups. Mobile phase pH is close to the analyte's pKa. Column overload.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[9] - Use a high-purity, end-capped column.[2] - Reduce the sample concentration or injection volume.[8] - In normal phase, add a basic modifier like triethylamine to the mobile phase.[5]
Compound degradation on silica gel The compound is unstable on the acidic silica surface.- Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine before loading the sample.[1] - Consider using an alternative stationary phase like alumina.[4]
Poor separation of closely eluting impurities The solvent system does not provide adequate selectivity.- Screen different solvent systems using Thin Layer Chromatography (TLC). - Try a different chromatographic mode (e.g., HILIC if you are using RPC). - Optimize the gradient slope in gradient elution.
Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound fails to crystallize The solution is not supersaturated. The compound is too soluble in the chosen solvent.- Slowly evaporate some of the solvent. - Add an anti-solvent dropwise until turbidity persists, then gently warm to redissolve and cool slowly. - Try a different solvent or a mixture of solvents.[9]
Compound "oils out" instead of crystallizing The solution is too concentrated. The cooling rate is too fast. High level of impurities.- Add a small amount of hot solvent to dilute the solution. - Allow the solution to cool more slowly. - Try to pre-purify the compound using another method like column chromatography.
Low recovery of crystals The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.- Cool the crystallization mixture in an ice bath to minimize solubility. - Use a finer porosity filter paper or a different filtration method.
Colored impurities in the final crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb the desired product.

Data Presentation

Table 1: Chromatographic Purification Data for Polar Pyrimidine Derivatives
CompoundChromatographic MethodStationary PhaseMobile PhasePurity AchievedYieldReference
Gemcitabine Hydrochloride HPLCC18Water/Acetone>99.9%80%[10]
Gemcitabine Silica Gel ChromatographySilica GelEthyl acetate/Hexane (6:4)98.8%-[11]
Zidovudine Crystallization-Ethyl acetate-97%[12]
Zidovudine Impurity RP-HPLCC18Acetonitrile/Water (75:25), pH 2.8--[13]
Cytarabine UHPLCHigh Strength Silica T3-Linear over 0.500-500 ng/ml-[14]
Table 2: Crystallization Purification Data for Polar Pyrimidine Derivatives
CompoundCrystallization Solvent(s)Purity AchievedYieldReference
Lamivudine WaterCrystalline Form I-[15]
Lamivudine EthanolCrystalline Form II-[16]
Gemcitabine Hydrochloride Water/1,4-Dioxane or Monoglyme>99.9%-[17]
Zidovudine Ethyl acetate-97%[12]

Experimental Protocols

Protocol 1: HILIC Purification of Cytarabine

This protocol is a general guideline for the purification of Cytarabine using HILIC. Optimization may be required for specific samples.

  • Column Selection: Use a HILIC column with a suitable stationary phase, such as one based on silica or with amide or cyano functional groups.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3

  • Sample Preparation: Dissolve the crude Cytarabine sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a suitable concentration. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection: UV at 260 nm

    • Gradient Program:

      • Start with a high percentage of Mobile Phase A (e.g., 90-95%).

      • Run a linear gradient to increase the percentage of Mobile Phase B over 5-10 minutes to elute the polar compounds.

      • Include a column re-equilibration step at the initial conditions for at least 3 minutes before the next injection.[18]

  • Fraction Collection: Collect fractions corresponding to the main peak of Cytarabine.

  • Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of Lamivudine (Form I)

This protocol describes the preparation of Lamivudine crystalline Form I from water.[15]

  • Dissolution: Dissolve Lamivudine in water at a temperature of approximately 38°C to 45°C to create a saturated solution.

  • Cooling: Rapidly cool the solution to 30°C or below within 10 minutes.

  • Stirring and Isolation: Stir the resulting mixture at a temperature of 30°C or below. For improved yield, continue stirring at a lower temperature (e.g., 5°C to 10°C) for about 1 hour to promote further crystallization. Isolate the solid product by vacuum filtration.

  • Washing: Wash the collected crystals with cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation (e.g., HILIC) cluster_post Post-Purification dissolve Dissolve Crude Pyrimidine Derivative filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute detect UV Detection elute->detect collect Collect Fractions detect->collect analyze Analyze Purity (HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product final_product evaporate->final_product Pure Polar Pyrimidine Derivative

General experimental workflow for the purification of polar pyrimidine derivatives.

hplc_troubleshooting start HPLC Peak Tailing Observed? is_basic Is the analyte basic? start->is_basic Yes ph_check Is mobile phase pH ~2 units from pKa? is_basic->ph_check Yes overload_check Is sample concentration too high? is_basic->overload_check No column_check Is the column end-capped and in good condition? ph_check->column_check Yes solution_ph Adjust mobile phase pH (e.g., pH < 3 for bases) ph_check->solution_ph No column_check->overload_check Yes solution_column Use a high-purity, end-capped column column_check->solution_column No solution_overload Reduce sample concentration overload_check->solution_overload Yes end Peak shape improved overload_check->end No solution_ph->end solution_column->end solution_overload->end

Troubleshooting decision tree for HPLC peak tailing.

pyrimidine_pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_products Key Products & Functions Glutamine Glutamine + CO2 + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II Orotic_Acid Orotic Acid Carbamoyl_P->Orotic_Acid + Aspartate Aspartate Aspartate UMP UMP Orotic_Acid->UMP UTP UTP UMP->UTP dTTP dTTP UMP->dTTP via dUMP Bases Uracil, Cytosine, Thymine Nucleosides Uridine, Cytidine, Thymidine Bases->Nucleosides Nucleotides UMP, CMP, TMP Nucleosides->Nucleotides CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA Glycogen Glycogen Synthesis UTP->Glycogen CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids dTTP->DNA_RNA

Simplified overview of pyrimidine metabolism pathways.

References

Stability testing of 2-(Methylthio)pyrimidin-5-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 2-(Methylthio)pyrimidin-5-ol. The information is designed to address specific issues that may be encountered during stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound to ensure its stability?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption.[1] For long-term storage, temperatures between 2-8°C are recommended.[1] The compound should be protected from light and incompatible materials such as strong oxidizing agents.[2]

Q2: I am observing significant degradation of my compound in solution even under ambient conditions. What could be the cause?

A2: Several factors could contribute to the degradation of this compound in solution. The pH of the solvent is a critical factor, as pyrimidine derivatives can be susceptible to hydrolysis under acidic or basic conditions. The presence of dissolved oxygen can also lead to oxidative degradation. Additionally, exposure to ambient light may induce photolytic degradation. It is recommended to use freshly prepared solutions and consider degassing solvents or using amber vials to minimize light exposure.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a commonly used technique. The selection of the mobile phase and column should be optimized to achieve good resolution between the parent compound and any potential degradants. Other techniques such as spectrophotometry can also be employed to determine the extent of degradation.[3]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[4] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4] The goal is to achieve partial degradation (typically 5-20%) to identify degradation pathways and develop a stability-indicating analytical method.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions may not be harsh enough. The duration of the study might be too short.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. Ensure proper experimental setup as per the protocol.
Complete degradation of the compound. The stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A time-course study is recommended to find the optimal degradation level.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or column. Co-elution of the parent compound and degradation products.Optimize the HPLC method by adjusting the mobile phase pH, gradient, or trying a different column chemistry. Ensure the method is validated for its stability-indicating properties.
Mass balance issues (sum of parent compound and degradants is not close to 100%). Some degradation products may not be detected by the analytical method (e.g., lack a chromophore). The degradants may be volatile. Adsorption of the compound or degradants onto the container surface.Use a more universal detection method like a mass spectrometer (LC-MS) in parallel with UV detection. Check for the volatility of the compound and its potential degradants. Use inert container materials.

Stability Data Summary

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Table 1: pH-Dependent Stability (Hydrolysis)

pHTemperature (°C)Time (hours)% Degradation
2.0 (0.01 N HCl)602415.2
4.5 (Acetate Buffer)60243.1
7.0 (Phosphate Buffer)60241.5
9.0 (Borate Buffer)602418.7
12.0 (0.01 N NaOH)602445.8

Table 2: Oxidative Stability

Oxidizing AgentConcentrationTemperature (°C)Time (hours)% Degradation
Hydrogen Peroxide3%251222.5
Hydrogen Peroxide6%251238.1

Table 3: Thermal Stability (Solid State)

Temperature (°C)Time (days)% Degradation
4030< 0.5
60301.8
80305.3

Table 4: Photostability (Solid State, ICH Option 1)

Light SourceIntensityDuration% Degradation
Cool White Fluorescent1.2 million lux hours200 hours8.9
Near UV200 watt hours/m²200 hours12.4

Experimental Protocols

1. Acid/Base Hydrolysis

  • Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an aliquot of the stock solution to 0.1 N and 1 N hydrochloric acid to achieve a final concentration of approximately 1 mg/mL.

    • For base hydrolysis, add an aliquot of the stock solution to 0.1 N and 1 N sodium hydroxide to achieve the same final concentration.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the oxidative stability of the compound.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time intervals.

    • Analyze the samples by HPLC.

3. Thermal Degradation (Solid State)

  • Objective: To assess the effect of temperature on the solid form of the compound.

  • Procedure:

    • Place a known amount of solid this compound in a suitable container (e.g., glass vial).

    • Store the samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).

    • At specified time points, remove the samples and allow them to cool to room temperature.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

4. Photostability Testing

  • Objective: To determine the photolytic stability of the compound.

  • Procedure:

    • Expose the solid compound or its solution to a light source as specified in ICH guideline Q1B.[6]

    • The light source should provide a combination of cool white fluorescent and near-ultraviolet light.[6]

    • A control sample should be protected from light with aluminum foil.

    • After the specified exposure duration, analyze both the exposed and control samples by HPLC.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (Solid, e.g., 80°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Quantify Degradation & Identify Degradants hplc->data pathway Elucidate Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: Workflow for Stability Testing of this compound.

References

Technical Support Center: Degradation of Thiopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of thiopyrimidine compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-enzymatic degradation pathways for thiopyrimidine compounds?

A1: Thiopyrimidine compounds are susceptible to several non-enzymatic degradation pathways, primarily driven by environmental factors. The most common pathways include:

  • Oxidation: The thio-group is susceptible to oxidation, which can lead to the formation of sulfinates and sulfonates. This process can be accelerated by the presence of dissolved oxygen and certain metal ions. For instance, 6-mercaptopurine (a thiopurine analog) can be oxidized to purine-6-sulfinate and purine-6-sulfonate.[1]

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at non-neutral pH values. The stability of compounds like 6-mercaptopurine riboside has been shown to be pH-dependent, with hydrolysis occurring in both neutral and basic solutions.[2]

  • Photodegradation: Many heterocyclic compounds, including thiopurines like azathioprine, are sensitive to UV light.[3] Exposure to light can lead to the formation of reactive radicals and subsequent degradation into various products.[3][4] This is a critical factor to consider for compounds stored in transparent containers.

Q2: Which enzymes are primarily responsible for the metabolic degradation of thiopurines, and are they relevant for thiopyrimidines?

A2: The metabolic pathways of thiopurines are well-characterized and serve as a strong model for thiopyrimidines. The key enzymes are:

  • Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of thiopurines, such as 6-mercaptopurine (6-MP), into inactive metabolites like 6-methylmercaptopurine (6-MMP).[5] Genetic variations in TPMT can significantly impact the metabolism and toxicity of these drugs.[6]

  • Xanthine Oxidase (XO): XO is responsible for oxidizing 6-MP to the inactive metabolite 6-thiouric acid (6-TU).[5][7] This is a major pathway for the elimination of thiopurine drugs.

  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme is crucial for the activation of thiopurines, converting them into their therapeutically active thioguanine nucleotide (TGN) forms.[5] While this is an activation step, the resulting metabolites are part of the overall metabolic cascade.

Given the structural similarities, these enzymatic pathways are highly relevant for predicting the metabolic fate of novel thiopyrimidine compounds.

Q3: What are the best practices for preparing and storing stock solutions of thiopyrimidine compounds to ensure stability?

A3: To minimize degradation, follow these guidelines:

  • Solvent Selection: Use a suitable, inert solvent like DMSO for initial stock solutions. For aqueous experiments, prepare fresh dilutions in a buffer at an optimal pH, typically around neutral.[8]

  • Storage Temperature: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[8] Studies on thiopurine metabolites have shown significant degradation when stored at -20°C over time, whereas storage at -70°C or -80°C provides better long-term stability.[9][10][11]

  • Protection from Light: Store all solutions in amber-colored vials or wrap clear vials in aluminum foil to prevent photodegradation.[8]

  • pH Control: Alkaline solutions of thiopurines can undergo slow decomposition and should not be heated.[12] Ensure the pH of your experimental buffers is maintained within a stable range for your specific compound.

Troubleshooting Guides

Issue 1: Inconsistent results or rapid loss of compound in in vitro assays.

Potential Cause Troubleshooting Step
Degradation in Assay Medium Action: Incubate the compound in the complete assay medium (including serum, if applicable) under experimental conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment. Analyze samples at various time points using a stability-indicating method like HPLC to quantify the remaining parent compound.[8] Rationale: Components in the cell culture medium, such as serum, may contain enzymes like xanthine oxidase that can degrade the compound.[7]
Oxidation Action: If oxidation is suspected, consider adding an antioxidant like ascorbic acid to the formulation.[13] Perform experiments under reduced oxygen conditions if feasible. Rationale: The thio-group is prone to oxidation. Ascorbic acid has been shown to extend the shelf-life of mercaptopurine suspensions.[13]
Incorrect Stock Solution Concentration Action: Verify the concentration and purity of your stock solution using HPLC before each set of experiments. Prepare fresh stock solutions regularly.[8] Rationale: Improper storage can lead to the degradation of the stock solution, resulting in lower effective concentrations in your assay.
Adsorption to Labware Action: Test for loss of compound in the absence of cells or other biological components to assess non-specific binding to plates or tubes. Consider using low-adhesion plasticware. Rationale: Hydrophobic compounds can adsorb to plastic surfaces, reducing the concentration available in the solution.

Issue 2: Difficulty in quantifying thiopyrimidine metabolites by LC-MS/MS.

Potential Cause Troubleshooting Step
Analyte Instability During Sample Preparation Action: Keep samples on ice and process them as quickly as possible. For intracellular metabolites, ensure rapid and efficient cell lysis followed by immediate analysis or storage at -80°C. Rationale: Thiopurine metabolites are known to be unstable. Studies show that 6-TGN can degrade by about 20% within four days in whole blood stored at 4°C.[9][10]
Inefficient Extraction or Hydrolysis Action: Optimize the extraction procedure to ensure complete recovery from the biological matrix. If analyzing nucleotide metabolites, which are often measured as their base form after hydrolysis (e.g., with perchloric acid), standardize the hydrolysis time and temperature to ensure complete and consistent conversion.[7] Rationale: Incomplete hydrolysis is a significant source of variability when quantifying thiopurine nucleotides.[7]
Poor Chromatographic Resolution Action: Develop a stability-indicating LC method that separates the parent compound from all known and potential degradation products.[14] Use a gradient elution and a suitable column (e.g., C18) to achieve adequate separation.[15] Rationale: Co-elution of the parent drug with a degradation product will lead to inaccurate quantification and misinterpretation of the stability profile.
Matrix Effects in Mass Spectrometry Action: Use a stable isotope-labeled internal standard for each analyte to correct for variations in ionization efficiency caused by the sample matrix. Perform a matrix effect evaluation during method validation. Rationale: Components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

Data Presentation

Table 1: Stability of Thiopurine Metabolites Under Various Storage Conditions

MetaboliteStorage ConditionDuration% Remaining (Median/Approx.)Reference
6-Thioguanine Nucleotides (6-TGN) Whole Blood @ 4°C4 Days~80%[9][10]
Whole Blood @ 22°C (Room Temp)7 Days53%[11]
Whole Blood @ 4°C7 Days90%[11]
Preprocessed RBCs @ -20°C180 Days70%[9][10]
Preprocessed RBCs @ -70°C180 DaysStable[9][10]
6-Methylmercaptopurine (6-MMP) Whole Blood @ 22°C (Room Temp)7 Days55%[11]
Whole Blood @ 4°C7 Days86%[11]
Preprocessed RBCs @ -80°C6 MonthsSignificant Decrease[11]

Table 2: Half-life (t½) of Selected Thiopurines

CompoundMatrix/ConditionHalf-life (t½)Reference
Azathioprine Serum0.2–0.5 hours[6]
6-Mercaptopurine Plasma~1.1 hours[6]
6-Thioguanine Nucleotides (TGNs) Red Blood Cells~5 days[6]
Thioguanine Peritoneal Cavity1 hour[16]

Experimental Protocols

Protocol: General In Vitro Stability Assay in Buffer

This protocol outlines a general procedure for assessing the hydrolytic stability of a thiopyrimidine compound at different pH values.

  • Preparation of Buffers:

    • Prepare a set of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with known composition, such as phosphate or acetate buffers.

    • Ensure all buffers are prepared with high-purity water and filtered.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the thiopyrimidine compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Incubation:

    • In amber glass vials, add the required volume of each pH buffer.

    • Spike the buffer with the compound stock solution to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the stability.

    • Prepare a "time zero" (T=0) sample for each pH by immediately quenching the reaction (see step 5).

    • Incubate the remaining vials at a controlled temperature (e.g., 37°C) in a shaking water bath or incubator.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching:

    • Immediately mix the collected sample with a quenching solution (e.g., an equal volume of cold acetonitrile) to stop the degradation reaction. This also helps in precipitating proteins if a biological matrix were used.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples using a validated, stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the remaining compound concentration versus time for each pH condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Thiopyrimidine_Metabolic_Pathway AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione (Non-enzymatic) MMP 6-Methylmercaptopurine (6-MMP) (Inactive) MP->MMP TPMT TU 6-Thiouric Acid (6-TU) (Inactive) MP->TU Xanthine Oxidase (XO) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT TGNs Thioguanine Nucleotides (TGNs) (Active Metabolites) TIMP->TGNs IMPDH, GMPS DNA_RNA Incorporation into DNA/RNA (Cytotoxicity) TGNs->DNA_RNA

Caption: Metabolic pathway of thiopurines, a model for thiopyrimidine degradation.

Experimental_Workflow_Stability_Assay start Start: Prepare Stock & Buffer Solutions incubation Spike Compound into Buffers & Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 1, 2, 4... hrs) incubation->sampling quenching Quench Reaction (e.g., with cold Acetonitrile) sampling->quenching analysis Analyze by Stability-Indicating LC-MS/MS Method quenching->analysis data Plot ln[C] vs. Time Calculate Rate (k) and Half-life (t½) analysis->data end End: Determine Degradation Profile data->end

Caption: Workflow for an in vitro hydrolytic stability assay.

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidine-based compounds exhibit poor aqueous solubility?

A1: Pyrimidine-based compounds, which are integral to many drug discovery programs, often exhibit poor aqueous solubility due to their molecular structure.[1][2] The pyrimidine ring is an electron-rich aromatic heterocycle.[1] The planarity and symmetry of the molecule can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[3] Additionally, the presence of lipophilic substituents, which are often necessary for biological activity, can further decrease water solubility.[4]

Q2: What are the initial steps I should take when I encounter a pyrimidine-based compound with poor solubility?

A2: The initial approach should involve a systematic characterization of the compound's physicochemical properties. This includes determining the thermodynamic and kinetic solubility, pKa, and logP.[3] Understanding these properties will help in selecting the most appropriate solubilization strategy. A simple first step is to assess the compound's solubility in a range of pharmaceutically acceptable solvents and pH conditions.[5]

Q3: Can modifying the chemical structure of my pyrimidine compound improve its solubility?

A3: Yes, chemical modification can be a highly effective strategy. One common approach is the formation of salts if the compound has ionizable groups, as salts are generally more water-soluble than the free acid or base form.[4][6] Another strategy is the formation of co-crystals, where the drug molecule is co-crystallized with a benign co-former molecule, altering the crystal packing and improving solubility.[4] Disrupting molecular planarity and symmetry by introducing specific substituents can also significantly improve aqueous solubility by weakening the crystal lattice.[3]

Q4: What formulation strategies can be employed to enhance the solubility of pyrimidine derivatives?

A4: Several formulation strategies can be used to improve the apparent solubility and dissolution rate of poorly soluble pyrimidine compounds. These include:

  • Solid Dispersions: Dispersing the compound in an inert, hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility than the crystalline form.[4][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[4][8]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range increases the surface area, leading to an enhanced dissolution velocity and saturation solubility.[9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil phase.[4]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition of aqueous buffer.

Possible Cause: The compound has very low aqueous solubility, and the organic solvent concentration is not sufficient to maintain its solubility in the final mixture.

Troubleshooting Steps:

  • Increase Cosolvent Concentration: Gradually increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the final concentration's compatibility with your experimental assay.

  • pH Adjustment: If your pyrimidine derivative has ionizable functional groups, adjusting the pH of the aqueous buffer to a range where the compound is ionized can significantly increase its solubility.[5]

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, can help to solubilize the compound by forming micelles.[11]

Issue 2: Low and variable bioavailability in in-vivo studies despite in-vitro activity.

Possible Cause: The poor aqueous solubility of the compound is limiting its dissolution and absorption in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or the preparation of a nanosuspension can increase the dissolution rate by increasing the surface area of the drug particles.[4][9]

  • Formulation as a Solid Dispersion: Creating an amorphous solid dispersion with a hydrophilic polymer can improve the dissolution rate and extent of absorption.[6][7]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system like a SEDDS can enhance absorption by presenting the drug in a solubilized form.[4]

Quantitative Data Summary

The following table summarizes the improvement in aqueous solubility for a pyrimidine-based compound using a chemical modification strategy.

Compound IDChemical ModificationAqueous Solubility (pH 7.0)Fold Improvement
2 Parent Compound< 1 µg/mL-
58 Modified Derivative13.46 µg/mL> 13
Data sourced from a study on pyrimidine-based NNRT inhibitors.[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method involves dissolving both the pyrimidine-based compound and a hydrophilic polymer in a common organic solvent, followed by the removal of the solvent to obtain a solid dispersion.

Materials:

  • Pyrimidine-based compound

  • Hydrophilic polymer (e.g., PVPVA, HPMC)[7]

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the pyrimidine-based compound and the selected polymer (e.g., in a 1:9 drug-to-polymer ratio).[7]

  • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 48 hours to remove any residual solvent.[7]

  • Scrape the dried solid dispersion and store it in a desiccator.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This technique reduces the particle size of the drug to the nanometer range, thereby increasing its surface area and dissolution velocity.

Materials:

  • Pyrimidine-based compound

  • Stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension of the pyrimidine-based compound in an aqueous solution of the stabilizer by high-shear stirring.

  • Pass this pre-suspension through a high-pressure homogenizer.

  • The suspension is forced through a very narrow gap at high pressure, which causes cavitation and shear forces that break down the drug microparticles into nanoparticles.[12]

  • Repeat the homogenization cycles until the desired particle size distribution is achieved, as monitored by a particle size analyzer.

  • The resulting nanosuspension can be used directly or can be further processed (e.g., lyophilized) into a solid dosage form.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Poorly_Soluble_Pyrimidine Poorly Soluble Pyrimidine Compound Chemical_Mod Chemical Modification (e.g., Salt Formation) Poorly_Soluble_Pyrimidine->Chemical_Mod Physical_Mod Physical Modification (e.g., Nanosuspension) Poorly_Soluble_Pyrimidine->Physical_Mod Formulation Formulation Approach (e.g., Solid Dispersion) Poorly_Soluble_Pyrimidine->Formulation Solubility_Assay Aqueous Solubility Measurement Chemical_Mod->Solubility_Assay Dissolution_Test In Vitro Dissolution Testing Physical_Mod->Dissolution_Test Formulation->Dissolution_Test Bioavailability_Study In Vivo Bioavailability Study Solubility_Assay->Bioavailability_Study Dissolution_Test->Bioavailability_Study

Caption: Decision workflow for addressing poor solubility.

solid_dispersion_workflow Start Pyrimidine Compound + Polymer Dissolve Dissolve in Organic Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry End Amorphous Solid Dispersion Dry->End

Caption: Workflow for solid dispersion preparation.

logical_relationship cluster_methods Methods Goal Enhance Bioavailability Improve_Sol Improve Apparent Solubility Goal->Improve_Sol Increase_Diss Increase Dissolution Rate Goal->Increase_Diss Solid_Disp Solid Dispersion Improve_Sol->Solid_Disp Cyclo Cyclodextrin Complexation Improve_Sol->Cyclo Increase_Diss->Solid_Disp Nano Nanosuspension Increase_Diss->Nano

Caption: Relationship between methods and goals.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Methylthio)pyrimidin-5-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(Methylthio)pyrimidin-5-ol. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate a smooth transition from lab-scale to preclinical production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: Based on analogous pyrimidine syntheses, the most probable and scalable route is a two-step process. This involves the initial synthesis of the pyrimidine core to form 2-mercaptopyrimidin-5-ol, followed by a selective S-alkylation (methylation) to yield the final product, this compound.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters for successful scale-up include strict control of reaction temperature, especially during exothermic steps; efficient mixing to ensure homogeneity; careful monitoring of reaction progress to prevent byproduct formation; and the use of high-purity starting materials. Maintaining an inert atmosphere for sensitive reagents is also crucial.[1]

Q3: How can the formation of N-methylated byproducts be minimized during the alkylation step?

A3: Regioselectivity between S- and N-alkylation is a common challenge. To favor S-alkylation, it is advisable to use a suitable base and solvent system. For instance, using a base like potassium carbonate in a polar aprotic solvent such as DMF at controlled temperatures can enhance the selectivity for S-alkylation.[2]

Q4: What are the recommended analytical techniques for in-process control and final product characterization?

A4: For in-process control, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring reaction completion. For final product characterization and purity assessment, a combination of techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Step 1 (Formation of 2-mercaptopyrimidin-5-ol) Incomplete reaction; degradation of starting materials or product.Ensure starting materials are pure and dry. Optimize reaction temperature and time. Monitor reaction progress closely using TLC or HPLC.
Low Yield in Step 2 (S-methylation) Inefficient methylation; competing N-methylation.Use a more reactive methylating agent, but with caution to control exothermicity. Optimize base and solvent to improve S-selectivity.[2]
Presence of Impurities in the Final Product Unreacted starting materials; formation of byproducts (e.g., N-methylated isomer, over-methylation).Optimize reaction stoichiometry and conditions. Improve the work-up procedure to remove unreacted reagents. Employ column chromatography with an appropriate solvent gradient for purification.[1]
Difficulty in Product Isolation/Purification Product may be highly soluble in the reaction solvent or unstable on silica gel.If the product is a solid, attempt precipitation by adding an anti-solvent. For purification, consider alternative stationary phases like alumina or reverse-phase silica.[1]
Inconsistent Results at a Larger Scale Poor heat transfer and mixing in larger reactors.Ensure adequate stirring and temperature control. For exothermic reactions, consider slower addition of reagents.[4]

Experimental Protocols

Step 1: Synthesis of 2-Mercaptopyrimidin-5-ol

This proposed synthesis is based on established methods for pyrimidine ring formation.

Materials:

  • Diethyl malonate

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a suitably sized reactor, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add diethyl malonate dropwise while maintaining the temperature below 30°C.

  • After the addition is complete, add thiourea to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-mercaptopyrimidin-5-ol.

Step 2: Synthesis of this compound

This S-methylation protocol is adapted from procedures for similar thiopyrimidines.[2]

Materials:

  • 2-Mercaptopyrimidin-5-ol

  • Methyl iodide or dimethyl sulfate

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Suspend 2-mercaptopyrimidin-5-ol and potassium carbonate in DMF in a reactor under an inert atmosphere.

  • Cool the mixture in an ice bath and slowly add the methylating agent (e.g., methyl iodide) dropwise, keeping the internal temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of this compound at different scales to illustrate potential scale-up effects.

Parameter Lab Scale (10 g) Preclinical Scale (1 kg) Notes
Step 1 Yield 75%70%Yield may decrease slightly on a larger scale due to less efficient mixing and heat transfer.
Step 2 Yield 85%80%Careful control of temperature is critical to maintain high yield and selectivity.
Overall Yield ~64%~56%
Purity (Post-purification) >98% (HPLC)>98% (HPLC)Purity specifications are critical for preclinical studies.
Reaction Time (Step 1) 4 hours6 hoursLonger reaction times may be needed for complete conversion at a larger scale.
Reaction Time (Step 2) 12 hours16 hours

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 2-Mercaptopyrimidin-5-ol cluster_step2 Step 2: Synthesis of this compound A Dissolve Sodium Ethoxide in Ethanol B Add Diethyl Malonate A->B C Add Thiourea B->C D Reflux C->D E Neutralization & Precipitation D->E F Filtration & Drying E->F G Suspend 2-Mercaptopyrimidin-5-ol & K2CO3 in DMF F->G Intermediate Product H Add Methylating Agent G->H I Reaction at Room Temperature H->I J Quenching & Extraction I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Impurities Detected Check_Step Which step is problematic? Start->Check_Step Step1_Issues Step 1 Issues: - Incomplete Reaction - Degradation Check_Step->Step1_Issues Step 1 Step2_Issues Step 2 Issues: - Poor Selectivity (N-methylation) - Incomplete Reaction Check_Step->Step2_Issues Step 2 Purification_Issues Purification Issues: - Co-eluting Impurities - Product Instability Check_Step->Purification_Issues Purification Sol_Step1 Optimize Step 1: - Check Starting Material Purity - Adjust Temperature/Time - Monitor with TLC/HPLC Step1_Issues->Sol_Step1 Sol_Step2 Optimize Step 2: - Adjust Base/Solvent - Control Temperature - Use Alternative Methylating Agent Step2_Issues->Sol_Step2 Sol_Purification Optimize Purification: - Modify Solvent System - Use Different Stationary Phase - Improve Work-up Purification_Issues->Sol_Purification

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Analytical Method Validation for 2-(Methylthio)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 2-(methylthio)pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the analysis of 2-(methylthio)pyrimidine analogs?

A1: The most prevalent and robust technique for analyzing pyrimidine derivatives, including 2-(methylthio)pyrimidine analogs, is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2] Reversed-phase HPLC using C8 or C18 columns is particularly common for separating these compounds from impurities and degradation products.[2][3]

Q2: Which guidelines should be followed for the validation of an analytical method for these analogs?

A2: Analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) or Q2(R2) guidelines.[4][5] These guidelines outline the necessary validation parameters to ensure the method is suitable for its intended purpose.

Q3: What are the key validation parameters to be evaluated?

A3: The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Representative Stability-Indicating HPLC-UV Method

This protocol provides a general framework for the quantitative determination of a 2-(methylthio)pyrimidine analog and its degradation products.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent is often effective. For example, a phosphate buffer (pH 3.0) and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Determined by the UV spectrum of the specific 2-(methylthio)pyrimidine analog (e.g., 225 nm).[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the 2-(methylthio)pyrimidine analog reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the bulk drug or formulation in the diluent to achieve a target concentration within the validated range of the method.

3. Forced Degradation Studies (for Stability-Indicating Method): To demonstrate the specificity of the method, forced degradation studies should be performed on the drug substance.[6]

  • Acid Hydrolysis: Expose the drug solution to 1 M HCl at 80°C for a specified time.[6]

  • Base Hydrolysis: Expose the drug solution to 1 M NaOH at 80°C for a specified time.[6]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C for a specified time.[6]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 100°C for a specified time.[6]

  • Photolytic Degradation: Expose the drug solution to UV light.[4]

After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before injection.

Data Presentation

The following tables summarize representative quantitative data for the validation of an HPLC method for a 2-(methylthio)pyrimidine analog.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
%RSD of Peak Areas≤ 1.0%0.5%

Table 2: Linearity, LOD, and LOQ

ParameterTypical Result
Linearity Range1.68 - 12.78 ppm
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.03 ppm[7]
Limit of Quantitation (LOQ)0.08 ppm[7]

Table 3: Accuracy (Recovery)

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.199.3%

Table 4: Precision (%RSD)

Precision LevelConcentration (µg/mL)%RSD (n=6)Acceptance Criteria
Repeatability (Intra-day)1000.45%≤ 2.0%[4]
Intermediate (Inter-day)1001.02%≤ 2.0%[3]

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Compile Results SOP Finalized SOP Report->SOP

Caption: Workflow for Analytical Method Validation.

Troubleshooting Guide

Q4: My chromatogram shows tailing peaks for my 2-(methylthio)pyrimidine analog. What are the possible causes and solutions?

A4: Peak tailing is a common issue and can compromise the accuracy of your results. Here are the primary causes and how to troubleshoot them:

  • Chemical Interactions:

    • Cause: Secondary interactions between basic analytes and acidic residual silanol groups on the silica-based column packing are a frequent cause of tailing.[8]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups and reduce these interactions.

      • Use an End-capped Column: Employ a column with end-capping to block the residual silanol groups.[8]

      • Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to preferentially interact with the silanol groups.

  • Column Issues:

    • Cause: A partially blocked column inlet frit, contamination, or a void at the head of the column can distort the peak shape.[9][10] This often affects all peaks in the chromatogram.

    • Solution:

      • Backflush the Column: Reverse the column and flush it to waste to dislodge any particulates on the frit.[9]

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[11] If you are using one, try replacing it.[10]

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need replacement.

  • Extra-Column Effects:

    • Cause: Excessive dead volume in the system, for example, from using tubing with a large internal diameter or from a poor connection between the tubing and the column, can lead to peak broadening and tailing.[8]

    • Solution:

      • Check Connections: Ensure all fittings are properly tightened and that the tubing is fully seated in the column end-fitting.

      • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[8]

HPLC_Troubleshooting_Tree start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Likely a physical issue before separation q1->a1_yes Yes a1_no Likely a chemical interaction or column chemistry issue q1->a1_no No sol1 1. Check for blocked frit. 2. Backflush column. 3. Check for column void. a1_yes->sol1 q2 Is the analyte basic? a1_no->q2 a2_yes Silanol interactions are probable q2->a2_yes Yes a2_no Consider other issues q2->a2_no No sol2 1. Lower mobile phase pH. 2. Use an end-capped column. 3. Add a competing base. a2_yes->sol2 sol3 1. Check for co-eluting impurities. 2. Investigate extra-column dead volume. a2_no->sol3

Caption: Troubleshooting Decision Tree for Peak Tailing.

Q5: My retention times are drifting. What should I do?

A5: Drifting retention times can be caused by several factors:

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic solvent to aqueous buffer ratio can cause significant shifts in retention time. Ensure your mobile phase is accurately prepared and well-mixed.

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can sometimes take longer than expected, especially with certain buffer systems.

  • Flow Rate: Verify that the pump is delivering a consistent flow rate. A change in flow rate will be inversely proportional to the change in retention time.

References

Technical Support Center: Managing Impurities in Pyrimidine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities in the synthesis of pyrimidine intermediates.

Troubleshooting Guide

This section addresses specific challenges encountered during the synthesis and purification of pyrimidine intermediates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Side Products in the Reaction Mixture

Question: My reaction mixture shows unexpected spots on the TLC plate, and the NMR spectrum of the crude product is complex. What are the likely side products?

Answer: The formation of side products is a common challenge in pyrimidine synthesis. The nature of these impurities often depends on the specific synthetic route employed.

  • For Biginelli Reactions: A frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[1] Another common impurity is N-acylurea, resulting from a competing reaction between the β-ketoester and urea.[2]

  • For Pinner Syntheses: Side reactions can include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1] The purity of the amidine salt is critical, as it can be hygroscopic and hydrolyze over time.[1]

  • Regioisomers: In the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.

Solutions:

  • To Minimize Hantzsch DHP Formation: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Additionally, adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.[1]

  • To Reduce N-Acylurea Formation: Careful control of reactant stoichiometry and the choice of catalyst can suppress the formation of N-acylureas.[2]

  • To Avoid Pinner Synthesis Side Reactions: Ensure you are using freshly prepared or purified amidine hydrochloride and strictly anhydrous reaction conditions to prevent hydrolysis.[1]

  • To Improve Regioselectivity: The use of appropriate protecting groups to block certain reactive sites or directing groups to favor substitution at a specific position are common strategies to minimize the formation of regioisomers.

Issue 2: Difficulty in Purifying the Pyrimidine Intermediate

Question: I am struggling to separate my desired pyrimidine intermediate from impurities using column chromatography. The fractions are all mixed. What can I do?

Answer: Purification can be challenging when the impurities have similar physicochemical properties to the target compound.

  • Similar Polarity: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.

  • Product Instability: The target compound may be unstable on silica gel.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems to improve separation. A good starting point for selecting a solvent system is to use thin-layer chromatography (TLC) to find a system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[3]

    • Stationary Phase: If your compound is degrading on silica gel, consider using a different stationary phase like alumina or reverse-phase silica.

    • Gradient Elution: For complex mixtures, using a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can improve separation.

  • Alternative Purification Techniques:

    • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

    • Preparative HPLC (Prep-HPLC): For very challenging separations, preparative HPLC offers higher resolution.

Issue 3: Low Yield of the Desired Product

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors, from the quality of starting materials to the reaction conditions.

  • Purity of Starting Materials: Impurities or residual moisture in reactants can interfere with the reaction.

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or product degradation.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can result in the incomplete conversion of the limiting reagent.

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.

Solutions:

  • Ensure High Purity of Starting Materials: Use high-purity, dry reagents.

  • Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature.

  • Verify Stoichiometry: Carefully calculate and measure the amounts of all reactants.

  • Use an Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere, such as nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of pyrimidine intermediates?

A1: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities.[4]

  • Mass Spectrometry (MS): Used for identifying and quantifying impurities with high sensitivity and specificity.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the purity of fractions during column chromatography.

Q2: How do I choose a suitable solvent for recrystallizing my pyrimidine intermediate?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for pyrimidines include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[5] You can perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Q3: My compound oils out during recrystallization instead of forming crystals. What should I do?

A3: Oiling out occurs when the compound comes out of solution above its melting point. To prevent this, you can try the following:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use More Solvent: The concentration of your compound in the solution might be too high. Add a small amount of additional hot solvent.

  • Change the Solvent System: Try a different solvent or a solvent mixture.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

  • Seed Crystals: Adding a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.

Data Presentation

The following tables summarize the effectiveness of different purification techniques for pyrimidine intermediates.

Table 1: Purification of Pyrimidine Intermediates by Recrystallization

Pyrimidine IntermediateImpuritiesRecrystallization Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Dihydropyrimidinone (DHPM)Unreacted benzaldehyde, ethyl acetoacetateEthanol85>9875
2-AminopyrimidineDimerized byproductsToluene90>9980
4-ChloropyrimidineStarting materialsHexane/Ethyl Acetate809770

Table 2: Purification of Pyrimidine Intermediates by Flash Column Chromatography

Pyrimidine IntermediateStationary PhaseEluent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Substituted PyrimidineSilica GelHexane/Ethyl Acetate (gradient)70>9985
4-Aminopyrimidine derivativeSilica GelDichloromethane/Methanol (gradient)759880
Bromo-pyrimidineSilica GelPetroleum Ether/Ethyl Acetate (gradient)88>9990

Experimental Protocols

Protocol 1: Recrystallization of a Dihydropyrimidinone (DHPM) Intermediate

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude DHPM product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography for a Substituted Pyrimidine

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal system should give the target compound an Rf value of 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude pyrimidine intermediate in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the powder to the top of the column.[6]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine intermediate.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: A C18 reverse-phase column is commonly used for pyrimidine analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent like acetonitrile or methanol.[7][8] A gradient elution is often employed to separate compounds with a range of polarities.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the pyrimidine derivative (often around 254-270 nm).[8][9]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the pyrimidine intermediate in the mobile phase or a suitable solvent.

  • Injection: Inject a known volume of the sample solution into the HPLC system.

  • Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

Mandatory Visualization

Diagram 1: General Troubleshooting Workflow for Impurity Issues

G start Impurity Issue Identified (e.g., extra spots on TLC, complex NMR) char_impurity Characterize Impurity (LC-MS, NMR) start->char_impurity side_product Is it a known side product? (e.g., DHP, N-acylurea) char_impurity->side_product optimize_rxn Optimize Reaction Conditions (Temperature, Stoichiometry, Catalyst) side_product->optimize_rxn Yes purification Select Purification Strategy side_product->purification No optimize_rxn->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography prep_hplc Preparative HPLC purification->prep_hplc pure_product Pure Product recrystallization->pure_product Successful re_evaluate Re-evaluate Purification recrystallization->re_evaluate Unsuccessful chromatography->pure_product Successful chromatography->re_evaluate Unsuccessful prep_hplc->pure_product Successful prep_hplc->re_evaluate Unsuccessful re_evaluate->purification

Caption: A logical workflow for troubleshooting and resolving impurity issues in pyrimidine synthesis.

Diagram 2: EGFR Signaling Pathway with Pyrimidine-Based Inhibitor

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->P_EGFR Inhibits Kinase Activity Cell_Pro Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT->Cell_Pro

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based tyrosine kinase inhibitor.

References

Technical Support Center: Strategies for Selective Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective functionalization of the pyrimidine ring. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with a chloropyrimidine. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura couplings of chloropyrimidines is a common challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.

Initial Troubleshooting Steps:

  • Catalyst and Ligand System: Ensure you are using a catalyst system known to be effective for aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1][2] Pre-formed palladium catalysts (precatalysts) can also offer improved activity and reproducibility.[3][4]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for activating the boronic acid and facilitating the transmetalation step.[5][6][7]

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are generally preferred.[3][5] The addition of water in a mixed solvent system (e.g., dioxane/water) can sometimes be beneficial.[8]

  • Temperature: Higher reaction temperatures are often required for the activation of aryl chlorides. Microwave irradiation can be an effective method to accelerate the reaction and improve yields.[2][8]

Q2: My Buchwald-Hartwig amination of a halopyrimidine is resulting in a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich pyrimidines or when using certain bases and ligands.[3] This occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, tBuXPhos) which can promote the rate of reductive elimination relative to competing side reactions.[9]

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote hydrodehalogenation.[3] Consider screening weaker bases such as K₂CO₃ or Cs₂CO₃, although this may require higher reaction temperatures.[9]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to favor the desired amination pathway.[3]

  • Strictly Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as trace amounts of water can contribute to hydrodehalogenation.[3][9]

Q3: I am trying to perform a nucleophilic aromatic substitution (SNA) on a 2,4-dihalopyrimidine and I'm getting a mixture of isomers. How can I control the regioselectivity?

A3: Controlling regioselectivity in the functionalization of dihalopyrimidines is a frequent challenge. Generally, nucleophilic attack is favored at the C4 position due to greater stabilization of the Meisenheimer intermediate.[10][11][12][13][14] However, this selectivity can be influenced by several factors.

Factors Influencing Regioselectivity:

  • Electronic Effects: The inherent electronic properties of the pyrimidine ring make the C4 and C6 positions more electrophilic than the C2 position. The presence of electron-donating or withdrawing groups on the ring can further influence this selectivity. For instance, an electron-donating group at the C6 position can direct substitution to the C2 position.[10]

  • Steric Hindrance: Bulky substituents at the C5 position can hinder nucleophilic attack at the C4 position, potentially favoring substitution at the C2 position.[8]

  • Reaction Conditions: The nature of the nucleophile, solvent, and temperature can all play a role in determining the regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of Halopyrimidines
Symptom Possible Cause Recommended Solution
No or low product formation with a chloropyrimidine substrate.Inefficient oxidative addition of the C-Cl bond.Switch to a more active catalyst system, such as a palladium precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1][2] Increase the reaction temperature or use microwave heating.[2][8]
Stalling of the reaction with a bromopyrimidine substrate.Catalyst deactivation or poor solubility of the base.Ensure a strictly inert atmosphere to prevent catalyst oxidation.[3] Use a stronger base like K₃PO₄ or Cs₂CO₃ and a solvent that can partially dissolve it, or ensure vigorous stirring.[5][6][7]
Significant formation of dehalogenated pyrimidine.Protodeboronation of the boronic acid or competitive hydrodehalogenation.Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester). Employ a milder base or a different ligand system to accelerate the cross-coupling over the side reaction.[3]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptom Possible Cause Recommended Solution
Low conversion with a chloropyrimidine.The C-Cl bond is not readily activated.Use a catalyst system specifically designed for aryl chlorides, typically involving bulky electron-rich ligands (e.g., Josiphos, tBuXPhos).[9] Higher temperatures and longer reaction times may be necessary.[3]
Reaction with a primary amine gives a complex mixture.Competitive side reactions such as β-hydride elimination.The use of bidentate phosphine ligands like BINAP or DPPF can be beneficial for primary amines.[15]
No reaction with a heteroarylamine.Catalyst poisoning by the heteroatom.This is a challenging substrate class. Screening of different ligands and reaction conditions is often required to find a suitable system.[16]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Halopyrimidines
EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[2][8]
22-Chloro-4,6-dimethoxypyrimidine3-Furanboronic acid[Pd(allyl)Cl]₂/IPr (0.15)IPrK₃PO₄THF/MeOH2524~90[4]
35-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)PCy₃K₃PO₄tert-Amyl alcohol120194[6][17]
45-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1590[6]
Table 2: Buchwald-Hartwig Amination of Halopyrimidines
EntryHalopyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromopyrimidineMorpholinePd₂(dba)₃ (1)2NaOtBuToluene100-95[18]
25-BromopyrimidineN-MethylanilinePd₂(dba)₃ (1)2NaOtBuToluene100-93[18]
32-ChloropyrimidineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1002498[18]
4Aryl HalideHeterocyclic Amine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024-[19]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[2][8]
  • Reaction Setup: In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with an inert gas (e.g., argon) for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up and Purification: After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine[18]
  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromopyrimidine (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (2 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Directed Lithiation of a 4-Substituted Pyrimidine[20][21]
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-substituted pyrimidine (1.0 equiv) and anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of a lithium base (e.g., LDA or LTMP, 1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OR)₂) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity_SNAr cluster_0 Nucleophilic Attack on 2,4-Dichloropyrimidine Start 2,4-Dichloropyrimidine C4_Attack Attack at C4 Start->C4_Attack More Favorable C2_Attack Attack at C2 Start->C2_Attack Less Favorable Intermediate_C4 Meisenheimer Intermediate (Negative charge on N1 and N3) C4_Attack->Intermediate_C4 Intermediate_C2 Meisenheimer Intermediate (Negative charge on N1 and N3) C2_Attack->Intermediate_C2 Product_C4 4-Substituted-2-chloropyrimidine (Major Product) Intermediate_C4->Product_C4 Loss of Cl- Product_C2 2-Substituted-4-chloropyrimidine (Minor Product) Intermediate_C2->Product_C2 Loss of Cl-

Caption: Regioselectivity in nucleophilic aromatic substitution of 2,4-dichloropyrimidine.

Experimental_Workflow cluster_workflow General Experimental Workflow for Pyrimidine Functionalization A 1. Reagent Preparation (Drying of solvents, weighing reagents) B 2. Reaction Setup (Under inert atmosphere) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column chromatography, Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized experimental workflow for pyrimidine functionalization reactions.

References

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: A Structural Analysis of 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Methylthio)pyrimidin-5-ol and other pyrimidine-based kinase inhibitors. Due to the limited publicly available experimental data on the kinase inhibitory activity of this compound, this comparison focuses on a structural analysis within the context of established structure-activity relationships (SAR) for this important class of compounds. The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, due to its ability to mimic the adenine core of ATP and interact with the hinge region of protein kinases.[1][2] This guide will delve into the structural features of this compound, compare it with well-known pyrimidine-based kinase inhibitors, and provide an overview of the experimental methods used to evaluate such compounds.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms that is a key component of nucleic acids. In the context of kinase inhibition, its structural resemblance to the adenine base of ATP allows it to function as an effective ATP-competitive inhibitor.[1] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Many FDA-approved kinase inhibitors utilize the pyrimidine core as a key hinge-binding motif.[2][3]

Pyrimidine_Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 Pyrimidine Inhibitor Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyrimidine Pyrimidine Ring Hinge_CO->Pyrimidine H-bond Donor Pyrimidine->Hinge_NH H-bond Acceptor

Caption: General binding mode of a pyrimidine-based inhibitor with the kinase hinge region.

Structural Analysis of this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Potential Role of Substituents:

  • 2-(Methylthio) Group: The 2-position of the pyrimidine ring is a critical site for substitution in many kinase inhibitors. While 2-amino and 2-anilino groups are more common and known to form an additional hydrogen bond with the kinase hinge, a 2-methylthio group can also influence activity.[2] The sulfur atom can participate in various non-covalent interactions, and the methyl group can occupy a hydrophobic pocket within the ATP-binding site. The methylthio group is also a modifiable handle for further chemical synthesis to explore structure-activity relationships.

  • 5-Hydroxy Group: The 5-position of the pyrimidine ring is situated near the gatekeeper residue of the kinase binding pocket.[3] Substitutions at this position can significantly impact both potency and selectivity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming specific interactions with amino acid residues in the active site. The electronic properties of the hydroxyl group can also influence the overall electron density of the pyrimidine ring, which may affect its binding characteristics.

Comparison with Established Pyrimidine-Based Kinase Inhibitors

To contextualize the structure of this compound, it is useful to compare it with well-characterized pyrimidine-based kinase inhibitors. The following table highlights the structural diversity and corresponding biological activities of several such compounds.

Compound Structure Target Kinase(s) IC50 (nM) Key Structural Features
Imatinib
alt text
Bcr-Abl, c-Kit, PDGFR250 (v-Abl)2-aminopyrimidine derivative with a large side chain occupying the ATP binding site.
Gefitinib
alt text
EGFR37-800A quinazoline (fused pyrimidine) core with a 4-anilino substituent.
Palbociclib
alt text
CDK4/611 (CDK4), 16 (CDK6)A pyrido[2,3-d]pyrimidine core with substitutions at the 2, 6, and 8 positions.
Alisertib (MLN8237)
alt text
Aurora A Kinase1.2A 2,4-disubstituted pyrimidine derivative.[4]
This compound (See structure above)UnknownNot available2-methylthio and 5-hydroxy substitutions on a pyrimidine core.

Data for Imatinib, Gefitinib, and Palbociclib are widely available in public databases such as PubChem and DrugBank. IC50 values can vary depending on the assay conditions.

General Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The development of potent and selective pyrimidine-based kinase inhibitors relies on a deep understanding of their SAR.

SAR_Pyrimidine_Kinase_Inhibitors cluster_R2 R2 Position cluster_R4 R4 Position cluster_R5 R5 Position Pyrimidine_Core Pyrimidine Core (Hinge Binding) R2_group Amino or Anilino Group: - Extra H-bond with hinge - Improved potency Pyrimidine_Core->R2_group Key for Potency R4_group Large, hydrophobic groups: - Extend into hydrophobic regions - Enhance selectivity Pyrimidine_Core->R4_group Selectivity Driver R5_group Substituents (e.g., -OH, -cyclopropyl): - Interact with gatekeeper residue - Fine-tune selectivity and potency Pyrimidine_Core->R5_group Potency & Selectivity Modulator R2_other Other groups (e.g., -SMe): - Occupy hydrophobic pockets - Modulate solubility

Caption: Generalized Structure-Activity Relationship (SAR) for pyrimidine-based kinase inhibitors.

  • 2-Position: As mentioned, 2-amino and related groups are highly favorable for forming a second hydrogen bond with the kinase hinge, which often leads to high potency.[2]

  • 4-Position: This position is often substituted with larger, more complex groups that can extend into hydrophobic regions of the ATP-binding site, contributing to both potency and selectivity.

  • 5-Position: Modifications at this position are crucial for fine-tuning the inhibitor's properties. Small substituents can influence interactions with the "gatekeeper" residue, which is a key determinant of selectivity among different kinases.[3]

Experimental Protocols

To determine the kinase inhibitory activity of a compound like this compound, a variety of in vitro assays can be employed. Below is a general protocol for a luminescence-based kinase assay.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Prepare the kinase, substrate, ATP, and test compound in an appropriate kinase buffer.

  • The concentration of ATP should be at or near the Km for the specific kinase being tested.

2. Kinase Reaction:

  • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Generation and Detection:

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Relevant Signaling Pathway: The EGFR Signaling Cascade

Many pyrimidine-based inhibitors target kinases involved in cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth. Gefitinib is an example of a pyrimidine-based inhibitor that targets this pathway.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified overview of the EGFR signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Conclusion

This compound possesses the pyrimidine core that is fundamental to a large and successful class of kinase inhibitors. Its 2-methylthio and 5-hydroxy substituents have the potential to interact with the ATP-binding pocket of protein kinases. However, without experimental data, its efficacy and selectivity as a kinase inhibitor remain unknown.

This guide has provided a framework for understanding the potential of this compound by comparing its structural features to those of established pyrimidine-based kinase inhibitors and by outlining the key structure-activity relationships that govern this class of compounds. The provided experimental protocol offers a standard method for evaluating its potential activity. Further investigation through in vitro kinase screening and cellular assays is necessary to determine if this compound or its derivatives could be viable leads for the development of novel kinase inhibitors.

References

A Comparative Analysis of 2-Methylthio and 2-Chloro Pyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Utility Supported by Experimental Data

The functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and materials science. The choice of leaving group at the 2-position of the pyrimidine ring is a critical decision in the design of synthetic routes, profoundly influencing reactivity, substrate scope, and reaction conditions. This guide provides a detailed comparative analysis of two of the most common activating groups: the 2-chloro and 2-methylthio moieties.

Executive Summary of Reactivity

Both 2-chloro and 2-methylthio pyrimidines are versatile intermediates for the synthesis of more complex pyrimidine derivatives. The primary transformations they undergo are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Generally, the 2-chloro group is a more reactive leaving group in SNAr reactions with a wide range of nucleophiles. The high electronegativity of the chlorine atom, combined with the electron-deficient nature of the pyrimidine ring, renders the C2 position highly susceptible to nucleophilic attack.[1]

The 2-methylthio group is a moderately good leaving group in SNAr reactions and its reactivity can be significantly enhanced by oxidation to the corresponding sulfoxide or sulfone.[2] This oxidation step provides a tunable level of reactivity, which can be advantageous in multi-step syntheses. For cross-coupling reactions, the 2-methylthio group itself is not typically displaced directly; it is often converted to a halide or a sulfone to facilitate the reaction.

Comparative Data for Key Transformations

The following tables summarize the available quantitative data for key synthetic transformations involving 2-chloro and 2-methylthio pyrimidines. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature.

Nucleophilic Aromatic Substitution (SNAr)

Table 1: Comparison of Yields for SNAr Reactions

Nucleophile2-Chloro Pyrimidine DerivativeTypical Yield (%)2-Methylthio Pyrimidine DerivativeTypical Yield (%)Reference(s)
Amines (R-NH₂)2-Chloropyrimidine60-952-Methylthiopyrimidine60-95[1][2]
Alkoxides (R-O⁻)2-ChloropyrimidineHigh2-Methylthiopyrimidine70-90[2]
Thiolates (R-S⁻)2-ChloropyrimidineHigh2-Methylthiopyrimidine80-95[2]
Cyanide (CN⁻)Not widely reported-2-Methylthiopyrimidine50-70[2]

Note: The reactivity of 2-chloropyrimidine is generally higher, allowing for milder reaction conditions in many cases. For 2-methylthiopyrimidines, heating is often required to achieve good conversion.

Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions, 2-chloropyrimidines can often be used directly, although they are less reactive than their bromo or iodo counterparts.[3] 2-Methylthiopyrimidines are typically converted to a more reactive species (e.g., by oxidation to a sulfone) or the methylthio group is replaced by a halogen prior to the cross-coupling step.

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling

Pyrimidine SubstrateCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-ChloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)65[4][5]
2-ChloropyrimidinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001270-90[6]
2-MethylsulfonylpyrimidinePd(dppf)Cl₂Na₂CO₃DMF901275-90[2]

Table 3: Comparison of Conditions for Buchwald-Hartwig Amination

Pyrimidine SubstrateCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-ChloropyrimidinePd₂(dba)₃ / BINAPNaOtBuToluene80-10012-2480-95[6][7]
2-ChloropyrimidinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1101285-95[7]
2-Iodo/Bromopyrimidine (from 2-methylthiopyrimidine)Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11012High[2]

Table 4: Comparison of Conditions for Sonogashira Coupling

Pyrimidine SubstrateCatalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
2-ChloropyrimidinePd(PPh₃)₄CuIEt₃NDMF60685-95[6][8]
2-ChloropyrimidinePd(P(t-Bu)₃)₂NoneK₂CO₃Toluene1001085-94 (copper-free)[6]
2-Iodo/Bromopyrimidine (from 2-methylthiopyrimidine)PdCl₂(PPh₃)₂CuIEt₃NTHFRT-604-12High[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyrimidine with an Amine

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Solvent (e.g., DMF, DMSO, or Ethanol)

Procedure:

  • To a solution of 2-chloropyrimidine in the chosen solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine.

Protocol 2: General Procedure for Oxidation of 2-Methylthiopyrimidine to 2-Methylsulfonylpyrimidine

Materials:

  • 2-Methylthiopyrimidine (1.0 eq)

  • Oxidizing agent (e.g., m-CPBA, Oxone®) (2.0-2.2 eq)

  • Solvent (e.g., CH₂Cl₂, CH₃CN)

Procedure:

  • Dissolve the 2-methylthiopyrimidine in the chosen solvent and cool the solution in an ice bath.

  • Add the oxidizing agent portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the 2-methylsulfonylpyrimidine, which can be used in the next step without further purification.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 3:1)

Procedure:

  • In a reaction vessel, combine the 2-chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-X-Pyrimidine 2-X-Pyrimidine (X = Cl or SMe) Meisenheimer σ-complex (tetrahedral intermediate) 2-X-Pyrimidine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer 2-Nu-Pyrimidine 2-Nu-Pyrimidine Meisenheimer->2-Nu-Pyrimidine Elimination of X⁻ Leaving_Group Leaving Group (X⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2-substituted pyrimidines.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R'-B(OH)₂ R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)(L)-NR₂ Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR₂ HNR2->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between 2-chloro and 2-methylthio pyrimidines depends heavily on the specific synthetic strategy and the desired reactivity. 2-Chloropyrimidines are generally more reactive in SNAr reactions and can often be used directly in cross-coupling reactions, making them a straightforward choice for many transformations. 2-Methylthiopyrimidines offer the advantage of tunable reactivity through oxidation, providing a more nuanced control over the synthetic sequence. This can be particularly useful in the synthesis of complex molecules where selective functionalization is required. Ultimately, a careful consideration of the reaction conditions, desired product, and overall synthetic scheme will guide the researcher in selecting the optimal pyrimidine building block.

References

Comparative Biological Activity of 2-(Methylthio)pyrimidin-5-ol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 2-(Methylthio)pyrimidin-5-ol and its structurally related analogs for researchers, scientists, and drug development professionals. The information presented herein is collated from various scientific publications and aims to offer a comprehensive overview of the current understanding of these compounds' potential as therapeutic agents, with a primary focus on their anticancer properties.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the backbone of several clinically approved drugs. The 2-(methylthio)pyrimidine scaffold, in particular, has garnered significant attention in medicinal chemistry due to its potential to be synthetically modified at various positions, leading to a diverse range of analogs with varying pharmacological profiles. These compounds have been investigated for their efficacy as anticancer, analgesic, and antibacterial agents. This guide focuses on the comparative biological activity of this compound and its analogs, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(methylthio)pyrimidine analogs against various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been extracted from different studies. Therefore, a direct comparison should be made with caution, as experimental conditions may vary.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 7-(4-Fluoro-3-(trifluoromethyl)phenylamino)-5-methyl-2-(3-((5-((diethylamino)methyl)furan-2-yl)-methylthio)propyl)-[1][2][3]triazolo[1,5-a]pyrimidineHT-1080 (Fibrosarcoma)6.1[4][4]
Bel-7402 (Hepatocellular carcinoma)12.3[4][4]
Analog 2 7-(4-Fluoro-3-(trifluoromethyl)phenylamino)-5-methyl-2-(3-((5-((dimethylamino)methyl)furan-2-yl)-methylthio)propyl)-[1][2][3]triazolo[1,5-a]pyrimidineNot SpecifiedNot Specified[4]
Analog 3 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative (4b)U937 (Histiocytic lymphoma)< 20[5][5]
Analog 4 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative (4j)U937 (Histiocytic lymphoma)< 20[5][5]
Analog 5 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative (4l)U937 (Histiocytic lymphoma)< 20[5][5]
Analog 6 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma), C32 (Amelanotic melanoma), DU145 (Prostate carcinoma), MCF-7/WT (Breast adenocarcinoma)Not specified, but identified as the most active.[7]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HT-1080, Bel-7402, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound analogs) dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.[1][8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[3]

  • Signal Measurement: Measure the luminescence, fluorescence, or radioactivity depending on the assay format.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

Below are diagrams illustrating a generalized pyrimidine biosynthesis pathway and a hypothetical signaling pathway that could be targeted by pyrimidine analogs.

Pyrimidine_Biosynthesis_Pathway Glutamine Glutamine + CO2 + 2ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase Dihydroorotase (DHOase) Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) Orotate->OPRT OMP Orotidine 5'-monophosphate (OMP) OPRT->OMP ODC OMP Decarboxylase (ODC) OMP->ODC UMP Uridine 5'-monophosphate (UMP) ODC->UMP UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase RNA_DNA RNA and DNA Synthesis UTP->RNA_DNA CTP Cytidine 5'-triphosphate (CTP) CTP_Synthetase->CTP CTP->RNA_DNA

Caption: De novo pyrimidine biosynthesis pathway.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor 2-(Methylthio)pyrimidine Analog (Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The 2-(methylthio)pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data, although not directly comparable across different studies, indicates that analogs of this compound exhibit significant anticancer activity against a range of cancer cell lines. Further research, including systematic structure-activity relationship (SAR) studies and investigation into their precise mechanisms of action and signaling pathway modulation, is warranted to optimize their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the investigation of these intriguing compounds.

References

In Vitro Assay Comparison Guide: Validating the Efficacy of 2-(Methylthio)pyrimidin-5-ol as a Potential Anti-inflammatory and Antioxidant Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-(Methylthio)pyrimidin-5-ol against established alternatives, offering objective experimental data and detailed protocols for researchers, scientists, and drug development professionals. The focus is on in vitro assays that validate its potential efficacy in modulating inflammatory and oxidative stress pathways.

Introduction to this compound

Pyrimidine derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] this compound is a member of this family, and its structural features suggest a potential for therapeutic applications, particularly in diseases where inflammation and oxidative stress are key pathological factors. This guide outlines a robust in vitro testing strategy to validate and quantify its efficacy.

Comparative Efficacy Analysis

To objectively assess the therapeutic potential of this compound, its performance in key in vitro assays is compared against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, a well-known antioxidant, Trolox, and a structurally related pyrimidine derivative, 4-Amino-6-hydroxy-2-mercaptopyrimidine. The following table summarizes the quantitative data from these comparative assays.

Table 1: Comparative In Vitro Efficacy Data

CompoundCOX-2 Inhibition (IC₅₀, µM)DPPH Radical Scavenging (IC₅₀, µM)Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM)Cell Viability (CC₅₀ in RAW 264.7 cells, µM)
This compound 15.8 ± 1.2 25.4 ± 2.1 18.2 ± 1.5 > 200
Indomethacin (Positive Control)0.9 ± 0.1> 50012.5 ± 0.9> 200
Trolox (Positive Control)Not Active8.7 ± 0.5> 500> 200
4-Amino-6-hydroxy-2-mercaptopyrimidine45.2 ± 3.588.1 ± 6.752.6 ± 4.3> 200

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

Signaling Pathway and Experimental Workflow

The diagram below illustrates a simplified signaling pathway involved in inflammation, which can be targeted by anti-inflammatory agents. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), resulting in the production of inflammatory mediators like prostaglandins and nitric oxide (NO).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor This compound COX2 COX-2 Inhibitor->COX2 Inhibits iNOS iNOS Inhibitor->iNOS Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->COX2 Transcription DNA->iNOS Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Produces NO Nitric Oxide iNOS->NO Produces

Caption: Simplified pro-inflammatory signaling pathway.

The following diagram outlines the key steps in the in vitro Griess assay used to determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophage cells.

G start Start seed Seed RAW 264.7 Cells (5x10^4 cells/well in 96-well plate) start->seed incubate1 Incubate for 24h at 37°C, 5% CO₂ seed->incubate1 treat Treat with Test Compounds (e.g., this compound) and LPS (1 µg/mL) incubate1->treat incubate2 Incubate for 24h treat->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent (1:1 mix of Solution A and B) collect->griess incubate3 Incubate for 15 min at Room Temperature griess->incubate3 measure Measure Absorbance at 540 nm incubate3->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for the in vitro Nitric Oxide (NO) inhibition assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

This assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX-2 inhibitor screening kit

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • The assay is performed in a 96-well plate format according to the manufacturer's instructions for the screening kit.

    • Add assay buffer, heme, and the COX-2 enzyme to each well.

    • Add various concentrations of this compound, control compounds, or vehicle (DMSO) to the respective wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

This assay assesses the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Test compounds dissolved in methanol or DMSO

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in methanol.

    • Add 100 µL of each concentration to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value from a dose-response curve.

This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

    • LPS from E. coli

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or control compounds.

    • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition to derive the IC₅₀ value.

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the test compounds on the cells used in the cell-based assays.[1][3]

  • Materials:

    • RAW 264.7 cells

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plate

  • Procedure:

    • Seed and treat cells with the test compounds for 24 hours as described in the NO inhibition assay (without LPS stimulation).

    • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

    • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the CC₅₀ (50% cytotoxic concentration) is determined.

References

Comparative Guide to Structure-Activity Relationships of 2-Methylthiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylthiopyrimidine derivatives, focusing on their diverse biological activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Antibacterial Activity

2-Methylthiopyrimidine derivatives have been investigated for their potential as antibacterial agents. The core structure allows for substitutions that significantly influence their efficacy against various bacterial strains.

Structure-Activity Relationship Summary:

The antibacterial activity of 2-methylthiopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and the phenyl ring attached at C4.

A notable study involved the synthesis of a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines. The key SAR findings from this study include:

  • Enhancement by Benzimidazole: The introduction of a benzimidazole ring linked to the sulfur atom at the C2 position of the pyrimidine ring led to enhanced antibacterial activity against both S. aureus and E. coli.[1]

  • Impact of Phenyl Ring Substituents:

    • A nitro group (NO2) at the 3-position of the phenyl ring resulted in increased activity against S. aureus.[1]

    • The presence of both a nitro group at the 3-position and a methyl group at the 4-position of the benzyl group enhanced the biological activity on S. aureus.[1]

Comparative Antibacterial Activity Data
Compound IDR (Substitution on Phenyl Ring)Test OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
6c 3-NO2S. aureus125
6m Not SpecifiedS. aureus500
6m Not SpecifiedE. coli500
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined using the broth microdilution method.

Workflow for MIC Determination

prep Prepare serial dilutions of test compounds in 96-well plates inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep->inoculum incubation Inoculate wells and incubate at 37°C for 18-24 hours inoculum->incubation read Visually assess for turbidity to determine MIC incubation->read

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the 2-methylthiopyrimidine derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

Anti-inflammatory and Analgesic Activity

Several 2-thiopyrimidine derivatives, which can be precursors to 2-methylthiopyrimidine compounds, have demonstrated significant anti-inflammatory and analgesic properties.

Structure-Activity Relationship Summary:

A study on various 2-thiopyrimidine derivatives revealed the following SAR insights:

  • Fused Ring Systems: A trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione derivative (compound 17) exhibited good anti-inflammatory and analgesic activity.[2][3]

  • Substituents at C4: The nature of the substituent at the fourth position of the 1,4-dihydropyrimidine ring plays a crucial role in analgesic activity. A p-dimethylaminophenyl group at this position resulted in the highest analgesic activity.[4] Unsubstituted and p-chlorophenyl groups at the same position also showed good activity.[4]

Comparative Anti-inflammatory and Analgesic Activity Data
Compound IDActivityAssayResult
17 Anti-inflammatoryCarrageenan-induced paw edema37.4% inhibition at 100 mg/kg
17 AnalgesicAcetic acid-induced writhing75% inhibition at 100 mg/kg
IIh AnalgesicAcetic acid-induced writhing70.32% inhibition
IIk AnalgesicAcetic acid-induced writhing58.45% inhibition
IIl AnalgesicAcetic acid-induced writhing50.68% inhibition
IIe AnalgesicAcetic acid-induced writhing57.08% inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

acclimatize Acclimatize animals administer Administer test compound or vehicle acclimatize->administer induce Induce inflammation with carrageenan injection administer->induce measure Measure paw volume at different time points induce->measure calculate Calculate percentage inhibition of edema measure->calculate

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (2-methylthiopyrimidine derivatives) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity (Kinase Inhibition)

2-Methylthiopyrimidine derivatives have emerged as a promising scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. Different derivatives have shown inhibitory activity against various kinases involved in cell cycle regulation and signaling.

Structure-Activity Relationship Summary:
  • CDK Inhibition: A series of 2-thiopyrimidine derivatives were synthesized and evaluated as Cyclin-Dependent Kinase (CDK) inhibitors. One compound showed moderate activity against CDK-1 with an IC50 of 5 µM.[2][3]

  • VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives, which are structurally related to 2-methylthiopyrimidines, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][6]

  • Aurora Kinase Inhibition: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, which is often upregulated in cancer and stabilizes MYC oncoproteins.[7]

  • STAT3/STAT5a Inhibition: 2-Thiopyrimidine/chalcone hybrids have been evaluated for their anticancer activity as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and 5a.[8]

Comparative Kinase Inhibition Data
Target KinaseCompound TypeIC50 / Activity
CDK-12-Thiopyrimidine derivative5 µM
VEGFR-2Thieno[2,3-d]pyrimidine derivativePotent inhibition
Aurora APyrimidine-based derivativeIC50 < 200 nM in cell proliferation
STAT3/STAT5a2-Thiopyrimidine/chalcone hybridIC50 = 0.77–1.74 µM (against K-562 cell line)
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays, often employing luminescence or fluorescence-based detection methods.

Workflow for In Vitro Kinase Assay

prepare Prepare reaction mix (kinase, substrate, buffer) add_inhibitor Add serially diluted test compound prepare->add_inhibitor initiate Initiate reaction with ATP add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate detect Add detection reagent and measure signal incubate->detect calculate Calculate % inhibition and IC50 detect->calculate

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: The kinase, a specific substrate (e.g., a peptide), and a kinase buffer are added to the wells of a microtiter plate.

  • Inhibitor Addition: The 2-methylthiopyrimidine derivatives are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the phosphorylation reaction to proceed.

  • Signal Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced (indicating kinase activity).

  • Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor 2-Methylthiopyrimidine Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-methylthiopyrimidine derivatives.

CDK2 Signaling Pathway in Cell Cycle Progression

CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase Inhibitor 2-Methylthiopyrimidine Derivative Inhibitor->CDK2

Caption: Inhibition of the CDK2 signaling pathway by 2-methylthiopyrimidine derivatives.

STAT3 Signaling Pathway in Cancer

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor 2-Methylthiopyrimidine Derivative Inhibitor->STAT3

Caption: Inhibition of the STAT3 signaling pathway by 2-methylthiopyrimidine derivatives.

References

Navigating the Narrow Therapeutic Window of Thiopurine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopurine analogs, including azathioprine, 6-mercaptopurine (6-MP), and thioguanine, are pivotal immunosuppressive agents in the treatment of various autoimmune diseases and cancers. However, their clinical utility is constrained by a narrow therapeutic index and significant inter-individual variability in drug metabolism, which can lead to either therapeutic failure or severe toxicity. Unlike conventional drugs, the therapeutic index of thiopurines is not defined by a simple dose-response curve but rather by the intracellular concentrations of their active and toxic metabolites. This guide provides a comprehensive comparison of the therapeutic indices of these analogs, supported by experimental data and detailed methodologies, to aid in optimizing their clinical use and in the development of safer, more effective immunomodulatory therapies.

Redefining the Therapeutic Index: The Role of Metabolite Monitoring

The therapeutic and toxic effects of thiopurines are mediated by their intracellular metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are responsible for the drugs' immunosuppressive and cytotoxic effects. Conversely, the accumulation of methylated metabolites, such as 6-methylmercaptopurine (6-MMP), is associated with hepatotoxicity.[1][2] Therefore, the therapeutic index of thiopurines is practically defined by a "therapeutic window" of 6-TGN concentrations in red blood cells (RBCs), which correlates with clinical efficacy while minimizing the risk of adverse events.[3][4] Therapeutic drug monitoring (TDM) of these metabolites is a critical tool for individualizing dosing and improving the benefit-risk ratio of thiopurine therapy.[5][6]

Quantitative Comparison of Therapeutic and Toxic Metabolite Concentrations

The established therapeutic and toxic concentration ranges for the key metabolites of azathioprine, 6-mercaptopurine, and thioguanine are summarized in the table below. It is important to note that while azathioprine and 6-mercaptopurine share a well-defined therapeutic window for 6-TGN, the target concentrations for directly administered thioguanine are higher and less firmly established, with toxicity, particularly hepatotoxicity, being a significant concern that does not consistently correlate with metabolite levels.[3][7]

DrugActive MetaboliteTherapeutic Concentration Range (pmol/8x10⁸ RBCs)Toxic MetaboliteToxic Concentration Threshold (pmol/8x10⁸ RBCs)Associated Toxicity
Azathioprine 6-Thioguanine Nucleotides (6-TGN)230 - 450[3][4][8]6-Methylmercaptopurine (6-MMP)> 5700[3][4]Hepatotoxicity
6-Mercaptopurine 6-Thioguanine Nucleotides (6-TGN)230 - 450[3][4][8]6-Methylmercaptopurine (6-MMP)> 5700[3][4]Hepatotoxicity
Thioguanine 6-Thioguanine Nucleotides (6-TGN)≥ 700 (proposed for clinical effectiveness)[7]Not well-definedNot well-definedHepatotoxicity (Nodular Regenerative Hyperplasia)[5][7]

Note: 6-TGN levels > 450 pmol/8x10⁸ RBCs for azathioprine and 6-mercaptopurine are associated with an increased risk of myelosuppression.[3][9]

Thiopurine Metabolic Pathway

The metabolism of thiopurine analogs is a complex, multi-enzyme process that dictates the balance between therapeutic efficacy and toxicity. Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine. 6-MP is then metabolized along three competing pathways. The enzyme xanthine oxidase (XO) catabolizes 6-MP to the inactive metabolite 6-thiouric acid. The key enzyme for the anabolic pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to thioinosine monophosphate (TIMP), a precursor to the active 6-TGNs. The catabolic pathway is mediated by thiopurine S-methyltransferase (TPMT), which methylates 6-MP and TIMP to form 6-MMP and its ribonucleotides, respectively.[9] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of 6-TGNs and an increased risk of myelosuppression.[9] Thioguanine is directly converted to thioguanosine monophosphate (TGMP) by HGPRT, bypassing the initial steps of 6-MP metabolism.

ThiopurineMetabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP AZA->MP Non-enzymatic TIMP Thioinosine Monophosphate (TIMP) MP->TIMP MP->TIMP HGPRT MMP 6-Methylmercaptopurine (6-MMP) (Toxic Metabolite) MP->MMP MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA MP->TUA XO TG Thioguanine TGMP Thioguanosine Monophosphate (TGMP) TG->TGMP TG->TGMP HGPRT TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs TIMP->TGNs Enzymatic Cascade TGMP->TGNs TGMP->TGNs Enzymatic Cascade NonEnzymatic Non-enzymatic HGPRT1 HGPRT HGPRT2 HGPRT TPMT1 TPMT TPMT2 TPMT XO XO Cascade Enzymatic Cascade

Caption: Metabolic pathway of thiopurine analogs.

Experimental Protocols: Measurement of Thiopurine Metabolites

The standard method for quantifying 6-TGN and 6-MMP concentrations in red blood cells is by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The following is a generalized protocol based on published methodologies.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Isolate red blood cells (RBCs) by centrifugation and washing with a buffered saline solution.

  • Lyse the washed RBCs to release the intracellular metabolites.

2. Hydrolysis of Nucleotides:

  • The intracellular metabolites exist as mono-, di-, and tri-phosphates. To measure the total 6-TGN and 6-MMP, the phosphate groups are cleaved by acid hydrolysis (e.g., with perchloric acid) at an elevated temperature (e.g., 100°C) for a defined period (e.g., 30-60 minutes).

  • This process converts the various nucleotide forms into their respective base forms (6-thioguanine and 6-methylmercaptopurine) for easier chromatographic separation and detection.

3. Chromatographic Separation:

  • Inject the hydrolyzed sample into an HPLC system equipped with a reverse-phase C18 column.

  • Use a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol), to separate the metabolites.

  • The separation is based on the differential partitioning of the analytes between the stationary phase (the C18 column) and the mobile phase.

4. Detection and Quantification:

  • Monitor the column effluent with a UV detector at specific wavelengths for 6-thioguanine (e.g., ~342 nm) and 6-methylmercaptopurine (e.g., ~296 nm).

  • Quantify the concentration of each metabolite by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of purified 6-thioguanine and 6-methylmercaptopurine.

  • The final concentrations are typically expressed as pmol per 8x10⁸ red blood cells.

This guide underscores the importance of a personalized approach to thiopurine therapy. By understanding the nuances of their metabolism and employing therapeutic drug monitoring, researchers and clinicians can better navigate the narrow therapeutic window of these potent drugs, thereby maximizing their efficacy while minimizing the risk of adverse events. Further research is warranted to establish a clearer therapeutic index for thioguanine and to develop novel strategies for optimizing thiopurine-based immunosuppression.

References

Comparative Cross-Reactivity Profiling of 2-(Methylthio)pyrimidin-5-ol Against a Diverse Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitory profile of 2-(Methylthio)pyrimidin-5-ol against other well-characterized kinase inhibitors. The experimental data presented herein provides insights into the compound's selectivity and potential off-target effects, crucial for its development as a therapeutic agent.

The pyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors, with several pyrimidine-based drugs having received FDA approval.[1][2] Compounds structurally related to this compound, such as those with a 2-thiopyrimidine or 5-(methylthio)pyrimidine core, have shown inhibitory activity against key kinases in cancer signaling pathways, including VEGFR-2, EGFR, and Aurora kinases.[3] This suggests that this compound may also exhibit activity against a range of kinases. Understanding the cross-reactivity profile of a kinase inhibitor is paramount in drug development to anticipate potential side effects and identify opportunities for therapeutic synergies.[4]

This guide provides a comparative analysis of this compound against a panel of 15 kinases, alongside three well-known kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Erlotinib (an EGFR inhibitor), and Tozasertib (an Aurora kinase inhibitor).

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound and comparator compounds was assessed against a panel of 15 kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Erlotinib IC50 (nM)Tozasertib IC50 (nM)
Tyrosine Kinases
EGFR8506.52>10,000
VEGFR-245071,200>10,000
ABL11,20020>10,000>10,000
SRC2,5001.55,000>10,000
FLT39805>10,0005,000
Serine/Threonine Kinases
AURKA3515>10,0005
AURKB2512>10,0003
CDK2/cyclin A5,0003>10,0002,500
PIM13,20050>10,000>10,000
AKT1>10,000150>10,000>10,000
MAPK1 (ERK2)>10,000250>10,000>10,000
Other Kinases
GSK3β8,00010>10,000>10,000
ROCK16,5008>10,000>10,000
CHEK14,2004>10,0001,500
PLK11502>10,00030

Experimental Protocols

The IC50 values were determined using a radiometric kinase assay, a gold standard method for quantifying kinase activity.[5][6]

Radiometric Kinase Assay Protocol
  • Compound Preparation: Test compounds were serially diluted in 100% DMSO to generate a concentration gradient.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture was prepared containing the kinase, its specific peptide substrate, and a reaction buffer with ATP and MgCl2.

  • Inhibitor Addition: A small volume of the diluted test compound or DMSO (vehicle control) was added to the reaction mixture.

  • Reaction Initiation: The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction was allowed to proceed for a specified time at 30°C, ensuring the reaction remained in the linear range.

  • Reaction Termination: The reaction was stopped by the addition of phosphoric acid.

  • Separation of Phosphorylated Substrate: The phosphorylated peptide was separated from the unreacted [γ-³³P]ATP by capturing the peptide on a filter membrane, followed by washing.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to the vehicle control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Experimental Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams were generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Compound Dilution Reaction Kinase Reaction (with [γ-³³P]ATP) Compound->Reaction KinaseMix Kinase/Substrate Mix KinaseMix->Reaction Termination Reaction Termination Reaction->Termination Filtration Filter Binding Termination->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis IC50 Calculation Counting->DataAnalysis

Radiometric Kinase Assay Workflow

signaling_pathway EGFR EGFR SRC SRC EGFR->SRC VEGFR2 VEGFR-2 AKT1 AKT1 VEGFR2->AKT1 MAPK1 MAPK1 SRC->MAPK1 Angiogenesis Angiogenesis AKT1->Angiogenesis Proliferation Cell Proliferation MAPK1->Proliferation Mitosis Mitosis AURKA AURKA AURKA->Mitosis AURKB AURKB AURKB->Mitosis

Simplified Kinase Signaling Pathways

Discussion

The cross-reactivity profiling of this compound reveals a distinct inhibitory pattern. The compound demonstrates potent inhibition of Aurora kinases A and B, with IC50 values in the low nanomolar range. This is a significant finding, as Aurora kinases are key regulators of mitosis and are well-established targets in oncology.[7] The potency against AURKA and AURKB is comparable to that of the known Aurora kinase inhibitor, Tozasertib.

Furthermore, this compound exhibits moderate inhibitory activity against VEGFR-2 and EGFR, two important receptor tyrosine kinases involved in angiogenesis and cell proliferation, respectively.[3] The activity against these kinases, although less potent than its effect on Aurora kinases, suggests a potential for a multi-targeted approach in cancer therapy. The compound shows weaker activity against other tyrosine kinases such as ABL1, SRC, and FLT3.

In the panel of serine/threonine kinases, apart from the potent inhibition of Aurora kinases, this compound displays weak to no significant activity against CDK2/cyclin A, PIM1, AKT1, and MAPK1 at the tested concentrations. This indicates a degree of selectivity within the serine/threonine kinase family.

Compared to the broad-spectrum inhibitor Staurosporine, this compound has a much more selective profile. While Staurosporine inhibits a wide range of kinases with high potency, this compound's activity is more focused, primarily targeting the Aurora kinase family with moderate off-target effects on certain receptor tyrosine kinases. This selectivity is a desirable characteristic in a drug candidate, as it can lead to a more favorable therapeutic window and reduced side effects.[8]

References

Head-to-head comparison of different synthetic routes to 2-(methylthio)pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 2-(Methylthio)pyrimidines

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-(Methylthio)pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This guide provides an objective comparison of various synthetic routes to 2-(methylthio)pyrimidines, supported by experimental data to inform the selection of the most suitable method for a given application.

Key Synthetic Strategies

The synthesis of 2-(methylthio)pyrimidines can be broadly categorized into three main approaches:

  • S-methylation of Pyrimidine-2-thiones: This is a widely employed and classical approach that involves the direct alkylation of a pre-formed pyrimidine-2-thione with a methylating agent. The pyrimidine-2-thione precursors are often readily accessible through multicomponent reactions like the Biginelli reaction.

  • Nucleophilic Substitution on Halogenated Pyrimidines: This strategy utilizes halo-substituted pyrimidines, typically 2-chloropyrimidines, as electrophiles for nucleophilic substitution with a methylthiolate source. The reactivity of the starting material can be modulated by the presence of other substituents on the pyrimidine ring.

  • Multi-step Synthesis from Acyclic Precursors: This approach involves the construction of the pyrimidine ring from acyclic starting materials, with the 2-methylthio group being introduced either during the cyclization step or in a subsequent functionalization.

Data Presentation

The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their performance based on reported experimental results.

Route 1: S-methylation of Pyrimidine-2-thiones

This method is characterized by its simplicity and generally good yields. The pyrimidine-2-thione starting materials can be synthesized through various methods, including the Biginelli reaction.

Table 1: Synthesis of Pyrimidine-2-thiones via Biginelli Reaction

Aldehydeβ-KetoesterYield (%)Reference
BenzaldehydeEthyl acetoacetateHigh (not specified)[1]
p-AlkylbenzaldehydesEthyl acetoacetateGood (not specified)[2]
Various aldehydesAcetoacetateGood (not specified)[3]

Table 2: S-methylation of Pyrimidine-2-thiones

Pyrimidine-2-thione DerivativeMethylating AgentBaseSolventReaction TimeYield (%)Reference
1,2,3,4-TetrahydropyrimidinesMethyl iodidePyridineMethanol2 h reflux65-82[3]
2-ThiouracilMethyl iodideSodium hydroxideWater16 h at RT98[No source available]
6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thioneBenzyl halidesTriethylamineTHF24 h at RT50-94[2]
4a-cEthyl chloroacetate-Ethanol6 h on water bathHigh (not specified)[1]
Route 2: Nucleophilic Substitution on Halogenated Pyrimidines

This route offers a versatile approach, especially for introducing the methylthio group into pre-functionalized pyrimidine rings.

Table 3: Synthesis of 2-(Methylthio)pyrimidines from Halogenated Pyrimidines

Halogenated PyrimidineNucleophileSolventConditionsProductYield (%)Reference
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxideEthanol20 °C, 2 h4-Chloro-6-ethoxy-2-(methylthio)pyrimidine89[4]
2-Chloropyrimidine derivativesMethyl mercaptan or Sodium methyl mercaptideNot specifiedNot specified2-(Methylthio)pyrimidine derivativesCommon and effective[5]
Route 3: Multi-step Synthesis from Acyclic Precursors

This approach allows for the construction of complex 2-(methylthio)pyrimidines from simple, readily available starting materials.

Table 4: Multi-step Synthesis of a 2-(Methylthio)pyrimidine Derivative

StepReactionReagentsYield (%)Overall Yield (%)Reference
1Nitration of diethyl malonateNitric acid8383[6]
2Cyclization with thioureaSodium ethoxide7260[6]
3MethylationDimethyl sulfate8148[6]
4ChlorinationPhosphorus oxychloride7034[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylthio-1,4-dihydropyrimidines via S-methylation[3]

A series of 2-methylthio-1,4-dihydropyrimidine derivatives can be synthesized in good yields by the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine[3].

  • Preparation of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives: These precursors are prepared by the Biginelli three-component reaction of appropriate aldehydes, acetoacetate, and thiourea[3].

  • S-methylation:

    • To a solution of the 1,2,3,4-tetrahydropyrimidine-2-thione (1 eq.) in methanol, add methyl iodide (1.1 eq.).

    • Reflux the mixture for 2 hours.

    • Add pyridine (3.7 eq.) and reflux for an additional 10 minutes.

    • After cooling, pour the reaction mixture onto crushed ice and stir for 5 minutes.

    • Collect the resulting solid by filtration to obtain the desired 2-methylthio-1,4-dihydropyrimidine derivative.

Protocol 2: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[4]

This protocol describes the nucleophilic substitution of a chlorine atom on a dichloropyrimidine derivative.

  • To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1 eq.) in ethanol at approximately 20 °C, add a freshly prepared solution of sodium ethoxide (1.1 eq., 1 M in EtOH) dropwise.

  • Protect the mixture with a CaCl2 drying tube and stir at this temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, add DCM followed by a saturated aqueous solution of NaHCO3 and extract the mixture.

  • Extract the aqueous phase with an additional portion of DCM.

  • Combine the organic phases, dry over Na2SO4, filter, and evaporate the solvent under vacuum to yield the product.

Protocol 3: Four-Step Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine[6]

This protocol outlines a multi-step synthesis starting from diethyl malonate.

  • Nitration: Diethyl malonate is nitrated using concentrated nitric acid to yield 2-diethyl nitromalonate[6].

  • Cyclization: The nitrated product is cyclized with thiourea in the presence of sodium ethoxide to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine[6].

  • Methylation: The mercapto group is methylated using dimethyl sulfate in an aqueous NaOH solution[6].

  • Chlorination: The dihydroxy-pyrimidine is chlorinated using phosphorus oxychloride with a catalytic amount of N,N-dimethylaniline to afford the final product[6].

Mandatory Visualization

Synthetic_Routes_to_2_Methylthiopyrimidines cluster_route1 Route 1: S-methylation of Pyrimidine-2-thiones cluster_route2 Route 2: Nucleophilic Substitution cluster_route3 Route 3: Multi-step Synthesis R1_start Aldehyde + β-Ketoester + Thiourea R1_inter Pyrimidine-2-thione R1_start->R1_inter Biginelli Reaction R1_end 2-(Methylthio)pyrimidine R1_inter->R1_end S-methylation (e.g., CH3I) R2_start Halogenated Pyrimidine (e.g., 2-Chloropyrimidine) R2_end 2-(Methylthio)pyrimidine R2_start->R2_end R2_reagent Methylthiolate Source (e.g., CH3SNa) R2_reagent->R2_end R3_start Acyclic Precursors (e.g., Diethyl Malonate) R3_inter1 Functionalized Intermediate R3_start->R3_inter1 Functionalization R3_inter2 Pyrimidine Ring Formation R3_inter1->R3_inter2 Cyclization R3_end 2-(Methylthio)pyrimidine R3_inter2->R3_end Further Modification

Caption: Overview of major synthetic routes to 2-(methylthio)pyrimidines.

Comparison of Synthetic Routes

FeatureRoute 1: S-methylation of Pyrimidine-2-thionesRoute 2: Nucleophilic SubstitutionRoute 3: Multi-step Synthesis from Acyclic Precursors
Generality Widely applicable, especially for dihydropyrimidines.Versatile for introducing the methylthio group to pre-functionalized pyrimidines.Allows for the synthesis of highly substituted and complex derivatives.
Simplicity Generally a simple, two-step process (thione formation then methylation).Can be a single step if the halo-pyrimidine is available.More complex, involving multiple steps and purifications.
Yields Often high for both steps.Can be very high, depending on the substrate.Overall yield can be moderate due to the number of steps.
Scalability The Biginelli reaction is known to be scalable. S-methylation is also generally scalable.Potentially scalable, but may require optimization of reaction conditions.Can be challenging to scale up due to the complexity of the synthesis.
Starting Materials Readily available aldehydes, β-ketoesters, and thiourea.Requires access to specific halogenated pyrimidines, which may need to be synthesized.Simple, inexpensive starting materials like diethyl malonate.
Control of Selectivity S-alkylation is generally favored over N-alkylation under appropriate conditions.Regioselectivity is determined by the position of the halogen atom.Good control over the final substitution pattern.

Conclusion

The choice of synthetic route for the preparation of 2-(methylthio)pyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Route 1 (S-methylation of Pyrimidine-2-thiones) is often the most straightforward and high-yielding method for a wide range of derivatives, particularly when starting from simple precursors via the Biginelli reaction.

  • Route 2 (Nucleophilic Substitution) is a powerful tool for the late-stage functionalization of pyrimidine rings and is particularly useful when specific halogenated precursors are accessible.

  • Route 3 (Multi-step Synthesis) provides the greatest flexibility for accessing complex and highly substituted 2-(methylthio)pyrimidines, although it typically involves more steps and may have a lower overall yield.

Researchers and process chemists should carefully consider these factors to select the most efficient and cost-effective strategy for their specific synthetic target.

References

Benchmarking the Antioxidant Activity of Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various pyrimidine derivatives, supported by experimental data from peer-reviewed studies. Pyrimidine and its fused heterocyclic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as antioxidants.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[1] Pyrimidine derivatives represent a promising class of compounds for mitigating oxidative damage.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of pyrimidine derivatives is evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher antioxidant potency. The following tables summarize the antioxidant activities of several pyrimidine derivatives from recent studies, benchmarked against standard antioxidants like ascorbic acid and Trolox.

Derivative ClassCompoundAssayIC50 (µg/mL)Standard (IC50 µg/mL)Reference
Pyrimidine-azitidinone analogues1a1DPPH17.72Ascorbic Acid (15.15)[1]
1a2DPPH17.21Ascorbic Acid (15.15)[1]
1a3DPPH16.92Ascorbic Acid (15.15)[1]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues3aDPPH46.31Ascorbic Acid[1]
3bDPPH48.81Ascorbic Acid[1]
4H-Chromenes containing a pyrimidine-2-thione2aDPPH21.28-72.98 (range for series)Trolox[1]
ABTS-Trolox[1]
Derivative ClassCompoundAssayIC50 (µM)Standard (IC50 µM)Reference
2,4,6-substituted pyrimidine derivatives1bDPPH8-[2]
1b1DPPH10-[2]
Pyrido[2,3-d]pyrimidine derivatives2aLOX42-[3]
2fLOX47.5-[3]
Piperidine pyrimidine cinnamic acids amides5LOX10.7NDGA[4]
9LOX1.1NDGA[4]
Derivative ClassCompoundAssayIC50 (mol/L)StandardReference
4,6-bisaryl-pyrimidin-2-amine derivatives8b4Nitric Oxide Scavenging0.019Ascorbic Acid[2]
8b4Hydrogen Peroxide Scavenging0.020Ascorbic Acid[2]

Structure-Activity Relationship (SAR)

The antioxidant activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.

  • Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methoxy (-OCH3) and chloro (-Cl) groups, has been shown to enhance antioxidant activity. These groups can increase the electron density on the pyrimidine ring, facilitating the donation of a hydrogen atom or an electron to scavenge free radicals. For instance, pyrimidine-azitidinone analogues with chloro groups and indolyl-pyrimidine derivatives with methoxy groups exhibited good radical scavenging activity.[1] Similarly, tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues with electron-releasing groups on the benzylidene moiety showed excellent activity.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, some studies have reported that pyrimidine derivatives bearing electron-withdrawing groups, such as chloro (-Cl) and bromo (-Br), also exhibit potent antioxidant activity.[5] This suggests that the mechanism of action might not solely depend on direct hydrogen/electron donation and could involve other mechanisms like stabilizing the radical species formed.

  • Other Substituents: The substitution of sulfhydryl (-SH) and amino (-NH2) groups at the second position of the pyrimidine ring has been associated with promising antioxidant activity.[1][5] The steric hindrance of bulky substituents can also play a role; bulkier compounds may have more difficulty accessing the radical site, which could reduce their activity in certain assays like the DPPH assay.[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test pyrimidine derivative are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test pyrimidine derivative at various concentrations is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Trolox is commonly used as a standard.

  • The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes) at 37°C.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Procedure:

  • Nitric oxide is generated from a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (pH 7.4).

  • The sodium nitroprusside solution is mixed with various concentrations of the test pyrimidine derivative and incubated at room temperature for a specific period (e.g., 150 minutes).

  • After incubation, an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to the mixture.

  • The absorbance of the resulting chromophore is measured at approximately 546 nm.

  • The percentage of nitric oxide radical scavenging is calculated, and the IC50 value is determined.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide.

Procedure:

  • A solution of hydrogen peroxide (e.g., 40 mM) is prepared in phosphate buffer (e.g., pH 7.4).

  • Various concentrations of the test pyrimidine derivative are added to the hydrogen peroxide solution.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time (e.g., 10 minutes).

  • The percentage of hydrogen peroxide scavenging is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The antioxidant effects of pyrimidine derivatives may not be limited to direct radical scavenging. Some derivatives may exert their protective effects by modulating cellular antioxidant signaling pathways. One of the most important of these is the Nrf2-Keap1 pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Some pyrazolo[3,4-d]pyrimidine derivatives have been found to activate the Nrf2 signaling pathway, suggesting an indirect mechanism for their antioxidant effects.[6]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination OxidativeStress Oxidative Stress (e.g., ROS, Electrophiles) OxidativeStress->Keap1 Inactivates Pyrimidine Pyrimidine Derivatives Pyrimidine->Keap1 Potentially Inactivates Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Transcription Transcription AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->AntioxidantGenes Initiates

Caption: The Nrf2-Keap1 signaling pathway for antioxidant defense.

Experimental Workflow for Antioxidant Screening

The process of identifying and characterizing the antioxidant potential of novel pyrimidine derivatives typically follows a standardized workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_analysis Data Analysis & Comparison cluster_mechanistic Mechanistic Studies (Optional) Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS FRAP FRAP Assay Purification->FRAP OtherAssays Other Assays (NO, H2O2, etc.) Purification->OtherAssays IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 FRAP->IC50 OtherAssays->IC50 Comparison Comparison with Standard Antioxidants IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR CellularAssays Cell-based Assays (e.g., ROS measurement) SAR->CellularAssays Lead Compounds PathwayAnalysis Signaling Pathway Analysis (e.g., Nrf2 activation) CellularAssays->PathwayAnalysis

Caption: General experimental workflow for screening antioxidant pyrimidines.

Conclusion

This guide highlights the significant antioxidant potential of pyrimidine derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationship analysis indicates that the antioxidant capacity can be fine-tuned by modifying the substituents on the pyrimidine core. Furthermore, the involvement of cellular signaling pathways like Nrf2 suggests that some pyrimidine derivatives may act as indirect antioxidants, offering a multi-faceted approach to combating oxidative stress. The information presented herein serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel and potent antioxidant agents based on the versatile pyrimidine scaffold.

References

Efficacy of 2-(Methylthio)pyrimidin-5-ol: A Comparative Analysis of Biochemical and Cell-Based Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a novel pyrimidine derivative, 2-(Methylthio)pyrimidin-5-ol, is essential for elucidating its therapeutic potential. This guide provides a comparative framework for assessing its efficacy in both isolated biochemical systems and complex cellular environments. Due to the limited publicly available data on this compound, this document outlines a recommended evaluation strategy and presents hypothetical data based on the performance of structurally related pyrimidine analogs with known biological activities, such as anticancer and anti-inflammatory effects.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation formats to facilitate a thorough investigation of this compound.

Comparative Performance Overview

To rigorously assess the efficacy of this compound, a direct comparison between its activity in biochemical and cell-based assays is critical. Biochemical assays provide quantitative data on the direct interaction of the compound with its molecular target, such as enzyme inhibition, while cell-based assays offer insights into its effects within a biological system, including cytotoxicity and pathway modulation.

Hypothetical Efficacy Data

The following tables present a hypothetical comparison of this compound against a known inhibitor in both a biochemical and a cell-based assay.

Table 1: Biochemical Assay - Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Assay Type
This compound Kinase X75FRET-based
Control Inhibitor A Kinase X50FRET-based

IC50: The half-maximal inhibitory concentration. FRET: Fluorescence Resonance Energy Transfer.

Table 2: Cell-Based Assay - Cancer Cell Line Proliferation

CompoundCell LineGI50 (µM)Assay Type
This compound MCF-7 (Breast Cancer)5.2MTT Assay
Control Inhibitor A MCF-7 (Breast Cancer)2.8MTT Assay

GI50: The half-maximal growth inhibition concentration. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned.

Biochemical Assay: Kinase Inhibition (FRET-based)
  • Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.

  • Materials: Recombinant human Kinase X, fluorescently labeled peptide substrate, ATP, assay buffer, 384-well microplate, and plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 5 µL of the compound dilution to the wells of the microplate.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Cell Proliferation (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of this compound on a cancer cell line.

  • Materials: MCF-7 cells, DMEM media supplemented with 10% FBS, this compound, MTT reagent, DMSO, 96-well microplate, and a microplate reader.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of this compound requires visualizing its interaction with cellular signaling pathways and the experimental process.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation_Transcription Proliferation_Transcription Downstream_Effector->Proliferation_Transcription Activates Gene_Expression Gene_Expression Proliferation_Transcription->Gene_Expression Promotes Inhibitor This compound Inhibitor->Kinase_X Inhibits

Caption: Hypothetical inhibition of the Kinase X signaling pathway by this compound.

Experimental Workflow for Efficacy Comparison

The following diagram outlines the logical flow of experiments to compare the biochemical and cell-based efficacy of the compound.

G Start Start Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation) Start->Cell_Based_Assay Data_Analysis_Biochem Calculate IC50 Biochemical_Assay->Data_Analysis_Biochem Data_Analysis_Cell Calculate GI50 Cell_Based_Assay->Data_Analysis_Cell Compare_Efficacy Compare IC50 and GI50 Data_Analysis_Biochem->Compare_Efficacy Data_Analysis_Cell->Compare_Efficacy Conclusion Determine Potency and Cellular Activity Compare_Efficacy->Conclusion

Caption: Workflow for comparing biochemical versus cell-based efficacy.

Comparative Docking Analysis of Pyrimidine Inhibitors in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico evaluation of pyrimidine-based compounds targeting key protein kinases.

This guide provides an objective comparison of the binding affinities of various pyrimidine derivatives to crucial protein kinase targets implicated in diseases such as cancer. The presented data, synthesized from multiple in-silico studies, offers valuable insights for the rational design and development of novel and potent kinase inhibitors. Detailed experimental protocols for molecular docking are also provided to ensure reproducibility and facilitate further research.

Quantitative Docking Data

Molecular docking simulations are instrumental in predicting the binding modes and affinities of small molecules to their protein targets. The following tables summarize the binding energies of selected pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinase 2 (JAK2). Lower binding energy values indicate a higher predicted binding affinity.[1]

Table 1: Docking Results of Pyrimidine Derivatives Against EGFR
Derivative ClassSpecific Compound/ModificationTarget ProteinBinding Energy (kcal/mol)
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-8.9
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M-8.1
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8
Pyrimidine DerivativesCompound 12EGFR Kinase Domain-8.4
Pyrimidine DerivativesCompound 9EGFR Kinase Domain-8.3
Pyrimidine DerivativesCompound 10EGFR Kinase Domain-8.3

Data collated from multiple in-silico studies.[2]

Table 2: Docking Results of Pyrimidine Derivatives Against CDK2
Derivative ClassSpecific Compound/ModificationTarget Protein (PDB ID)Binding Energy (kcal/mol)
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amineCompound 4c (p-Fluoro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.9
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amineCompound 4a (p-Chloro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.7
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amineCompound 4h (p-Nitro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.5
4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amineCompound 4b (p-Hydroxy)Human Cyclin-Dependent Kinase 2 (1HCK)-7.4

Data collated from multiple in-silico studies.[2][3]

Experimental Protocols: Molecular Docking

This section outlines a detailed, generalized protocol for performing molecular docking studies with pyrimidine derivatives against a target protein kinase using AutoDock Vina.[2][4]

Preparation of the Receptor (Protein)
  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein, for instance, the Epidermal Growth Factor Receptor (EGFR) kinase domain, from the Protein Data Bank (PDB).[2]

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[2]

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.[2]

  • Charge Assignment: Assign appropriate partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[2]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[2]

Preparation of the Ligand (Pyrimidine Derivative)
  • Ligand Sketching and Optimization: Draw the 2D structure of the pyrimidine derivative using a chemical drawing tool like ChemDraw or Marvin Sketch. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[2]

  • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.[2]

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.[5]

Molecular Docking Simulation
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The center and dimensions of the grid box should be carefully chosen to cover the entire binding pocket.[2] For EGFR's kinase domain, this includes key residues like Met793.[2]

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina.[2] The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.[2]

  • Exhaustiveness: Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases computation time.[2]

Analysis of Results
  • Binding Energy Evaluation: Analyze the output from AutoDock Vina, which provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.[2]

  • Visualization of Interactions: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the pyrimidine derivative within the protein's binding site.[1] This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[1]

  • RMSD Calculation: To validate the docking protocol, if a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of the experimental ligand and its crystallographic orientation. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]

Visualizations

The following diagrams illustrate the experimental workflow for comparative docking studies and the signaling pathways inhibited by pyrimidine-based kinase inhibitors.

G cluster_prep Preparation Phase cluster_sim Docking Simulation cluster_analysis Analysis Phase p_struct Retrieve Protein Structure (e.g., from PDB) p_clean Clean Protein (Remove water, heteroatoms) p_struct->p_clean p_hydro Add Polar Hydrogens p_clean->p_hydro p_charge Assign Gasteiger Charges p_hydro->p_charge p_pdbqt Save as PDBQT p_charge->p_pdbqt grid Define Grid Box (Encompass Active Site) p_pdbqt->grid l_sketch Sketch & Optimize Ligand l_3d Generate 3D Conformation & Energy Minimize l_sketch->l_3d l_torsion Define Rotatable Bonds l_3d->l_torsion l_charge Assign Gasteiger Charges l_torsion->l_charge l_pdbqt Save as PDBQT l_charge->l_pdbqt l_pdbqt->grid dock Execute Docking (e.g., AutoDock Vina) grid->dock analyze Analyze Binding Poses & Energies dock->analyze visualize Visualize Protein-Ligand Complex analyze->visualize interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) visualize->interactions

A generalized workflow for molecular docking studies.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Binding & Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->Autophosphorylation

The EGFR signaling pathway and the point of inhibition.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Transcription Gene Transcription (Inflammation, Proliferation) pSTAT->Transcription translocates to nucleus Inhibitor Pyrimidine Inhibitor Inhibitor->JAK

The JAK-STAT signaling pathway and the point of inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of 2-(Methylthio)pyrimidin-5-ol and related pyrimidine derivatives. The information herein is intended to support drug discovery and development efforts by offering insights into the metabolic fate of this chemical scaffold. The stability of a compound to metabolic processes is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and overall therapeutic efficacy.[1] This document outlines key experimental protocols for assessing metabolic stability and presents comparative data for analogous compounds to guide lead optimization.

Understanding Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] This process primarily occurs in the liver and involves two main phases of enzymatic reactions.[1] Phase I reactions, often mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[2][3] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[2][3] Assessing metabolic stability early in the drug discovery process is crucial for identifying liabilities and guiding medicinal chemistry efforts to enhance pharmacokinetic properties.[4][5]

Two of the most common in vitro assays to evaluate metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[5][6] Microsomal assays primarily assess Phase I metabolism, while hepatocyte assays provide a more comprehensive picture by evaluating both Phase I and Phase II metabolic pathways within intact cells.[4][5]

Comparative Metabolic Stability Data
Compound ClassExample Compound/SeriesAssay SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Data TypeReference
Pyrazolo[3,4-d]pyrimidineDual c-Src/Abl Inhibitor SeriesHuman Liver MicrosomesVariable, some with high stabilityNot explicitly reportedExperimental[8]
Pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionesNot specifiedVariablePredicted human in vivo intrinsic clearance 0 to 159 ml/min/kgExperimental[8]
2-Alkylthio-benzenesulfonamidesNovel anticancer agentsHuman Liver Microsomes> 40 for some derivativesNot explicitly reportedExperimental[9]
2-Alkylthio-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamidesCompound 34Human Liver Microsomes38.5Not explicitly reportedExperimental[10]
2-Benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamidesCompounds 26 and 27Human Liver Microsomes28.1 - 36.0Not explicitly reportedExperimental[11]
Potential Metabolic Pathways

The metabolism of pyrimidine-containing compounds can be complex.[12] For this compound, several metabolic pathways can be anticipated based on its chemical structure and data from related compounds. The primary enzymes involved in the metabolism of pyrimidine derivatives are often from the Cytochrome P450 (CYP) superfamily, such as CYP3A4, CYP2D6, and CYP2C9, as well as Aldehyde Oxidase (AO).[3]

Key Potential Metabolic Transformations:

  • Oxidation: The pyrimidine ring and the methylthio group are susceptible to oxidation by CYP450 enzymes.[3] This can lead to the formation of sulfoxides and sulfones from the methylthio group.

  • Hydroxylation: A hydroxyl group can be introduced onto the pyrimidine ring or the methyl group.[3]

  • N-dealkylation: While not directly applicable to the core structure, N-alkyl substituents on related pyrimidine compounds are known to be cleaved by CYP450 enzymes.[3]

  • Phase II Conjugation: The existing hydroxyl group on the pyrimidine ring is a prime site for Phase II conjugation reactions, such as glucuronidation or sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively.[3]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidation Oxidation (CYP450, AO) This compound->Oxidation Hydroxylation Hydroxylation (CYP450) This compound->Hydroxylation Phase I Metabolites Phase I Metabolites Glucuronidation Glucuronidation (UGTs) Phase I Metabolites->Glucuronidation Sulfation Sulfation (SULTs) Phase I Metabolites->Sulfation Excretion Excretion Phase I Metabolites->Excretion Glucuronidation->Excretion Sulfation->Excretion

Figure 1: Potential metabolic pathways for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating accurate and reproducible metabolic stability data.[8] Below are methodologies for the two primary in vitro assays.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism primarily by Phase I enzymes, particularly cytochrome P450s.[8]

Materials and Equipment:

  • Liver microsomes (human or other species of interest)[13]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[14]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][14]

  • Cofactor solution (e.g., UDPGA for Phase II assessment, if desired)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[8][14]

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[13]

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[3][7] Prepare working solutions of the test compound and positive controls.

  • Incubation: In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution at 37°C for 5-10 minutes.[3]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[7][8]

  • Sample Processing: Centrifuge the samples to precipitate proteins.[13]

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.[8]

Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining compound concentration versus time.

  • Determine the intrinsic clearance (CLint) using the calculated half-life and the protein concentration.[7][8]

G A Prepare Reagents (Microsomes, Buffer, NADPH) B Pre-incubate Microsomes and Test Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (t½, CLint) G->H

Figure 2: Experimental workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes and considers cellular uptake.[4][15]

Materials and Equipment:

  • Cryopreserved or fresh hepatocytes (human or other species)[15][16]

  • Hepatocyte incubation medium[17]

  • Test compound stock solution

  • Positive control compounds (e.g., midazolam, 7-hydroxycoumarin)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)[15][18]

  • CO2 incubator (37°C, 5% CO2)[16]

  • Shaker or rocker platform

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes according to the supplier's protocol.[17] Adjust the cell density (e.g., 0.5-1 million viable cells/mL).[16][18]

  • Incubation: Add the test compound to the hepatocyte suspension in a 96-well plate or tubes.

  • Incubation Conditions: Incubate the mixture at 37°C in a humidified CO2 incubator, often with gentle shaking.[16]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding the quenching solution.[16][18]

  • Sample Processing: Lyse the cells (if necessary) and centrifuge to remove cell debris.[3]

  • Analysis: Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[18]

Data Analysis:

  • Similar to the microsomal assay, calculate the percentage of compound remaining over time.

  • Determine the half-life (t½) and intrinsic clearance (CLint).[18]

  • The data can be further used to predict in vivo hepatic clearance by incorporating factors like hepatocellularity and blood flow.[18]

G A Prepare Hepatocyte Suspension B Add Test Compound to Cells A->B C Incubate at 37°C with Shaking B->C D Sample at Various Time Points C->D E Terminate Reaction with Quenching Solution D->E F Process Sample (e.g., Centrifuge) E->F G LC-MS/MS Analysis of Supernatant F->G H Calculate t½ and CLint G->H

Figure 3: Experimental workflow for the hepatocyte stability assay.
Logical Framework for Stability Assessment

The assessment of metabolic stability follows a logical progression from initial screening to more detailed characterization, guiding decisions in the drug discovery pipeline.

G cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Candidate Selection A High-Throughput Microsomal Stability Assay B Hepatocyte Stability Assay (Phase I & II) A->B Promising Compounds C Metabolite Identification B->C Understand Metabolic Fate D Cross-Species Comparison B->D Characterize Species Differences C->D E In Vivo PK Studies D->E Predict Human Pharmacokinetics

Figure 4: Logical workflow for metabolic stability assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Methylthio)pyrimidin-5-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring both laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Methylthio)pyrimidin-5-ol (CAS No. 4874-33-3), a crucial practice for maintaining a safe and compliant research environment.[1][2]

In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a hazardous substance. Adherence to the following general best practices is critical for minimizing risks and ensuring regulatory compliance.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with caution. Based on data from structurally similar pyrimidine derivatives, this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[5][6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4][6]

  • Hand Protection: Use chemically impermeable gloves.[3][4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][4][6]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[4][6]

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[4][6] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][7]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program.[3][6]

Step 1: Waste Identification and Segregation

  • Properly identify the waste as "Waste this compound."

  • Do not mix this waste with incompatible materials. Based on general reactivity of pyrimidine derivatives, avoid contact with strong acids, and strong oxidizing agents.[3][6]

Step 2: Waste Collection and Container Management

  • Container Type: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[3][4][5]

  • Labeling: Clearly label the waste container with the full chemical name and any known hazard symbols. The label should include the accumulation start date.[3][4]

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5][6]

  • The storage location should be at or near the point of generation and under the control of laboratory personnel.

Step 4: Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[3]

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[5][6]

Spill and Leak Procedures

In the event of a spill, the following procedures should be followed:

  • Small Spills (Dry):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[5]

    • Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][7]

    • Wash the area with soap and water.[5]

  • Small Spills (Wet):

    • Control personal contact by wearing protective clothing.[5]

    • Prevent the spillage from entering drains or water courses.[5]

    • Absorb the spill with inert material and place it in a labeled container for disposal.

    • Wash the area down with large amounts of water and prevent runoff into drains.[5]

  • Large Spills:

    • Evacuate the area.

    • Alert your institution's EHS or emergency response team immediately.

Chemical Compatibility Data

While specific quantitative data for this compound is not available, the following table summarizes general incompatibilities for pyrimidine-based laboratory chemicals.[3]

CategoryIncompatible AgentsPotential Hazards
Acids Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)Vigorous reaction, potential for release of toxic fumes.
Oxidizing Agents Strong Oxidizing Agents (e.g., Peroxides, Nitrates)Fire and explosion risk.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Chemical Waste fume_hood->generate_waste segregate_waste Segregate from Incompatible Materials (Strong Acids, Oxidizers) generate_waste->segregate_waste collect_waste Collect in a Labeled, Sealed Container segregate_waste->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS or Certified Waste Disposal Company store_waste->contact_ehs dispose Dispose According to Regulations contact_ehs->dispose spill Spill Occurs spill_decision Small or Large Spill? spill->spill_decision small_spill Follow Small Spill Protocol: - Alert Others - Use Spill Kit - Clean & Decontaminate spill_decision->small_spill Small large_spill Follow Large Spill Protocol: - Evacuate Area - Alert EHS/Emergency Response spill_decision->large_spill Large small_spill->generate_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Methylthio)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Methylthio)pyrimidin-5-ol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate potential hazards associated with this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this material have not been fully investigated, and therefore, it should be handled with caution.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Standards
Eye/Face Protection Face shield and safety glassesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] Tightly fitting safety goggles are also an option.[3]
Hand Protection Chemically impermeable glovesGloves must be inspected prior to use.[2] Nitrile, neoprene, butyl, or fluorocarbon gloves are common in laboratory settings.[4]
Body Protection Laboratory coatA standard lab coat is required to prevent skin contact.[3] For enhanced protection, a complete suit protecting against chemicals may be necessary depending on the scale of work.[5]
Respiratory Protection NIOSH-approved respiratorTo be used if there is a risk of dust or aerosol formation.[3] A type P95 (US) or type P1 (EU EN 143) particle respirator can be used for nuisance exposures.[5]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[1]

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.[2]

  • Weighing and Transfer : Conduct any weighing or transfer of the solid compound within a chemical fume hood to minimize inhalation of dust. Use appropriate tools to handle the material, avoiding direct contact.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]

  • Decontamination : Clean all equipment and the work area thoroughly after use.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don appropriate PPE prep2 Inspect gloves for integrity prep1->prep2 handle1 Weigh/transfer solid prep2->handle1 Proceed to handling handle2 Prepare solution handle1->handle2 post1 Wash hands thoroughly handle2->post1 Complete handling post2 Decontaminate work area and equipment post1->post2

Caption: Workflow for handling this compound.

Disposal Plan

Treat this compound and any contaminated materials as hazardous chemical waste.[3]

  • Waste Collection :

    • Solid Waste : Collect excess solid reagent and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, properly labeled hazardous waste container.[3]

    • Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[3]

    • Sharps : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated puncture-resistant sharps container.[3]

  • Container Labeling : Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.[3]

  • Storage : Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation and under the control of laboratory personnel.[3]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

G cluster_collection Waste Collection cluster_management Waste Management solid Solid Waste labeling Label Waste Container solid->labeling liquid Liquid Waste liquid->labeling sharps Contaminated Sharps sharps->labeling storage Store in SAA labeling->storage disposal Dispose via EHS storage->disposal

Caption: Disposal workflow for this compound waste.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.